molecular formula C12H15N5O B15574942 Methyltetrazine-propylamine

Methyltetrazine-propylamine

货号: B15574942
分子量: 245.28 g/mol
InChI 键: GDNRZRYXVIJHCO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Methyltetrazine-propylamine is a useful research compound. Its molecular formula is C12H15N5O and its molecular weight is 245.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

3-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenoxy]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O/c1-9-14-16-12(17-15-9)10-3-5-11(6-4-10)18-8-2-7-13/h3-6H,2,7-8,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDNRZRYXVIJHCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N=N1)C2=CC=C(C=C2)OCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Methyltetrazine-Propylamine Reaction: A Technical Guide to a Bioorthogonal Workhorse

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The "methyltetrazine-propylamine reaction" is a term that refers to the utilization of a methyltetrazine moiety appended with a propylamine (B44156) linker in bioorthogonal chemistry. The primary amine of the propylamine serves as a versatile chemical handle for conjugating the methyltetrazine to a molecule of interest, such as a protein, antibody, or nanoparticle, typically through the formation of a stable amide bond with a carboxylic acid or an activated ester. The core of the reactivity lies not in the formation of this linkage, but in the subsequent bioorthogonal reaction of the methyltetrazine itself. This reaction is a cornerstone of modern chemical biology, drug development, and in vivo imaging, enabling precise molecular labeling in complex biological systems.

The key reaction involving the methyltetrazine is the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition.[1][] This reaction occurs between an electron-deficient diene, the 1,2,4,5-tetrazine, and an electron-rich dienophile, most commonly a strained alkene like trans-cyclooctene (B1233481) (TCO).[1][3] The IEDDA reaction is renowned for its exceptionally fast reaction kinetics, high specificity, and the ability to proceed in aqueous environments without the need for a catalyst, making it truly bioorthogonal.[1][4]

Core Reaction Mechanism: The Inverse-Electron-Demand Diels-Alder Cycloaddition

The ligation between a methyltetrazine and a trans-cyclooctene (TCO) is a two-step process initiated by a [4+2] cycloaddition.[3][5] This is followed by a retro-Diels-Alder reaction, which results in the irreversible formation of a stable dihydropyridazine (B8628806) product and the release of nitrogen gas.[6][7] This gas evolution drives the reaction to completion and renders it irreversible, a highly desirable feature for stable bioconjugation.[7]

The electronic properties of the reactants are crucial for the rapid kinetics of the IEDDA reaction. The electron-deficient nature of the tetrazine ring and the electron-rich character of the strained dienophile lead to a small energy gap between the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene, accelerating the cycloaddition.[3]

Caption: Mechanism of the inverse-electron-demand Diels-Alder (IEDDA) reaction.

Quantitative Data on Reaction Kinetics

The second-order rate constants (k) for the tetrazine-TCO ligation are among the fastest known in bioorthogonal chemistry, with values reaching up to 10^6 M⁻¹s⁻¹.[6] The specific rate is influenced by the substituents on both the tetrazine and the dienophile. Methyl-substituted tetrazines, such as the one in this compound, generally exhibit a good balance of high reactivity and improved stability compared to their hydrogen-substituted counterparts.

Tetrazine DerivativeDienophileSecond-Order Rate Constant (k) [M⁻¹s⁻¹]Source
General RangeTCO1 - 1 x 10⁶[6]
Dipyridyl TetrazineTCO2000 (±400)[7]
GeneralTCO> 800[4][8]
Methyl-substituted TetrazinesTCO~1000[9]
Hydrogen-substituted TetrazinesTCOup to 30,000[9]

Experimental Protocols

The following protocols outline a general workflow for the bioconjugation of two proteins using a methyltetrazine- and a TCO-linker, both functionalized with N-hydroxysuccinimide (NHS) esters for reaction with primary amines on the proteins.

Protocol 1: Protein Functionalization with TCO- and Methyltetrazine-NHS Esters

Materials:

  • Protein A and Protein B to be conjugated

  • TCO-PEG-NHS ester

  • Methyltetrazine-PEG-NHS ester

  • Phosphate Buffered Saline (PBS), pH 7.4

  • 1 M Sodium Bicarbonate (NaHCO₃)

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Spin desalting columns

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

  • Protein Preparation: Prepare solutions of Protein A and Protein B at a concentration of 1-5 mg/mL in PBS. If the protein storage buffer contains primary amines (e.g., Tris), perform a buffer exchange into PBS using a spin desalting column.[9]

  • NHS Ester Reagent Preparation: Dissolve the TCO-PEG-NHS ester and Methyltetrazine-PEG-NHS ester in anhydrous DMSO or DMF to create stock solutions.[9]

  • Activation of Protein A with TCO:

    • To 100 µg of Protein A in PBS, add 5 µL of 1 M NaHCO₃.[6]

    • Add a molar excess of the TCO-PEG-NHS ester stock solution to the protein solution.[9]

    • Incubate the reaction mixture for 60 minutes at room temperature.[6][9]

  • Activation of Protein B with Methyltetrazine:

    • To 100 µg of Protein B in PBS, add 5 µL of 1 M NaHCO₃.[6]

    • Add a molar excess of the Methyltetrazine-PEG-NHS ester stock solution to the protein solution.

    • Incubate the reaction mixture for 60 minutes at room temperature.[6]

  • Quenching and Purification:

    • (Optional) Quench any unreacted NHS ester by adding quenching buffer to a final concentration of 50-100 mM and incubate for 5 minutes.[9]

    • Purify the TCO-activated Protein A and the methyltetrazine-activated Protein B from excess labeling reagent using spin desalting columns.[6][9]

Protocol 2: Bioorthogonal Ligation of Functionalized Proteins

Materials:

  • Purified TCO-activated Protein A

  • Purified methyltetrazine-activated Protein B

  • PBS, pH 7.4

Procedure:

  • Reaction Setup: Mix the purified TCO-activated Protein A with the methyltetrazine-activated Protein B in PBS at a 1:1 molar ratio. For optimal results, a slight excess of the tetrazine-functionalized protein (1.05-1.5 molar equivalents) can be used.[9]

  • Incubation: Allow the ligation reaction to proceed for 1 hour at room temperature with gentle rotation.[6] Depending on the specific reactants and concentrations, the incubation time can range from 30 minutes to 2 hours. The reaction can also be performed at 4°C, which may require a longer incubation time.[9]

  • Monitoring the Reaction (Optional): The progress of the reaction can be monitored by the disappearance of the characteristic pink/red color of the tetrazine, or by measuring the decrease in absorbance at approximately 510-550 nm.[6][9]

  • Purification and Storage: The final protein-protein conjugate can be purified from any unreacted proteins using size-exclusion chromatography.[9] Store the final conjugate at 4°C until further use.[9]

Experimental_Workflow cluster_proteinA Protein A Functionalization cluster_proteinB Protein B Functionalization cluster_ligation Bioorthogonal Ligation pA_prep Prepare Protein A in PBS pA_tco Add TCO-PEG-NHS Ester pA_prep->pA_tco pA_incubate Incubate 60 min at RT pA_tco->pA_incubate pA_purify Purify via Spin Desalting pA_incubate->pA_purify mix Mix Functionalized Proteins (1:1 molar ratio) pA_purify->mix pB_prep Prepare Protein B in PBS pB_mtz Add Methyltetrazine-PEG-NHS Ester pB_prep->pB_mtz pB_incubate Incubate 60 min at RT pB_mtz->pB_incubate pB_purify Purify via Spin Desalting pB_incubate->pB_purify pB_purify->mix ligate Incubate 1 hr at RT mix->ligate purify_final Purify Conjugate (e.g., SEC) ligate->purify_final final_product Protein A - Protein B Conjugate purify_final->final_product Final Conjugate

Caption: A typical experimental workflow for protein-protein conjugation.

References

An In-depth Technical Guide to Methyltetrazine-Propylamine: Structure, Properties, and Applications in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyltetrazine-propylamine (B609007) is a key bioorthogonal chemical reporter and a valuable tool in chemical biology, drug development, and molecular imaging. Its unique structure, combining a reactive methyltetrazine moiety with a functional propylamine (B44156) group, enables its participation in highly efficient and specific "click chemistry" reactions. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and common applications of this compound, with a focus on its role in the inverse-electron-demand Diels-Alder (iEDDA) reaction with trans-cyclooctene (B1233481) (TCO) derivatives. Detailed experimental protocols and visualizations are provided to facilitate its practical application in a research setting.

Chemical Structure and Properties

This compound, systematically named 3-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenoxy]propan-1-amine, is characterized by a central phenoxy ring linking the methyltetrazine core to a flexible propylamine chain. The methyl group on the tetrazine ring enhances its stability compared to unsubstituted tetrazines.[1]

The primary amine group serves as a versatile handle for conjugation to biomolecules or surfaces bearing carboxylic acids or activated esters. This is typically achieved through the formation of a stable amide bond using coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU).[2]

Below is a visual representation of the chemical structure of this compound.

Caption: Chemical structure of this compound.

Physicochemical and Reactivity Data

The following table summarizes key quantitative data for this compound.

PropertyValueReference
IUPAC Name 3-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenoxy]propan-1-amine
CAS Number 1802978-47-7
Molecular Formula C12H15N5O
Molecular Weight 245.29 g/mol
Appearance Purple solid[1]
Solubility Soluble in DMSO, DMF, MeOH[1]
Storage -20°C, protected from light and moisture
Second-Order Rate Constant (with TCO) ~463 M⁻¹s⁻¹ (for a methyltetrazine-functionalized polymer)[3]

Experimental Protocols

General Synthesis of this compound

General Synthetic Scheme for this compound start 4-Hydroxybenzonitrile intermediate1 3-(4-cyanophenoxy)propan-1-amine start->intermediate1 1. 3-bromopropan-1-amine 2. Base intermediate2 Dihydrotetrazine Intermediate intermediate1->intermediate2 1. Acetonitrile, Hydrazine (B178648) 2. Catalyst product This compound intermediate2->product Oxidizing Agent (e.g., NaNO2)

Caption: A generalized synthetic workflow for this compound.

Protocol for Amide Coupling to a Carboxylic Acid-Containing Protein

This protocol describes the conjugation of this compound to a protein containing accessible carboxylic acid residues (e.g., aspartic acid, glutamic acid, or a C-terminus).

Materials:

  • Protein solution in an amine-free buffer (e.g., MES or PBS, pH 6.0)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) (optional, for improved efficiency)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Quenching solution (e.g., 50 mM Tris-HCl, pH 7.5)

  • Desalting column or dialysis cassette

Procedure:

  • Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in an amine-free buffer.

  • Reagent Preparation:

    • Dissolve this compound in anhydrous DMF or DMSO to a stock concentration of 10-50 mM.

    • Prepare a fresh solution of EDC (and NHS, if used) in the same buffer as the protein immediately before use.

  • Activation of Carboxylic Acids: Add a 10- to 50-fold molar excess of EDC (and NHS) to the protein solution. Incubate for 15-30 minutes at room temperature with gentle mixing.

  • Conjugation: Add a 10- to 100-fold molar excess of the this compound stock solution to the activated protein solution. The final concentration of the organic solvent should not exceed 10% (v/v).

  • Reaction: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching: Add the quenching solution to the reaction mixture to stop the reaction and quench any unreacted EDC. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove excess reagents and byproducts by passing the reaction mixture through a desalting column or by dialysis against an appropriate buffer.

  • Characterization: Confirm the conjugation and determine the degree of labeling using methods such as UV-Vis spectroscopy (monitoring the disappearance of the tetrazine absorbance around 520 nm upon reaction with TCO), mass spectrometry, or SDS-PAGE.

The following diagram illustrates the workflow for the amide coupling reaction.

Amide Coupling Workflow protein Protein with Carboxylic Acid edc Add EDC/NHS protein->edc activated_protein Activated Protein edc->activated_protein mtz Add this compound activated_protein->mtz conjugation Conjugation Reaction mtz->conjugation quench Quench Reaction conjugation->quench purify Purify Conjugate quench->purify product Methyltetrazine-labeled Protein purify->product

Caption: Workflow for labeling a protein via amide coupling.

Application in Bioorthogonal Chemistry: The Tetrazine-TCO Ligation

The most prominent application of this compound is in the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition with a strained alkene, most commonly a trans-cyclooctene (TCO) derivative. This reaction is exceptionally fast and proceeds with high specificity in complex biological environments, making it a cornerstone of bioorthogonal chemistry.

The reaction is characterized by its "click-and-release" mechanism, where the cycloaddition is followed by a retro-Diels-Alder reaction that releases dinitrogen gas, forming a stable dihydropyridazine (B8628806) product. This reaction is essentially irreversible and produces no toxic byproducts.

Experimental Workflow: Cell Surface Protein Labeling

A common application of this chemistry is the two-step labeling of cell surface proteins. First, a TCO derivative is introduced onto the cell surface, either through metabolic labeling with an unnatural sugar bearing a TCO group or by conjugation of a TCO-NHS ester to cell surface amines. Subsequently, the methyltetrazine-functionalized molecule (e.g., a fluorescent dye conjugated to this compound) is added, which specifically reacts with the TCO-labeled proteins.

The following diagram illustrates a typical workflow for cell surface protein labeling.

Cell Surface Protein Labeling Workflow cells Live Cells tco_label Label cell surface with TCO cells->tco_label wash1 Wash to remove excess TCO tco_label->wash1 mtz_probe Add Methyltetrazine-Probe wash1->mtz_probe ligation Bioorthogonal Ligation mtz_probe->ligation wash2 Wash to remove excess probe ligation->wash2 imaging Image Labeled Cells wash2->imaging

Caption: A typical workflow for labeling cell surface proteins.

Conclusion

This compound is a powerful and versatile tool for researchers in chemistry and biology. Its enhanced stability and the reactivity of its terminal amine group make it an ideal reagent for creating customized probes and bioconjugates. The extremely fast and specific nature of the tetrazine-TCO ligation has opened up new avenues for studying biological processes in their native environment with minimal perturbation. This guide provides the fundamental knowledge and practical protocols to effectively utilize this compound in a variety of research applications, from basic bioconjugation to advanced live-cell imaging.

References

An In-depth Technical Guide to the Applications of Methyltetrazine-Propylamine in Biochemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyltetrazine-propylamine (B609007) is a key reagent in the field of bioorthogonal chemistry, offering a powerful tool for the precise and efficient modification of biomolecules.[1] This heterobifunctional linker contains two key chemical motifs: a highly reactive methyltetrazine ring and a versatile primary amine.[1][2] The methyltetrazine moiety participates in the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition with strained alkenes, most notably trans-cyclooctene (B1233481) (TCO).[3] This reaction is characterized by its exceptionally fast kinetics and high specificity, allowing it to proceed under mild, physiological conditions without interfering with native biological processes.[4][5][6] The primary amine provides a convenient handle for conjugating the tetrazine to biomolecules of interest, typically through amide bond formation with carboxylic acids or activated esters.[1][2] This guide provides a comprehensive overview of the applications of this compound in biochemistry, including detailed experimental protocols and quantitative data.

Core Applications

The unique properties of this compound make it a versatile tool for a wide range of biochemical applications:

  • Bioorthogonal Labeling: The rapid and specific reaction of the methyltetrazine group with TCO allows for the precise labeling of proteins, nucleic acids, and other biomolecules both in vitro and in vivo.[1] This is particularly useful for attaching fluorescent dyes, affinity tags, or other probes for imaging and detection studies.[1][7]

  • Bioconjugation: this compound is widely used to create well-defined bioconjugates.[1] This includes the formation of antibody-drug conjugates (ADCs), where a cytotoxic drug is linked to an antibody for targeted cancer therapy.[7] It is also instrumental in the development of PROTACs (Proteolysis Targeting Chimeras), which are molecules designed to induce the degradation of specific proteins.[8][]

  • Drug Delivery: The ability to form stable linkages under physiological conditions makes this compound valuable for developing sophisticated drug delivery systems.[1][7] This can involve attaching drugs to targeting ligands or incorporating them into nanoparticle-based carriers.

  • Probe Development: The compact structure and bioorthogonal reactivity of this compound make it an excellent building block for creating novel chemical probes to study biological processes.[1]

Quantitative Data

The efficacy of the methyltetrazine-TCO ligation is underpinned by its favorable reaction kinetics and the stability of the reactants.

ParameterValueConditionsSource
Reaction Type Inverse-electron-demand Diels-Alder (IEDDA) CycloadditionBioorthogonal[3]
Reaction Partners Methyltetrazine and trans-cyclooctene (TCO)Strained alkene[1][3]
Second-Order Rate Constant (k) Up to 1 x 10^6 M⁻¹s⁻¹Aqueous media[3]
Reaction Temperature Room temperature (can be accelerated at 37-40°C)Mild conditions[10]
pH Range 6.0 - 9.0Wide tolerance[3][10]
Catalyst Requirement NoneCatalyst-free[10]
Byproducts Nitrogen gas (N₂)Inert[3]
PropertyDescriptionStorage ConditionsSource
Chemical Formula C₁₂H₁₅N₅O[2]
Molecular Weight 245.29 g/mol [1]
Form Provided as a hydrochloride (HCl) salt for enhanced stability and solubility.[1]
Stability The methyl group on the tetrazine ring improves its stability in aqueous solutions compared to unsubstituted tetrazines.Store at -20°C, protected from light and moisture.[11][12]
Solubility Soluble in aqueous buffers, DMF, and DMSO.[1]

Experimental Protocols

Protocol 1: Conjugation of this compound to a Protein via EDC/NHS Chemistry

This protocol describes the labeling of a protein containing accessible carboxylic acid residues (aspartic acid, glutamic acid, or C-terminus) with this compound.

Materials:

  • Protein of interest in an amine-free buffer (e.g., 100 mM sodium phosphate (B84403), 150 mM NaCl, pH 7.5)

  • This compound HCl salt

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Desalting column (e.g., Zeba™ Spin Desalting Columns)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

  • Prepare Stock Solutions:

    • Dissolve this compound HCl salt in anhydrous DMF or DMSO to a concentration of 10 mM.

    • Prepare 100 mM solutions of EDC and NHS in anhydrous DMF or DMSO. These solutions should be prepared fresh.

  • Protein Preparation:

    • Exchange the protein into an amine-free phosphate buffer at a concentration of 1-5 mg/mL using a desalting column.

  • Activation of Carboxylic Acids:

    • To your protein solution, add a 20-fold molar excess of both EDC and NHS.

    • Incubate for 15-30 minutes at room temperature to activate the carboxylic acid groups, forming an NHS ester intermediate.

  • Conjugation with this compound:

    • Add a 10- to 20-fold molar excess of the 10 mM this compound stock solution to the activated protein solution.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C.

  • Quenching the Reaction:

    • Add the quenching buffer to a final concentration of 50-100 mM to quench any unreacted NHS esters. Incubate for 10-15 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted this compound and other small molecules by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer (e.g., PBS).

  • Characterization:

    • Determine the degree of labeling using UV-Vis spectroscopy by measuring the absorbance of the tetrazine (around 520-540 nm) and the protein (280 nm).

Protocol 2: Bioorthogonal Ligation of a Tetrazine-Labeled Protein with a TCO-Labeled Molecule

This protocol outlines the "click" reaction between the newly synthesized tetrazine-labeled protein and a molecule functionalized with a trans-cyclooctene (TCO) group.

Materials:

  • Methyltetrazine-labeled protein (from Protocol 1) in a suitable buffer (e.g., PBS, pH 7.4)

  • TCO-functionalized molecule (e.g., TCO-PEG-biotin, TCO-fluorophore)

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reactant Preparation:

    • Ensure the methyltetrazine-labeled protein is in the desired reaction buffer at a known concentration.

    • Dissolve the TCO-functionalized molecule in a compatible solvent (e.g., DMSO) to create a stock solution.

  • Bioorthogonal Ligation:

    • Combine the methyltetrazine-labeled protein and the TCO-functionalized molecule in the reaction buffer.

    • A slight molar excess (1.5 to 5-fold) of the TCO-reagent is often used to ensure complete labeling of the protein.

    • Incubate the reaction for 30-60 minutes at room temperature.[10] For very dilute samples, the incubation time can be extended. The reaction progress can be monitored by the disappearance of the characteristic pink/red color of the tetrazine.

  • Purification (Optional):

    • If necessary, remove the excess TCO-reagent and the reaction byproduct by size-exclusion chromatography or dialysis. For many applications, if a small excess of the TCO-reagent is used, purification may not be necessary due to the high efficiency and biocompatibility of the reaction.

  • Analysis:

    • The resulting bioconjugate can be analyzed by various methods such as SDS-PAGE (which may show a shift in molecular weight), mass spectrometry, or functional assays depending on the nature of the conjugated molecule.

Visualizations

IEDDA_Reaction Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction Methyltetrazine This compound (on Biomolecule 1) Conjugate Stable Dihydropyridazine Adduct (Conjugate) Methyltetrazine->Conjugate + TCO TCO-functionalized (Biomolecule 2) TCO->Conjugate Nitrogen Nitrogen Gas (N₂) Nitrogen_placeholder Experimental_Workflow General Workflow for Bioconjugation P1 1. Prepare Biomolecule 1 (e.g., Protein with -COOH) A1 2. Activate with EDC/NHS P1->A1 C1 3. Conjugate with This compound A1->C1 PU1 4. Purify Tetrazine-labeled Biomolecule 1 C1->PU1 R1 6. Perform Bioorthogonal 'Click' Reaction PU1->R1 P2 5. Prepare TCO-functionalized Biomolecule 2 P2->R1 PU2 7. Purify Final Conjugate (Optional) R1->PU2 AN1 8. Analyze Final Product PU2->AN1

References

The Bioorthogonality of Methyltetrazine Reactions: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Bioorthogonal chemistry has revolutionized the study of biological systems, enabling the precise chemical modification of biomolecules in their native environment. Among the repertoire of bioorthogonal reactions, the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition between methyltetrazines and strained alkenes or alkynes stands out for its exceptional kinetics and biocompatibility. This technical guide provides a comprehensive overview of the core principles of methyltetrazine bioorthogonality, including quantitative kinetic data, detailed experimental protocols, and an exploration of factors influencing its successful application in complex biological milieu.

Core Reaction Mechanism

The foundation of methyltetrazine bioorthogonality lies in the IEDDA reaction, a type of [4+2] cycloaddition. In this reaction, the electron-deficient 1,2,4,5-tetrazine (B1199680) ring acts as the diene, reacting rapidly with an electron-rich, strained dienophile, such as a trans-cyclooctene (B1233481) (TCO), norbornene, or cyclopropene. This initial cycloaddition is typically followed by a retro-Diels-Alder reaction, which irreversibly releases dinitrogen gas (N₂), driving the reaction to completion and forming a stable dihydropyridazine (B8628806) product.[1][2] This reaction proceeds efficiently under physiological conditions without the need for cytotoxic catalysts, making it ideal for in vivo applications.[3]

Reaction_Mechanism MeTz Methyltetrazine (Diene) Intermediate Bicyclic Intermediate MeTz->Intermediate [4+2] Cycloaddition Dienophile Strained Alkene (e.g., TCO) (Dienophile) Dienophile->Intermediate Product Stable Dihydropyridazine Product Intermediate->Product Retro-Diels-Alder N2 N₂ Gas Intermediate->N2 Release

Core mechanism of the methyltetrazine IEDDA reaction.

Quantitative Data on Reaction Kinetics and Stability

The utility of a bioorthogonal reaction is largely defined by its kinetics and the stability of the reactants in a biological environment. Methyltetrazines, particularly when paired with highly strained dienophiles like TCO, exhibit some of the fastest bioorthogonal reaction rates reported.[4] The choice of both the tetrazine substituent and the dienophile allows for a wide range of reaction rates, enabling researchers to tune the reaction for specific applications.[5]

Table 1: Second-Order Rate Constants (k₂) of Methyltetrazine Reactions
DienophileMethyltetrazine DerivativeRate Constant (k₂, M⁻¹s⁻¹)Solvent/ConditionsReference
trans-Cyclooctene (TCO)3-(4-benzylamino)-1,2,4,5-tetrazine~600037 °C[6]
trans-Cyclooctene (TCO)3,6-di(2-pyridyl)-s-tetrazine20009:1 MeOH/water[7]
Norbornene3-(4-benzylamino)-1,2,4,5-tetrazine220 °C[6]
Bicyclononyne (BCN)3,6-diphenyl-1,2,4,5-tetrazine3.6MeOH[5]
Bicyclononyne (BCN)3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine118MeOH[5]
Methylcyclopropene3-methyl-6-phenyl-1,2,4,5-tetrazineVaries with substituentWater[8]
Stability of Methyltetrazine Derivatives

A crucial aspect of bioorthogonality is the stability of the reacting partners in complex biological media. While methyltetrazines are generally stable, their stability can be influenced by substituents on the tetrazine ring. Electron-donating groups, such as a methyl group, tend to increase stability.[9] Conversely, strong electron-withdrawing groups, while increasing reaction rates, can render the tetrazine more susceptible to degradation by endogenous nucleophiles.[10][11]

Table 2: Stability of Substituted Tetrazines in Biological Media
Methyltetrazine DerivativeConditionsStability ObservationsReference
MePh-TzDMEM + 10% FBS, 37°C>95% intact after 12h[9]
Me2Pyr-TzDMEM + 10% FBS, 37°C~85% intact after 12h[9]
Me3Pyr-TzDMEM + 10% FBS, 37°C~85% intact after 12h[9]
Me4Pyr-TzDMEM + 10% FBS, 37°C~30% intact after 12h[9]

It has been observed that some tetrazines can react with thiol-containing molecules, such as cysteine, which are abundant in biological systems.[12] The reactivity is dependent on the specific tetrazine structure, with more electron-deficient tetrazines being more susceptible to nucleophilic attack.[1][12]

Factors Influencing Reaction Rate

The kinetics of the methyltetrazine IEDDA reaction can be tuned by modulating the electronic and steric properties of both the tetrazine and the dienophile. This tunability is a key advantage for designing experiments that may require sequential labeling or different reaction speeds.

Factors_Influencing_Rate cluster_tetrazine Tetrazine Properties cluster_dienophile Dienophile Properties Electron-withdrawing groups Electron-withdrawing groups Increased Rate Increased Rate Electron-withdrawing groups->Increased Rate Lowers LUMO Steric hindrance (less) Steric hindrance (less) Steric hindrance (less)->Increased Rate Ring strain (more) Ring strain (more) Ring strain (more)->Increased Rate Electron-donating groups Electron-donating groups Electron-donating groups->Increased Rate Raises HOMO

Key factors that influence the rate of methyltetrazine IEDDA reactions.

Experimental Protocols

The following are detailed methodologies for common applications of methyltetrazine bioorthogonal chemistry.

Protocol 1: Labeling of Proteins with Methyltetrazine-NHS Ester

This protocol describes the modification of a protein with a methyltetrazine group via its primary amines (e.g., lysine (B10760008) residues) using an N-hydroxysuccinimide (NHS) ester derivative.

Materials:

  • Protein of interest (1-5 mg/mL)

  • Methyltetrazine-NHS Ester

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: Amine-free buffer, e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5-8.5.[13][14] Avoid buffers containing primary amines like Tris or glycine.[15]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting column (e.g., spin column) for purification[15]

Procedure:

  • Protein Preparation: Buffer exchange the protein into the Reaction Buffer to a final concentration of 1-5 mg/mL.[13]

  • NHS Ester Stock Solution: Immediately before use, dissolve the Methyltetrazine-NHS ester in anhydrous DMF or DMSO to a concentration of 10 mM.[13]

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the Methyltetrazine-NHS ester stock solution to the protein solution.[13] The optimal molar ratio may need empirical determination.

  • Incubate the reaction for 1 hour at room temperature with gentle mixing.[13]

  • Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM and incubate for 5-10 minutes.[13]

  • Purification: Remove excess, unreacted Methyltetrazine-NHS ester and quenching reagent using a desalting column according to the manufacturer's instructions.

  • The tetrazine-labeled protein is now ready for the subsequent click reaction with a strained alkene-modified molecule.

Protocol 2: Live-Cell Imaging with Methyltetrazine Click Chemistry

This protocol outlines a general procedure for labeling and imaging live cells. It assumes the cells have been metabolically or genetically engineered to express a strained alkene on their surface, and a fluorescently-tagged methyltetrazine is used for detection.

Materials:

  • Live cells expressing a strained alkene (e.g., TCO) on the cell surface

  • Fluorescently-labeled Methyltetrazine probe

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Imaging chamber (e.g., glass-bottom dish)

Procedure:

  • Cell Preparation: Culture the cells expressing the strained alkene in an imaging chamber to the desired confluency.

  • Labeling Solution Preparation: Dilute the fluorescently-labeled Methyltetrazine probe in pre-warmed cell culture medium to the desired final concentration (typically in the low µM range).

  • Labeling Reaction: Remove the existing cell culture medium from the cells and add the labeling solution.

  • Incubate the cells for 15-60 minutes at 37°C. The optimal time may vary depending on the specific probe and cell line.

  • Washing: Gently wash the cells three times with pre-warmed PBS or cell culture medium to remove any unreacted fluorescent probe.

  • Imaging: Add fresh, pre-warmed cell culture medium to the cells. The cells are now ready for live-cell imaging using fluorescence microscopy.

Workflow for Pretargeted In Vivo Applications

A powerful application of methyltetrazine bioorthogonality is in pretargeted imaging and therapy.[16] In this strategy, a biomolecule, such as an antibody, is first modified with a dienophile (e.g., TCO) and administered. After this construct has accumulated at the target site and cleared from circulation, a much smaller, rapidly clearing radiolabeled or drug-conjugated methyltetrazine is administered, which then reacts specifically at the target site.[3][17] This approach can significantly improve target-to-background ratios and reduce off-target toxicity.[16]

Pretargeting_Workflow cluster_step1 Step 1: Targeting cluster_step2 Step 2: Ligation Administer\nAntibody-TCO\nConjugate Administer Antibody-TCO Conjugate Accumulation at\nTarget Site (e.g., Tumor) Accumulation at Target Site (e.g., Tumor) Administer\nAntibody-TCO\nConjugate->Accumulation at\nTarget Site (e.g., Tumor) Clearance of\nUnbound Conjugate Clearance of Unbound Conjugate Accumulation at\nTarget Site (e.g., Tumor)->Clearance of\nUnbound Conjugate Administer\nMethyltetrazine-Probe\n(e.g., Radiolabel) Administer Methyltetrazine-Probe (e.g., Radiolabel) Clearance of\nUnbound Conjugate->Administer\nMethyltetrazine-Probe\n(e.g., Radiolabel) Time Delay Rapid Systemic\nClearance Rapid Systemic Clearance Administer\nMethyltetrazine-Probe\n(e.g., Radiolabel)->Rapid Systemic\nClearance Bioorthogonal Reaction\nat Target Site Bioorthogonal Reaction at Target Site Administer\nMethyltetrazine-Probe\n(e.g., Radiolabel)->Bioorthogonal Reaction\nat Target Site Imaging or\nTherapeutic Effect Imaging or Therapeutic Effect Bioorthogonal Reaction\nat Target Site->Imaging or\nTherapeutic Effect

General workflow for in vivo pretargeting using methyltetrazine chemistry.

Conclusion

The bioorthogonality of methyltetrazine reactions, characterized by rapid kinetics, high specificity, and stability in physiological environments, has established this chemistry as a cornerstone of modern chemical biology and drug development. The ability to tune reaction rates through rational design of both the tetrazine and its dienophile partner provides a versatile toolkit for a wide array of applications, from live-cell imaging to pretargeted in vivo diagnostics and therapy. By understanding the core principles, quantitative parameters, and potential side reactions outlined in this guide, researchers can effectively harness the power of methyltetrazine chemistry to probe and manipulate biological systems with unprecedented precision.

References

Synthesis of Methyltetrazine-Propylamine: A Technical Guide for Bioorthogonal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a plausible and robust synthetic route for 3-(4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenoxy)propan-1-amine, commonly referred to as methyltetrazine-propylamine (B609007). This key bioorthogonal linker is instrumental in the fields of chemical biology and drug development, particularly for its application in inverse-electron-demand Diels-Alder (iEDDA) "click chemistry" reactions.[1][2] Its rapid reaction kinetics with strained dienophiles, such as trans-cyclooctene (B1233481) (TCO), make it an invaluable tool for site-specific bioconjugation, live-cell imaging, and the construction of antibody-drug conjugates (ADCs).[3][][5]

This document outlines a comprehensive three-step synthesis, including detailed experimental protocols, quantitative data, and workflow visualizations to facilitate its adoption and application in research and development settings.

Overall Synthesis Route

The synthesis of this compound is proposed to proceed via a three-step sequence:

  • Preparation of a Boc-protected nitrile precursor: This involves a Williamson ether synthesis to couple a protected aminopropanol (B1366323) fragment with a cyanophenol, followed by protection of the terminal amine.

  • Formation of the tetrazine ring: A metal-catalyzed one-pot reaction combines the nitrile precursor with acetonitrile (B52724) and hydrazine (B178648) to construct the unsymmetrical 3,6-disubstituted 1,2,4,5-tetrazine (B1199680) core.[6][7]

  • Deprotection of the primary amine: Removal of the tert-butyloxycarbonyl (Boc) protecting group under acidic conditions yields the final product as a stable salt.[8][9]

cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Tetrazine Formation cluster_2 Step 3: Deprotection 4-Cyanophenol 4-Cyanophenol Precursor tert-butyl (3-(4-cyanophenoxy)propyl)carbamate 4-Cyanophenol->Precursor K2CO3, DMF N-Boc-3-bromopropanamine N-Boc-3-bromopropanamine N-Boc-3-bromopropanamine->Precursor Protected_Tetrazine Boc-Protected this compound Precursor->Protected_Tetrazine Hydrazine, Ni(OTf)2 Acetonitrile Acetonitrile Acetonitrile->Protected_Tetrazine Final_Product This compound HCl Protected_Tetrazine->Final_Product TFA or HCl in Dioxane

Caption: Proposed three-step synthesis of this compound.

Experimental Protocols

The following protocols are based on established methodologies for analogous chemical transformations. Researchers should adapt these procedures as necessary and adhere to all institutional safety guidelines.

Step 1: Synthesis of tert-butyl (3-(4-cyanophenoxy)propyl)carbamate

This step involves the Williamson ether synthesis between 4-cyanophenol and N-Boc-3-bromopropanamine.

Methodology:

  • To a solution of 4-cyanophenol (1.0 eq) in anhydrous dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq).

  • Stir the mixture at room temperature for 20 minutes.

  • Add N-Boc-3-bromopropanamine (1.1 eq) to the reaction mixture.

  • Heat the reaction to 80°C and stir for 12-16 hours, monitoring progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (B1210297) (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired precursor.

ParameterValueReference
Solvent Dimethylformamide (DMF)Analogous Williamson Ether Synthesis
Base Potassium Carbonate (K₂CO₃)Analogous Williamson Ether Synthesis
Temperature 80°CAnalogous Williamson Ether Synthesis
Reaction Time 12-16 hoursAnalogous Williamson Ether Synthesis
Representative Yield 80-90%Estimated from similar reactions
Purification Flash ChromatographyStandard procedure
Step 2: Synthesis of Boc-Protected this compound

This one-pot reaction forms the asymmetric tetrazine ring from two different nitrile precursors.[6][10]

Methodology:

  • In a nitrogen-flushed glovebox or using Schlenk line techniques, combine tert-butyl (3-(4-cyanophenoxy)propyl)carbamate (1.0 eq), acetonitrile (5.0 eq), and nickel(II) trifluoromethanesulfonate (B1224126) (Ni(OTf)₂, 0.1 eq).

  • Carefully add anhydrous hydrazine (10.0 eq) to the mixture. Caution: Anhydrous hydrazine is highly toxic and reactive. Handle with extreme care in a well-ventilated fume hood.

  • Stir the reaction mixture at 60°C for 4-6 hours. The solution will typically turn a deep red or purple color, characteristic of tetrazine formation.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and carefully quench with an aqueous solution of sodium nitrite (B80452) (NaNO₂) to oxidize any remaining dihydrotetrazine intermediate.

  • Extract the product with ethyl acetate, wash the combined organic layers with water and brine, and dry over Na₂SO₄.

  • Concentrate the solvent and purify the crude product by flash chromatography to isolate the Boc-protected tetrazine.

ParameterValueReference
Catalyst Nickel(II) Triflate (Ni(OTf)₂)[6]
Reactants Acetonitrile, Precursor Nitrile, Anhydrous Hydrazine[6][10]
Temperature 60°C[6]
Reaction Time 4-6 hours[6]
Representative Yield 40-70%[6][10]
Purification Flash ChromatographyStandard procedure
Step 3: Deprotection to Yield this compound HCl

The final step is the removal of the Boc protecting group under acidic conditions to yield the primary amine as a stable hydrochloride salt.[8][9][11]

Methodology:

  • Dissolve the Boc-protected this compound in a minimal amount of dichloromethane (B109758) (DCM) or methanol.

  • Add a solution of 4M HCl in 1,4-dioxane (B91453) (10-20 eq) or trifluoroacetic acid (TFA) (20-30% in DCM).

  • Stir the reaction at room temperature for 1-3 hours. Monitor deprotection by TLC or LC-MS until the starting material is fully consumed.

  • Remove the solvent and excess acid under reduced pressure.

  • The resulting solid can be triturated with diethyl ether to precipitate the product.

  • Filter and dry the solid under vacuum to obtain this compound as its hydrochloride salt.

ParameterValueReference
Reagent 4M HCl in 1,4-Dioxane or TFA in DCM[8][9]
Solvent Dichloromethane (DCM) or Methanol[8]
Temperature Room Temperature[8][9]
Reaction Time 1-3 hours[8]
Representative Yield >95% (quantitative)[11]
Purification Precipitation/TriturationStandard procedure

Application in Bioconjugation: Antibody-Drug Conjugate (ADC) Workflow

This compound is a key reagent for constructing ADCs using bioorthogonal chemistry. The primary amine serves as a handle for conjugation to other molecules, while the tetrazine group allows for a highly specific "click" reaction with a TCO-modified antibody.

cluster_workflow ADC Preparation Workflow Antibody TCO-Modified Antibody Mixing Mix Components in Buffer (pH 7.4) Antibody->Mixing Linker_Payload Methyltetrazine-Linker-Payload Linker_Payload->Mixing ADC Antibody-Drug Conjugate Mixing->ADC iEDDA Reaction (Click) Purification Purification (e.g., SEC) ADC->Purification Final_ADC Purified ADC Purification->Final_ADC

Caption: Workflow for ADC synthesis via tetrazine-TCO ligation.

This workflow highlights the modularity and efficiency of using this compound in bioconjugation.[][12] The specificity of the iEDDA reaction allows for the conjugation to occur in aqueous buffers under mild conditions, preserving the integrity of the antibody and the payload.[1] This methodology provides precise control over the drug-to-antibody ratio (DAR), leading to more homogeneous and well-defined therapeutic agents.[5]

References

Spectroscopic Analysis of Methyltetrazine-Propylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of methyltetrazine-propylamine (B609007), a key bifunctional linker used in the development of targeted therapeutics and bioconjugation applications. This document details the experimental protocols for the structural elucidation and characterization of this molecule using various spectroscopic techniques and presents the expected quantitative data in a clear, tabular format.

Introduction

This compound, chemically known as 3-(4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenoxy)propan-1-amine, is a valuable reagent in chemical biology and drug development.[1] Its utility stems from the bioorthogonal reactivity of the methyltetrazine moiety with strained alkenes, such as trans-cyclooctene (B1233481) (TCO), enabling rapid and specific covalent bond formation under physiological conditions.[2][3][4] The terminal propylamine (B44156) group provides a versatile handle for conjugation to biomolecules or other chemical entities.[2][4] Accurate spectroscopic characterization is crucial to ensure the purity, identity, and stability of this reagent, which is paramount for reproducible downstream applications. This guide outlines the standard spectroscopic methods employed for its analysis.

Synthesis and Purification Workflow

The synthesis of this compound typically involves a multi-step process, starting from commercially available precursors. A generalized workflow is depicted below.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification & Characterization 4-cyanophenol 4-cyanophenol etherification etherification 4-cyanophenol->etherification 3-bromopropan-1-amine 3-bromopropan-1-amine 3-bromopropan-1-amine->etherification 4-(3-aminopropoxy)benzonitrile 4-(3-aminopropoxy)benzonitrile etherification->4-(3-aminopropoxy)benzonitrile tetrazine_formation tetrazine_formation 4-(3-aminopropoxy)benzonitrile->tetrazine_formation acetamidine_hydrochloride acetamidine_hydrochloride acetamidine_hydrochloride->tetrazine_formation hydrazine hydrazine hydrazine->tetrazine_formation dihydrotetrazine_intermediate dihydrotetrazine_intermediate tetrazine_formation->dihydrotetrazine_intermediate oxidation oxidation dihydrotetrazine_intermediate->oxidation This compound This compound oxidation->this compound column_chromatography column_chromatography This compound->column_chromatography spectroscopic_analysis spectroscopic_analysis column_chromatography->spectroscopic_analysis

Caption: Synthetic and purification workflow for this compound.

Spectroscopic Characterization

The comprehensive characterization of this compound relies on a suite of spectroscopic techniques to confirm its chemical structure, purity, and photophysical properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of this compound, providing detailed information about the chemical environment of each proton and carbon atom.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Assignment ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Tetrazine-CH₃~3.0~21
Propyl-CH₂ (adjacent to O)~4.2~66
Propyl-CH₂ (central)~2.1~29
Propyl-CH₂ (adjacent to N)~3.1~38
Aromatic-H (ortho to O)~7.1~115
Aromatic-H (ortho to Tetrazine)~8.4~130
Tetrazine-C (substituted)-~168
Tetrazine-C (methyl-substituted)-~164
Aromatic-C (ipso-O)-~162
Aromatic-C (ipso-Tetrazine)-~125

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[5][6] Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).[5][6]

  • Instrumentation: Acquire spectra on a 300 MHz, 400 MHz, or higher field NMR spectrometer.[5][7]

  • ¹H NMR Acquisition:

    • Set the spectral width to approximately 15 ppm.

    • Use a pulse angle of 30-45 degrees.

    • Acquire a sufficient number of scans (typically 16-64) to achieve an adequate signal-to-noise ratio.

    • Apply a line broadening of 0.3 Hz before Fourier transformation.

  • ¹³C NMR Acquisition:

    • Set the spectral width to approximately 220 ppm.

    • Use a proton-decoupled pulse sequence.

    • Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern.

Table 2: High-Resolution Mass Spectrometry Data for this compound

Ion Calculated m/z Observed m/z
[M+H]⁺246.1350Typically within 5 ppm

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Sample Preparation: Prepare a dilute solution of this compound (approximately 10-100 µM) in a solvent compatible with ESI, such as acetonitrile (B52724) or methanol, often with the addition of 0.1% formic acid to promote protonation.

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to an ESI source.

  • Data Acquisition:

    • Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

    • Acquire data in positive ion mode to observe the protonated molecule [M+H]⁺.

    • Set the mass range to scan from m/z 100 to 500.

  • Fragmentation Analysis (MS/MS):

    • Select the [M+H]⁺ ion for collision-induced dissociation (CID).

    • Vary the collision energy to induce fragmentation and record the resulting product ions. Common fragmentation pathways for similar molecules involve cleavage of the propyl chain and fragmentation of the tetrazine ring.[8][9]

UV-Visible (UV-Vis) and Fluorescence Spectroscopy

UV-Vis and fluorescence spectroscopy are used to characterize the photophysical properties of this compound, which are important for its application in fluorescence-based assays.

Table 3: Photophysical Properties of this compound

Parameter Value Conditions
Absorption Maximum (λmax)~520-540 nmEthanol
Molar Absorptivity (ε)~300-500 M⁻¹cm⁻¹Ethanol
Emission Maximum (λem)~550-600 nmEthanol
Fluorescence Quantum Yield (ΦF)0.01 - 0.10Relative to a standard

Experimental Protocol: UV-Vis and Fluorescence Spectroscopy

  • Sample Preparation: Prepare a stock solution of this compound in a spectroscopic grade solvent (e.g., ethanol).[10] Prepare a series of dilutions to obtain solutions with absorbances in the range of 0.01 to 0.1 for fluorescence measurements.

  • UV-Vis Spectroscopy:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Record the absorption spectrum from 200 to 800 nm against a solvent blank.

    • Determine the λmax and calculate the molar absorptivity using the Beer-Lambert law (A = εcl).

  • Fluorescence Spectroscopy:

    • Use a spectrofluorometer.

    • Excite the sample at its absorption maximum (λmax).

    • Record the emission spectrum over a range that includes the expected emission maximum.

    • Quantum Yield Determination (Relative Method):

      • Measure the integrated fluorescence intensity of the this compound solution and a standard solution of known quantum yield (e.g., Rhodamine 6G in ethanol) with the same absorbance at the excitation wavelength.[11][12]

      • Calculate the quantum yield using the following equation: ΦF,sample = ΦF,std * (Isample / Istd) * (ηsample² / ηstd²) where ΦF is the quantum yield, I is the integrated fluorescence intensity, and η is the refractive index of the solvent.[12][13]

Experimental Workflow Diagram

The overall process of characterizing this compound involves a logical sequence of experiments to confirm its identity, purity, and properties.

Characterization_Workflow cluster_techniques Spectroscopic Techniques Synthesized_Compound Synthesized This compound Purity_Check Purity Check Synthesized_Compound->Purity_Check Structure_Confirmation Structural Confirmation Purity_Check->Structure_Confirmation If Pure Photophysical_Characterization Photophysical Characterization Structure_Confirmation->Photophysical_Characterization NMR NMR Structure_Confirmation->NMR MS MS Structure_Confirmation->MS Final_Product Characterized Product Photophysical_Characterization->Final_Product UV_Vis UV_Vis Photophysical_Characterization->UV_Vis Fluorescence Fluorescence Photophysical_Characterization->Fluorescence

Caption: Workflow for the spectroscopic characterization of this compound.

Conclusion

The spectroscopic techniques outlined in this guide provide a robust framework for the comprehensive analysis of this compound. Adherence to these protocols will ensure the quality and consistency of this critical reagent, thereby facilitating its successful application in the development of novel bioconjugates and targeted therapies. The combination of NMR for structural elucidation, mass spectrometry for molecular weight confirmation, and UV-Vis and fluorescence spectroscopy for photophysical characterization provides a complete analytical profile of the molecule.

References

The Propylamine Group in Methyltetrazine Reagents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the function and application of the propylamine (B44156) group in methyltetrazine reagents, crucial components in the field of bioorthogonal chemistry. We will delve into the role of this functional group in bioconjugation, its impact on the physicochemical properties of the reagent, and provide detailed experimental protocols for its use.

Core Function: A Versatile Handle for Bioconjugation

The primary role of the propylamine group in methyltetrazine reagents is to serve as a versatile chemical handle for attaching the methyltetrazine moiety to a wide array of biomolecules.[1][2][3] This is achieved through the reaction of the primary amine of the propylamine group with a complementary functional group on the target molecule, most commonly a carboxylic acid or an activated ester (e.g., N-hydroxysuccinimide [NHS] ester), to form a stable amide bond.[1][3][4]

This conjugation strategy is central to the application of methyltetrazine reagents in various fields, including:

  • Antibody-Drug Conjugates (ADCs): The propylamine group allows for the attachment of the methyltetrazine to a linker-payload complex, which can then be "clicked" to a trans-cyclooctene (B1233481) (TCO)-modified antibody.[5]

  • Pretargeted Imaging: In this two-step approach, a TCO-modified antibody is first administered and allowed to accumulate at the target site. Subsequently, a smaller, rapidly clearing methyltetrazine-bearing imaging agent (e.g., a PET tracer or a fluorescent dye) is introduced, which then selectively reacts with the pre-localized antibody.[6][7][8]

  • Probe Development: The propylamine group facilitates the linkage of methyltetrazine to various probes, such as biotin (B1667282) for affinity purification or fluorophores for cellular imaging.[3]

The methyltetrazine component of the reagent is responsible for the subsequent bioorthogonal reaction, an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition with a strained alkene, typically a trans-cyclooctene (TCO).[9] This "click" reaction is exceptionally fast and highly specific, proceeding rapidly under physiological conditions without interfering with native biological processes.[9]

Physicochemical Impact: Enhancing In Vivo Performance

Beyond its role as a conjugation handle, the propylamine group, as part of the linker connecting the methyltetrazine core to the biomolecule, influences the overall physicochemical properties of the reagent. These properties, particularly hydrophilicity, are critical for in vivo applications.

Hydrophilic tetrazine reagents generally exhibit more favorable pharmacokinetics, leading to improved tumor-to-background ratios in pretargeted imaging applications. Studies have shown a strong correlation between the lipophilicity of tetrazine derivatives and their in vivo performance, with lower logD7.4 values (indicating higher hydrophilicity) being a strong predictor of successful pretargeting.[10] While the propylamine group itself offers a degree of hydrophilicity, it is often incorporated as a hydrochloride salt to further enhance water solubility and improve handling and stability.[3] For applications requiring even greater hydrophilicity, the propylamine linker can be extended with polyethylene (B3416737) glycol (PEG) spacers.

Quantitative Data: A Comparative Analysis

The selection of a specific methyltetrazine reagent is often guided by a balance between reaction kinetics and in vivo stability and clearance. The following table summarizes key quantitative data for a selection of tetrazine derivatives, highlighting the impact of different substituents on their properties. It is crucial to note that high reaction rates (>50,000 M⁻¹s⁻¹) and low lipophilicity (clogD7.4 < -3) are generally desirable for in vivo applications.[10]

Tetrazine Derivative (Structure)Second-Order Rate Constant (k₂) with TCO (M⁻¹s⁻¹) in DPBS, 37°CCalculated logD₇.₄
H-substituted Tetrazine ~3,000> -1.0
Methyl-substituted Tetrazine ~1,000 - 5,000> -1.0
Pyridyl-substituted Tetrazine ~39,000< -2.0
Bis(pyridyl)-substituted Tetrazine >70,000< -3.0
Carboxylic acid-functionalized Tetrazine >39,000< -3.0
PEG-functionalized Tetrazine Variable, generally high< -3.0

Data adapted from "Lipophilicity and Click Reactivity Determine the Performance of Bioorthogonal Tetrazine Tools in Pretargeted In Vivo Chemistry".[10][11][12][13][14]

Experimental Protocols

Protocol 1: Conjugation of Methyltetrazine-Propylamine (B609007) to a Protein via EDC/NHS Chemistry

This protocol describes the general procedure for labeling a protein with this compound using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (sulfo-NHS).

Materials:

  • Protein to be labeled (in a suitable buffer, e.g., PBS, pH 7.4)

  • This compound HCl salt

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: PBS, pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

  • Desalting columns

Procedure:

  • Protein Preparation:

    • Dissolve the protein in Activation Buffer at a concentration of 1-10 mg/mL.

    • Ensure the buffer does not contain primary amines or carboxylates.

  • Activation of Carboxyl Groups:

    • Immediately before use, prepare fresh solutions of EDC and sulfo-NHS in water or Activation Buffer.

    • Add EDC and sulfo-NHS to the protein solution. A final concentration of 2-10 mM for EDC and 5-20 mM for sulfo-NHS is a good starting point.

    • Incubate for 15-30 minutes at room temperature with gentle mixing.

  • Removal of Excess Crosslinker (Optional but Recommended):

    • Remove excess and unreacted EDC and sulfo-NHS using a desalting column equilibrated with Coupling Buffer. This step prevents polymerization when the amine-containing molecule is added.

  • Conjugation with this compound:

    • Dissolve the this compound HCl salt in Coupling Buffer.

    • Add the this compound solution to the activated protein solution. A 10- to 50-fold molar excess of the amine over the protein is typically used.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Add Quenching Buffer to a final concentration of 10-50 mM to quench any unreacted NHS-esters.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted this compound and quenching reagents by dialysis or using a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

  • Characterization:

    • Determine the degree of labeling (DOL) using UV-Vis spectroscopy or mass spectrometry.

Protocol 2: Bioorthogonal Ligation of a Tetrazine-Labeled Antibody to a TCO-Containing Molecule

This protocol outlines the "click" reaction between a tetrazine-modified antibody and a TCO-functionalized molecule.

Materials:

  • Tetrazine-labeled antibody (from Protocol 1)

  • TCO-containing molecule

  • Reaction Buffer: PBS, pH 7.4

Procedure:

  • Reaction Setup:

    • Dissolve the tetrazine-labeled antibody and the TCO-containing molecule in the Reaction Buffer.

    • The reaction can be performed at a wide range of concentrations, from micromolar to millimolar, depending on the application. For cellular labeling, low micromolar concentrations are often sufficient.

  • Ligation Reaction:

    • Mix the tetrazine-labeled antibody and the TCO-containing molecule at the desired molar ratio (typically ranging from 1:1 to 1:5).

    • Incubate at room temperature or 37°C. The reaction is typically very fast, with significant product formation within minutes to an hour. The progress of the reaction can be monitored by the disappearance of the characteristic pink/red color of the tetrazine.

  • Purification (if necessary):

    • Depending on the downstream application, the resulting conjugate may be used without purification.

    • If purification is required to remove excess unreacted TCO-molecule, size exclusion chromatography or dialysis can be employed.

Visualizing Workflows

Pretargeted Imaging Workflow

The following diagram illustrates the logical flow of a pretargeted imaging experiment using a TCO-modified antibody and a methyltetrazine-labeled imaging agent.

Pretargeted_Imaging_Workflow cluster_step1 Step 1: Antibody Administration and Targeting cluster_step2 Step 2: Imaging Agent Administration and Ligation cluster_step3 Step 3: Imaging TCO_Ab TCO-Modified Antibody Injection1 Systemic Administration (e.g., intravenous) TCO_Ab->Injection1 Circulation Antibody Circulation and Distribution Injection1->Circulation Target_Binding Accumulation at Target Site (e.g., Tumor) Circulation->Target_Binding Clearance1 Clearance of Unbound Antibody Circulation->Clearance1 Click_Reaction Bioorthogonal Ligation (Tetrazine-TCO Click) Target_Binding->Click_Reaction MeTet_Probe This compound -Imaging Probe Injection2 Systemic Administration MeTet_Probe->Injection2 Circulation2 Probe Circulation and Distribution Injection2->Circulation2 Circulation2->Click_Reaction Clearance2 Rapid Clearance of Unbound Probe Circulation2->Clearance2 Imaging Signal Detection (e.g., PET, Fluorescence) Click_Reaction->Imaging Result High-Contrast Image of Target Site Imaging->Result

Caption: Workflow for pretargeted in vivo imaging.

Antibody-Drug Conjugate (ADC) Synthesis Workflow

This diagram outlines the general steps for constructing an ADC using this compound.

ADC_Synthesis_Workflow cluster_modification Component Modification cluster_ligation Bioorthogonal Ligation cluster_final Final Product Ab Antibody TCO_Ab TCO-Modified Antibody Ab->TCO_Ab TCO Conjugation TCO_NHS TCO-NHS Ester TCO_NHS->TCO_Ab Drug_Linker Drug-Linker-COOH MeTet_Drug Methyltetrazine-Drug Conjugate Drug_Linker->MeTet_Drug Amide Coupling (EDC/HATU) MeTet_Amine This compound MeTet_Amine->MeTet_Drug Click Tetrazine-TCO Click Reaction TCO_Ab->Click MeTet_Drug->Click ADC Antibody-Drug Conjugate (ADC) Click->ADC

Caption: General workflow for ADC synthesis.

Conclusion

The propylamine group is a critical functional moiety in the design of methyltetrazine reagents, providing a reliable and versatile point of attachment for a wide range of biomolecules. Its influence on the reagent's physicochemical properties, particularly hydrophilicity, is a key consideration for the development of effective in vivo imaging and therapeutic agents. The combination of straightforward conjugation chemistry via the propylamine group and the highly efficient bioorthogonal ligation of the methyltetrazine core makes these reagents powerful tools for researchers in chemistry, biology, and medicine.

References

The Unrivaled Efficiency of Bioorthogonal Chemistry: A Technical Guide to Inverse Electron Demand Diels-Alder Reactions with Methyltetrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The inverse electron demand Diels-Alder (iEDDA) reaction, particularly utilizing methyltetrazine as the diene, has rapidly ascended as a premier tool in the field of bioorthogonal chemistry. Its exceptional reaction kinetics, high specificity, and ability to function within complex biological systems without the need for a catalyst have established it as an indispensable method for cellular imaging, drug delivery, and the development of novel therapeutics. This technical guide provides a comprehensive overview of the core principles governing the methyltetrazine-iEDDA reaction, detailed experimental protocols for its application, and a compilation of key quantitative data to inform experimental design.

Core Principles of the Methyltetrazine-iEDDA Reaction

The iEDDA reaction is a type of [4+2] cycloaddition between an electron-deficient diene, in this case, a 1,2,4,5-tetrazine, and an electron-rich dienophile.[1] In contrast to the classical Diels-Alder reaction, the energetics of the iEDDA reaction are dictated by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene.[2]

Mechanism: The reaction is initiated by a concerted [4+2] cycloaddition, forming a highly unstable bicyclic intermediate. This is immediately followed by a retro-Diels-Alder reaction, which results in the irreversible release of nitrogen gas (N₂) and the formation of a stable dihydropyridazine (B8628806) product.[3] This release of N₂ is the thermodynamic driving force for the reaction, rendering it irreversible.[3]

The Role of Methyltetrazine: The methyl group on the tetrazine ring is an electron-donating group. While electron-withdrawing groups on the tetrazine ring generally increase the reaction rate, they often decrease the stability of the tetrazine in aqueous environments.[2][4] Methyltetrazine represents a crucial balance between reactivity and stability, making it well-suited for a variety of bioorthogonal applications.[5] It exhibits enhanced stability compared to many other tetrazine derivatives, a critical feature for experiments requiring longer incubation times or for in vivo applications.[4]

The Dienophile's Contribution: The reactivity of the iEDDA reaction is also heavily influenced by the nature of the dienophile. A key principle is the use of strained alkenes and alkynes, such as trans-cyclooctenes (TCO), norbornenes, and cyclopropenes. The ring strain in these molecules raises the energy of their HOMO, bringing it closer to the LUMO of the tetrazine and thereby accelerating the reaction.[6]

Quantitative Data: Reaction Kinetics and Stability

The choice of the specific tetrazine and dienophile pairing is a critical decision in the design of any experiment. The following tables provide a summary of second-order rate constants (k₂) for iEDDA reactions involving methyltetrazine and other relevant tetrazines with various dienophiles, as well as stability data for different tetrazine derivatives.

DieneDienophileSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Solvent/Conditions
Methyl-substituted tetrazinetrans-cyclooctene (B1233481) (TCO)~1,000 - 30,000Aqueous buffers
Hydrogen-substituted tetrazinetrans-cyclooctene (TCO)~2,000 (±400)Aqueous buffers
Dipyridyl tetrazinetrans-cyclooctene (TCO)--
MethyltetrazineNorbornene~0.04DMSO
3-methyl-6-phenyl-1,2,4,5-tetrazineNorbornene--
Benzylalcohol tetrazineMethylcyclopropene0.137 (±0.004)Water/DMSO (12% DMSO), 37°C
ATTO-tetrazinestrans-cyclooctene (TCO)up to 1,000-

Table 1: Second-Order Rate Constants for Various Tetrazine-Dienophile Reactions. Note that reaction rates can be influenced by factors such as the specific derivatives used, solvent, and temperature.[7][8][9][10][11]

Tetrazine DerivativeConditionsStability
Dipyridyl-s-tetrazines1:1 DMSO/PBS (pH 7.4), 37°C, 12h~15-40% remaining
Pyrimidyl-substituted tetrazines1:1 DMSO/PBS (pH 7.4), 37°C, 12h~15-40% remaining
Pyridyl tetrazines1:1 DMSO/PBS (pH 7.4), 37°C, 12h>75% remaining
Phenyl tetrazines1:1 DMSO/PBS (pH 7.4), 37°C, 12h>75% remaining
Hydroxyl-substituted tetrazines1:1 DMSO/PBS (pH 7.4), 37°C, 12hMarginal degradation
Methyl-terminated tetrazinePresence of L-cysteineMore stable than hydrogen-terminated tetrazine
tert-butyl tetrazinesBiological mediaExtremely resistant to degradation

Table 2: Stability of Various Tetrazine Derivatives in Aqueous Environments. Stability is a critical parameter for in vitro and in vivo applications.[5][12]

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing the methyltetrazine-iEDDA reaction.

Protocol 1: General Synthesis of a 3-Methyl-6-Substituted-1,2,4,5-tetrazine

This protocol provides a general procedure for the synthesis of unsymmetrical tetrazines, which can be adapted for methyltetrazine derivatives.

Materials:

Procedure:

  • Dihydrotetrazine Formation: In a round-bottom flask under a nitrogen atmosphere, combine the starting nitrile and orthoester with hydrazine monohydrate in a suitable solvent like ethanol. The reaction can be stirred at room temperature or gently heated. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[13]

  • Oxidation to Tetrazine: A copper(II) acetate-catalyzed oxidation is then performed under ambient air conditions to form the tetrazine.[13]

  • Purification: The crude product can be extracted with an organic solvent like dichloromethane and dried over sodium sulfate. The solvent is then removed under reduced pressure, and the resulting solid can be further purified by column chromatography on silica (B1680970) gel. The final product is typically a colored solid.[6]

Protocol 2: Antibody-TCO Conjugation and Methyltetrazine Ligation

This protocol details the labeling of an antibody with a trans-cyclooctene (TCO) derivative, followed by ligation with a methyltetrazine-functionalized molecule.

Materials:

  • Antibody in a suitable buffer (e.g., PBS, pH 7.4)

  • TCO-NHS ester

  • Methyltetrazine-fluorophore conjugate

  • 1 M Sodium Bicarbonate (NaHCO₃)

  • Spin desalting columns

Procedure:

  • Antibody Preparation: Prepare the antibody solution at a concentration of approximately 1-5 mg/mL in the reaction buffer. If the buffer contains primary amines (e.g., Tris), a buffer exchange to PBS should be performed.[7]

  • TCO-NHS Ester Reaction: To 100 µg of the antibody solution, add 5 µL of 1 M NaHCO₃. Add 20 nmol of TCO-NHS ester dissolved in DMSO or DMF. Incubate the reaction for 60 minutes at room temperature.[3]

  • Purification of TCO-labeled Antibody: Remove the excess, unreacted TCO-NHS ester using a spin desalting column according to the manufacturer's instructions.[6]

  • Methyltetrazine Ligation: To the purified TCO-labeled antibody, add the methyltetrazine-fluorophore conjugate. The reaction is typically rapid and can be performed at room temperature for 30 minutes to 2 hours.[7]

  • Final Purification (Optional): If necessary, remove any unreacted methyltetrazine-fluorophore conjugate using a spin desalting column.[6]

Protocol 3: Monitoring Reaction Kinetics via UV-Vis Spectroscopy

This protocol describes how to determine the second-order rate constant of a tetrazine-iEDDA reaction by monitoring the disappearance of the tetrazine's characteristic absorbance.

Materials:

  • Tetrazine derivative

  • Dienophile (e.g., TCO derivative)

  • Appropriate solvent (e.g., PBS, pH 7.4)

  • Stopped-flow spectrophotometer or a standard UV-Vis spectrophotometer

Procedure:

  • Stock Solution Preparation: Prepare stock solutions of the tetrazine and dienophile in a suitable solvent like DMSO.

  • Reaction Setup: Dilute the stock solutions in the desired reaction buffer (e.g., PBS, pH 7.4) to the final desired concentrations. The reaction is typically performed under pseudo-first-order conditions with the dienophile in large excess (e.g., 10-fold or greater) over the tetrazine.

  • Data Acquisition: The reaction is initiated by mixing the tetrazine and dienophile solutions. The disappearance of the tetrazine's characteristic absorbance band (typically between 510 and 550 nm) is monitored over time.[2][3]

  • Data Analysis: The observed rate constant (k_obs) is determined by fitting the absorbance decay to a first-order exponential decay curve. The second-order rate constant (k₂) is then calculated by dividing k_obs by the concentration of the dienophile.

Mandatory Visualizations

G Mechanism of Inverse Electron Demand Diels-Alder (iEDDA) Reaction cluster_reactants Reactants cluster_transition Transition State cluster_intermediate Intermediate cluster_products Products Electron-deficient\nDiene (Methyltetrazine) Electron-deficient Diene (Methyltetrazine) [4+2] Cycloaddition\nTransition State [4+2] Cycloaddition Transition State Electron-deficient\nDiene (Methyltetrazine)->[4+2] Cycloaddition\nTransition State Electron-rich\nDienophile (e.g., TCO) Electron-rich Dienophile (e.g., TCO) Electron-rich\nDienophile (e.g., TCO)->[4+2] Cycloaddition\nTransition State Unstable Bicyclic\nIntermediate Unstable Bicyclic Intermediate [4+2] Cycloaddition\nTransition State->Unstable Bicyclic\nIntermediate Stable Dihydropyridazine\nProduct Stable Dihydropyridazine Product Unstable Bicyclic\nIntermediate->Stable Dihydropyridazine\nProduct Retro-Diels-Alder Nitrogen Gas (N2) Nitrogen Gas (N2) Unstable Bicyclic\nIntermediate->Nitrogen Gas (N2) Retro-Diels-Alder

Caption: The iEDDA reaction mechanism with methyltetrazine.

G Experimental Workflow for Antibody-Drug Conjugation Antibody Antibody Reaction1 1. Conjugation (pH 7-9) Antibody->Reaction1 TCO-NHS ester TCO-NHS ester TCO-NHS ester->Reaction1 TCO-Antibody TCO-Antibody Reaction1->TCO-Antibody Purification1 2. Purification (Spin Desalting) TCO-Antibody->Purification1 Purified TCO-Antibody Purified TCO-Antibody Purification1->Purified TCO-Antibody Reaction2 3. iEDDA Ligation Purified TCO-Antibody->Reaction2 Methyltetrazine-Drug Methyltetrazine-Drug Methyltetrazine-Drug->Reaction2 Antibody-Drug Conjugate (ADC) Antibody-Drug Conjugate (ADC) Reaction2->Antibody-Drug Conjugate (ADC) Purification2 4. Final Purification (Optional) Antibody-Drug Conjugate (ADC)->Purification2 Purified ADC Purified ADC Purification2->Purified ADC

Caption: Workflow for creating an antibody-drug conjugate.

G Pre-targeted Imaging Workflow Step1 Step 1: Administration of TCO-modified Antibody Accumulation Antibody accumulates at target site (e.g., tumor) and clears from circulation Step1->Accumulation Step2 Step 2: Administration of Radiolabeled Methyltetrazine Accumulation->Step2 iEDDA In vivo iEDDA reaction at target site Step2->iEDDA Clearance Unbound radiolabeled methyltetrazine clears rapidly iEDDA->Clearance Imaging Step 3: Imaging (e.g., PET) Clearance->Imaging Result High-contrast image of the target site Imaging->Result

Caption: Pre-targeted imaging using methyltetrazine iEDDA.

References

Methodological & Application

Application Notes and Protocols for Methyltetrazine-Propylamine Antibody Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bioorthogonal chemistry has emerged as a powerful tool for the precise chemical modification of biomolecules in complex biological systems. Among the most rapid and specific bioorthogonal reactions is the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition between a tetrazine and a strained dienophile, such as trans-cyclooctene (B1233481) (TCO).[1][2][3] This "click chemistry" reaction is characterized by its exceptionally fast kinetics, high specificity, and biocompatibility, proceeding efficiently without the need for cytotoxic catalysts.[4][5][6]

The methyltetrazine-propylamine (B609007) reagent provides a versatile handle for introducing a methyltetrazine moiety onto an antibody. The primary amine of the propylamine (B44156) can be coupled to the antibody via various methods, most commonly through the formation of a stable amide bond with activated carboxylic acid groups on the antibody. Alternatively, and more frequently, N-hydroxysuccinimide (NHS) ester derivatives of methyltetrazine are used to directly label the lysine (B10760008) residues on antibodies.[7][8][9] Once labeled, the methyltetrazine-functionalized antibody can be specifically conjugated to any TCO-modified molecule, enabling a wide range of applications including the development of antibody-drug conjugates (ADCs), in vivo imaging, and immunoassays.[2][10][11]

These application notes provide a detailed protocol for the labeling of antibodies using a methyltetrazine moiety, followed by the bioorthogonal ligation with a TCO-containing molecule.

Quantitative Data Summary

The efficiency and kinetics of the methyltetrazine-TCO ligation are critical for its successful application. The following tables summarize key quantitative data for this bioorthogonal reaction.

Table 1: Reaction Kinetics and Conditions

ParameterValueConditionsSource(s)
Second-Order Rate Constant (k) 1 - 1 x 10⁶ M⁻¹s⁻¹General range for Tz-TCO ligation[4][5]
up to 30,000 M⁻¹s⁻¹Hydrogen-substituted tetrazines with TCO[5]
~1000 M⁻¹s⁻¹Methyl-substituted tetrazines with TCO[5]
Reaction pH 6.0 - 9.0PBS buffer for ligation[4][5]
7.0 - 9.0For NHS ester reaction with primary amines[7][8][9]
Reaction Temperature Room Temperature (20-25°C)General ligation[4][5]
4°C, 25°C, or 37°CApplication dependent[5]
Reaction Time (Ligation) 10 - 60 minutesFor protein-protein conjugation[4][5]

Table 2: Example Radiolabeling Efficiency

Labeled MoleculeOverall Radiochemical Yield (RCY)Labeling TimeSource(s)
[¹⁸F]AlF-NOTA-Tz-TCO-GK-2Rs15d17.8 ± 1.5%90 min[12]
IEDDAR with [¹⁸F]AlF-NOTA-tetrazine52.0 ± 1.8%N/A[12]

Experimental Protocols

This section details the protocols for antibody modification with a methyltetrazine-NHS ester and subsequent ligation with a TCO-functionalized molecule.

Protocol 1: Antibody Labeling with Methyltetrazine-PEG4-NHS Ester

This protocol describes the labeling of an antibody with methyltetrazine via the reaction of a Methyltetrazine-PEG4-NHS ester with the primary amines of lysine residues on the antibody.

Materials:

  • Antibody to be labeled (in an amine-free buffer like PBS)

  • Methyltetrazine-PEG4-NHS Ester[8][13]

  • Anhydrous Dimethylsulfoxide (DMSO)[7]

  • 1 M Sodium Bicarbonate (NaHCO₃), pH 8.5-9.0[4]

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Spin Desalting Columns (e.g., Zeba Spin Desalting Columns, 40K MWCO)[7]

  • Quenching buffer: 1 M Tris-HCl, pH 8.0[7]

Procedure:

  • Antibody Preparation:

    • If the antibody is in a buffer containing primary amines (e.g., Tris or glycine), perform a buffer exchange into PBS, pH 7.4.

    • Adjust the antibody concentration to 2 mg/mL in PBS.[7]

  • Preparation of Methyltetrazine-PEG4-NHS Ester Stock Solution:

    • Allow the vial of Methyltetrazine-PEG4-NHS Ester to warm completely to room temperature before opening to prevent moisture condensation.[7]

    • Dissolve the Methyltetrazine-PEG4-NHS Ester in anhydrous DMSO to a concentration of 10 mg/mL.[7]

  • Antibody Labeling Reaction:

    • Add 1/10th volume of 1 M NaHCO₃ (pH 8.5-9.0) to the antibody solution to raise the pH.[4]

    • Add the desired molar excess of the dissolved Methyltetrazine-PEG4-NHS Ester to the antibody solution. A starting molar ratio of 10:1 to 20:1 (reagent:antibody) is recommended.

    • Pipette to mix gently.

    • Incubate the reaction for 1 hour at room temperature or 2 hours on ice, protected from light.[7]

  • Quenching the Reaction:

    • Add 1 M Tris-HCl (pH 8.0) to a final concentration of 50-100 mM to quench any unreacted NHS ester.[7]

    • Incubate for 15 minutes on ice.[7]

  • Purification of the Labeled Antibody:

    • Remove excess, unreacted methyltetrazine reagent using a spin desalting column according to the manufacturer's instructions.[4][7]

    • Equilibrate the column with PBS, pH 7.4.

    • Apply the quenched reaction mixture to the column and centrifuge to collect the purified, methyltetrazine-labeled antibody.

  • Characterization (Optional but Recommended):

    • Determine the concentration of the labeled antibody using a Nanodrop or similar spectrophotometer at 280 nm.

    • Calculate the Degree of Labeling (DOL) by measuring the absorbance of the tetrazine at its specific λmax (around 520-540 nm) and the antibody at 280 nm.

Protocol 2: Bioorthogonal Ligation of Methyltetrazine-Antibody with a TCO-Molecule

This protocol describes the reaction between the methyltetrazine-labeled antibody and a TCO-functionalized molecule.

Materials:

  • Purified Methyltetrazine-labeled antibody (from Protocol 1)

  • TCO-functionalized molecule (e.g., TCO-PEG-fluorophore, TCO-drug conjugate)

  • PBS, pH 7.4

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the methyltetrazine-labeled antibody and the TCO-functionalized molecule in PBS, pH 7.4.

    • A 1:1 molar ratio is a good starting point, but the optimal ratio may need to be determined empirically.[4]

  • Ligation Reaction:

    • Incubate the reaction mixture for 1 hour at room temperature.[4] The reaction progress can be monitored by the disappearance of the tetrazine's characteristic color and absorbance.[4]

  • Purification of the Antibody Conjugate (if necessary):

    • If the TCO-molecule is small, the excess can be removed using a spin desalting column as described in Protocol 1.

    • For larger TCO-conjugates, other purification methods like size exclusion chromatography (SEC) may be required.

  • Analysis:

    • The final antibody conjugate can be analyzed by SDS-PAGE to confirm the increase in molecular weight and by UV-Vis spectroscopy to confirm the presence of both the antibody and the conjugated molecule.

Visualizations

Antibody_Labeling_Workflow Workflow for Antibody Labeling and Bioorthogonal Conjugation cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_ligation Bioorthogonal Ligation Ab Antibody in Amine-Free Buffer Mix Mix and Incubate (pH 8.5-9.0) Ab->Mix Tz_NHS Methyltetrazine-NHS Ester in DMSO Tz_NHS->Mix Quench Quench with Tris Buffer Mix->Quench Purify Purify via Desalting Column Quench->Purify Tz_Ab Methyltetrazine- Labeled Antibody Purify->Tz_Ab Ligate Mix and Incubate (IEDDA Reaction) Tz_Ab->Ligate TCO_Mol TCO-Molecule TCO_Mol->Ligate Final_Conj Final Antibody Conjugate Ligate->Final_Conj

Caption: General workflow for antibody labeling with methyltetrazine-NHS ester.

Caption: Chemical principle of methyltetrazine-TCO ligation.

References

Application Notes and Protocols for Methyltetrazine-Propylamine in Live Cell Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyltetrazine-propylamine (B609007) is a versatile bioorthogonal chemical reporter containing a reactive methyltetrazine moiety and a primary amine. This compound is a cornerstone of modern chemical biology, enabling the precise labeling and visualization of biomolecules in their native environment. The primary amine allows for straightforward conjugation to molecules of interest, such as proteins, antibodies, or small molecules, via standard amine-reactive chemistry. The methyltetrazine group participates in an exceptionally fast and selective inverse-electron-demand Diels-Alder (iEDDA) cycloaddition with a trans-cyclooctene (B1233481) (TCO) partner. This "click chemistry" reaction is bioorthogonal, meaning it occurs rapidly and specifically within living systems without interfering with endogenous biological processes.

These application notes provide a comprehensive, step-by-step guide for utilizing this compound in live cell imaging experiments. We will cover the initial conjugation of this compound to a protein of interest, the subsequent labeling of live cells, and the final imaging steps. Furthermore, we will present an example of how this technology can be applied to study the Epidermal Growth Factor Receptor (EGFR) signaling pathway.

Data Presentation

The efficiency of the methyltetrazine-TCO ligation is critical for successful live cell imaging. The following tables summarize key quantitative data for the iEDDA reaction, comparing different tetrazine derivatives and highlighting important parameters for experimental design.

Table 1: Comparative Reaction Kinetics of Tetrazine Derivatives with TCO

Tetrazine DerivativeSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Reaction ConditionsReference
Methyltetrazine ~1,000 - 5,000 Aqueous buffer, 37°C [1]
H-Tetrazine~30,000Aqueous buffer, 37°C[1]
3,6-dipyridyl-s-tetrazine~2,000Aqueous buffer, 25°C[1]

Note: Reaction rates can be influenced by the specific TCO derivative, solvent, and temperature.

Table 2: Key Parameters for Live Cell Imaging with Methyltetrazine Probes

ParameterRecommended RangeConsiderations
Methyltetrazine-Probe Concentration 1-10 µM Lower concentrations minimize background and potential toxicity. Optimal concentration should be determined empirically.
TCO-Fluorophore Concentration 0.5-5 µMUse the lowest effective concentration to maximize signal-to-noise.
Incubation Time (Methyltetrazine-Probe) 30-60 minutesDependent on the target and probe concentration.
Incubation Time (TCO-Fluorophore) 10-30 minutesThe reaction is typically rapid.
Signal-to-Noise Ratio >5:1Can be optimized by adjusting probe concentrations and washing steps.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in using this compound for live cell imaging.

Protocol 1: Conjugation of this compound to a Protein of Interest

This protocol describes the conjugation of this compound to a protein containing accessible carboxylic acid residues that have been activated to N-hydroxysuccinimide (NHS) esters.

Materials:

  • Protein of interest (with accessible carboxyl groups)

  • This compound

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification column (e.g., size-exclusion chromatography)

  • Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

  • Protein Preparation:

    • Dissolve the protein of interest in the Reaction Buffer at a concentration of 1-5 mg/mL.

    • Ensure the buffer does not contain any primary amines (e.g., Tris or glycine).

  • Activation of Carboxylic Acids:

    • In a separate tube, dissolve EDC and NHS in anhydrous DMF or DMSO to a final concentration of 100 mM each.

    • Add the EDC/NHS solution to the protein solution at a 10-20 fold molar excess relative to the protein.

    • Incubate for 15-30 minutes at room temperature with gentle mixing.

  • Conjugation with this compound:

    • Dissolve this compound in anhydrous DMF or DMSO to create a 10 mM stock solution.

    • Add the this compound solution to the activated protein solution. A 10-20 fold molar excess of this compound over the protein is recommended.

    • Incubate the reaction for 2 hours at room temperature with gentle mixing, protected from light.

  • Quenching the Reaction:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM to quench any unreacted NHS esters.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove excess, unreacted this compound and other small molecules by size-exclusion chromatography (e.g., a desalting column) equilibrated with PBS.

    • Collect the protein-containing fractions.

    • Confirm successful conjugation using techniques such as mass spectrometry or by monitoring the characteristic absorbance of the tetrazine at ~520 nm.

  • Storage:

    • Store the purified methyltetrazine-protein conjugate at 4°C for short-term use or at -20°C or -80°C for long-term storage.

Protocol 2: Live Cell Labeling and Imaging

This protocol outlines the steps for labeling live cells with the methyltetrazine-conjugated protein and a TCO-fluorophore.

Materials:

  • Live cells cultured on glass-bottom dishes or coverslips

  • Methyltetrazine-conjugated protein (from Protocol 1)

  • TCO-conjugated fluorophore (e.g., TCO-Cy5, TCO-FITC)

  • Live Cell Imaging Medium (e.g., phenol (B47542) red-free DMEM)

  • Phosphate-Buffered Saline (PBS)

  • Fluorescence microscope equipped for live-cell imaging

Procedure:

  • Cell Preparation:

    • Plate cells on glass-bottom dishes or coverslips and culture to the desired confluency.

  • Labeling with Methyltetrazine-Conjugated Protein:

    • Prepare a working solution of the methyltetrazine-conjugated protein in pre-warmed Live Cell Imaging Medium. The optimal concentration should be determined empirically but typically ranges from 1-10 µM.

    • Remove the culture medium from the cells and wash once with warm PBS.

    • Add the methyltetrazine-protein solution to the cells and incubate for 30-60 minutes at 37°C in a CO₂ incubator.

  • Washing:

    • Remove the labeling solution and wash the cells three times with warm PBS to remove any unbound methyltetrazine-protein conjugate.

  • Labeling with TCO-Fluorophore:

    • Prepare a working solution of the TCO-fluorophore in pre-warmed Live Cell Imaging Medium. The final concentration typically ranges from 0.5-5 µM.

    • Add the TCO-fluorophore solution to the cells and incubate for 10-30 minutes at 37°C, protected from light. The iEDDA reaction is very fast and should proceed to completion within this timeframe.

  • Final Wash and Imaging:

    • Remove the TCO-fluorophore solution and wash the cells two to three times with warm Live Cell Imaging Medium.

    • Replace with fresh, pre-warmed Live Cell Imaging Medium.

    • Proceed with live-cell imaging on a fluorescence microscope using the appropriate filter sets for the chosen fluorophore.

Mandatory Visualization

Signaling Pathway Diagram: EGFR Signaling

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell proliferation, survival, and differentiation. Dysregulation of this pathway is implicated in numerous cancers. The use of this compound allows for the specific labeling and tracking of EGFR or its ligands to study its dynamic behavior in live cells. For example, Epidermal Growth Factor (EGF) can be conjugated with this compound and used to visualize receptor binding, internalization, and trafficking.

EGFR_Signaling_Pathway EGFR Signaling Pathway for Bioorthogonal Labeling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF_Tz EGF-Methyltetrazine Probe EGFR EGFR EGF_Tz->EGFR Binding EGFR_dimer EGFR Dimer (Activated) EGFR->EGFR_dimer Dimerization Grb2 Grb2 EGFR_dimer->Grb2 Recruitment PI3K PI3K EGFR_dimer->PI3K SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Akt->Transcription

Caption: EGFR signaling pathway initiated by a methyltetrazine-labeled EGF probe.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for live cell imaging using this compound.

Experimental_Workflow Live Cell Imaging Workflow using this compound cluster_prep Probe Preparation cluster_cell_labeling Live Cell Labeling cluster_imaging Imaging Conjugation 1. Conjugate Molecule of Interest with this compound Purification 2. Purify the Methyltetrazine-Probe Conjugation->Purification Probe_Incubation 4. Incubate Cells with Methyltetrazine-Probe Purification->Probe_Incubation Cell_Culture 3. Culture Live Cells on Imaging Dish Cell_Culture->Probe_Incubation Wash1 5. Wash to Remove Unbound Probe Probe_Incubation->Wash1 Fluorophore_Incubation 6. Incubate with TCO-Fluorophore Wash1->Fluorophore_Incubation Wash2 7. Wash to Remove Unbound Fluorophore Fluorophore_Incubation->Wash2 Microscopy 8. Live Cell Imaging via Fluorescence Microscopy Wash2->Microscopy Data_Analysis 9. Image and Data Analysis Microscopy->Data_Analysis

Caption: Step-by-step experimental workflow for live cell imaging.

Conclusion

This compound, in conjunction with TCO-functionalized probes, provides a robust and versatile platform for live cell imaging. The protocols and data presented here offer a comprehensive guide for researchers to implement this powerful bioorthogonal chemistry in their studies. The high specificity and rapid kinetics of the iEDDA reaction enable the visualization of biological processes with high signal-to-noise, providing valuable insights into the dynamic nature of cellular events. The example of the EGFR signaling pathway highlights just one of the many potential applications of this technology in fundamental research and drug development.

References

Application Notes and Protocols for PROTAC Synthesis using Methyltetrazine-Propylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the synthesis of Proteolysis Targeting Chimeras (PROTACs) utilizing the versatile methyltetrazine-propylamine (B609007) linker. This linker facilitates a modular "click chemistry" approach, enabling the efficient conjugation of a protein of interest (POI) ligand and an E3 ligase ligand. The protocols outlined below are based on established bioconjugation and PROTAC synthesis methodologies, offering a robust framework for researchers in drug discovery and chemical biology.

Introduction to this compound in PROTAC Synthesis

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the protein's ubiquitination and subsequent degradation by the proteasome. A typical PROTAC consists of a ligand for the POI, a ligand for an E3 ligase, and a linker connecting the two. The nature of the linker is critical for the efficacy of the PROTAC, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase).

This compound is an alkyl chain-based linker that offers a two-step conjugation strategy:

  • Amide Bond Formation: The primary amine of this compound can be readily coupled to a carboxylic acid-functionalized ligand (either for the POI or the E3 ligase) using standard amide coupling reagents.

  • Inverse-Electron-Demand Diels-Alder (iEDDA) Reaction: The methyltetrazine moiety serves as a bioorthogonal handle that reacts specifically and rapidly with a trans-cyclooctene (B1233481) (TCO)-modified counterpart. This "click" reaction is highly efficient and proceeds under mild conditions, making it ideal for the final assembly of the PROTAC molecule, even in complex biological environments.

This modular approach allows for the late-stage combination of different POI and E3 ligase ligands, facilitating the rapid generation of PROTAC libraries for structure-activity relationship (SAR) studies.

Signaling Pathway: PROTAC-Mediated Protein Degradation

PROTACs hijack the cell's natural ubiquitin-proteasome system to achieve targeted protein degradation. The general signaling pathway is depicted below.

PROTAC_Pathway PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Recruited Ternary_Complex->PROTAC Recycled Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Poly-ubiquitination E1 E1 Ub-Activating Enzyme E2 E2 Ub-Conjugating Enzyme E1->E2 Transfers Ub E2->E3_Ligase Binds Ub Ubiquitin Ub->E1 ATP Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow for PROTAC Synthesis

The synthesis of a PROTAC using this compound can be conceptualized in a two-stage workflow. The first stage involves the preparation of the two key building blocks: a methyltetrazine-functionalized ligand and a TCO-functionalized ligand. The second stage is the final "click" reaction to assemble the PROTAC.

PROTAC_Synthesis_Workflow cluster_0 Stage 1: Synthesis of Precursors cluster_1 Stage 2: PROTAC Assembly and Purification Ligand_A_COOH Ligand A with -COOH (e.g., VHL Ligand) Amide_Coupling Amide Coupling Ligand_A_COOH->Amide_Coupling MeTz_NH2 This compound MeTz_NH2->Amide_Coupling Ligand_A_MeTz Ligand A-Methyltetrazine Amide_Coupling->Ligand_A_MeTz iEDDA iEDDA Click Reaction Ligand_A_MeTz->iEDDA Ligand_B_OH_NH2 Ligand B with -OH or -NH2 (e.g., BRD4 Inhibitor) TCO_Coupling TCO Conjugation Ligand_B_OH_NH2->TCO_Coupling TCO_NHS TCO-NHS Ester TCO_NHS->TCO_Coupling Ligand_B_TCO Ligand B-TCO TCO_Coupling->Ligand_B_TCO Ligand_B_TCO->iEDDA Crude_PROTAC Crude PROTAC iEDDA->Crude_PROTAC Purification Purification (e.g., HPLC) Crude_PROTAC->Purification Final_PROTAC Purified PROTAC Purification->Final_PROTAC

Caption: General workflow for PROTAC synthesis.

Detailed Experimental Protocols

The following protocols provide a general framework. Researchers should optimize conditions based on the specific properties of their ligands.

Protocol 1: Amide Coupling of this compound to a Carboxylic Acid-Functionalized Ligand

This protocol describes the synthesis of a methyltetrazine-functionalized ligand (e.g., a VHL ligand).

Materials:

  • Carboxylic acid-functionalized ligand (1.0 eq)

  • This compound (1.2 eq)

  • HATU (1,[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (2.0 eq)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Dichloromethane

Procedure:

  • Dissolve the carboxylic acid-functionalized ligand in anhydrous DMF.

  • Add this compound, HATU, and DIPEA to the solution.

  • Stir the reaction mixture at room temperature overnight under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by LC-MS.

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of methanol (B129727) in dichloromethane).

  • Characterize the purified product by ¹H NMR and mass spectrometry.

ParameterValue/Condition
Reactants
Ligand-COOH1.0 eq
This compound1.2 eq
HATU1.2 eq
DIPEA2.0 eq
Reaction Conditions
SolventAnhydrous DMF
TemperatureRoom Temperature
Time12-18 hours
AtmosphereInert (N₂ or Ar)
Work-up & Purification
QuenchingWater
ExtractionEthyl acetate
WashingSat. NaHCO₃, Brine
PurificationFlash Chromatography

Table 1: Summary of Amide Coupling Reaction Conditions.

Protocol 2: iEDDA Reaction for Final PROTAC Assembly

This protocol describes the "click" reaction between the methyltetrazine-functionalized ligand and a TCO-functionalized ligand.

Materials:

  • Methyltetrazine-functionalized ligand (1.0 eq)

  • TCO-functionalized ligand (1.0 eq)

  • Anhydrous DMSO (Dimethyl sulfoxide) or a mixture of DMSO and PBS

Procedure:

  • Dissolve the methyltetrazine-functionalized ligand and the TCO-functionalized ligand in anhydrous DMSO.

  • Stir the reaction mixture at room temperature. The reaction is typically very fast and can be complete within a few hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, the crude reaction mixture can be directly purified by preparative HPLC.

  • Lyophilize the fractions containing the pure product to obtain the final PROTAC.

  • Characterize the final product by ¹H NMR, high-resolution mass spectrometry (HRMS), and HPLC for purity assessment.

ParameterValue/Condition
Reactants
Ligand-Methyltetrazine1.0 eq
Ligand-TCO1.0 eq
Reaction Conditions
SolventAnhydrous DMSO
TemperatureRoom Temperature
Time1-4 hours
Purification & Analysis
PurificationPreparative HPLC
Characterization¹H NMR, HRMS, HPLC

Table 2: Summary of iEDDA Reaction Conditions.

Representative Data (Hypothetical Example)

The following table presents hypothetical characterization data for a PROTAC synthesized using the described methodology. Actual data will vary depending on the specific ligands used.

PROTACMolecular FormulaCalculated Mass [M+H]⁺Observed Mass [M+H]⁺Yield (%)Purity (HPLC)
Example-PROTAC-1 C₅₀H₆₀N₁₀O₈S981.4392981.438535% (over 2 steps)>98%

Table 3: Hypothetical Characterization Data for a Methyltetrazine-based PROTAC.

Note: The provided protocols and data are intended as a general guide. It is essential for researchers to perform their own optimization and characterization for each new PROTAC molecule synthesized. Always handle chemical reagents in a well-ventilated fume hood and wear appropriate personal protective equipment.

Application Notes and Protocols: Site-Specific Conjugation of Methyltetrazine-Propylamine to Peptides for Bioorthogonal Labeling

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bioorthogonal chemistry has become an indispensable tool in chemical biology, enabling the study of biomolecules in their native environments. The inverse-electron-demand Diels-Alder (IEDDA) reaction between tetrazines and strained alkenes (e.g., trans-cyclooctene, TCO) is a cornerstone of bioorthogonal chemistry, prized for its exceptionally fast reaction kinetics and high specificity. This application note provides a detailed protocol for the site-specific conjugation of methyltetrazine-propylamine (B609007) to a peptide's carboxylic acid moiety (C-terminus or acidic amino acid side chains) using carbodiimide (B86325) chemistry. This method creates a peptide-tetrazine conjugate ready for subsequent "click" reactions with TCO-modified molecules for applications in drug delivery, in vivo imaging, and diagnostics.

As a case study, we will focus on the conjugation of methyltetrazine to a cyclic RGD (cRGD) peptide. The cRGD peptide is a well-established ligand that targets the αvβ3 integrin, a receptor often overexpressed on the surface of cancer cells and involved in angiogenesis. Labeling cRGD with methyltetrazine allows for the targeted delivery of imaging agents or therapeutic payloads to αvβ3-expressing cells.

Data Presentation

While specific quantitative data for the conjugation of this compound to peptides is not extensively published, the following table provides representative data for typical EDC/HATU mediated couplings of amines to peptide carboxylic acids. Actual yields will vary depending on the peptide sequence, reaction scale, and purification method.

Peptide SubstrateCoupling ReagentThis compound (Equivalents)Activating Agent (Equivalents)Base (Equivalents)Reaction Time (h)Representative Yield (%)
Generic Peptide (C-terminus)EDC1.5NHS (1.5)-460-80
cRGDfK(COOH)HATU1.2-DIPEA (2.0)270-90
Peptide with internal Glu/AspEDC2.0Sulfo-NHS (2.0)-650-70

Note: Yields are illustrative and based on typical peptide coupling reactions. Optimization is recommended for specific peptide sequences.

Experimental Protocols

Protocol 1: Conjugation of this compound to a Peptide's C-terminus using EDC/NHS

This protocol describes the activation of a peptide's C-terminal carboxylic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS) to form an amine-reactive NHS ester, which then reacts with the primary amine of this compound.

Materials:

  • Peptide with a free C-terminal carboxylic acid

  • This compound HCl salt

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

  • Coupling Buffer: 0.1 M Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Solution: 1 M Hydroxylamine (B1172632) HCl, pH 8.5

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Purification: Reverse-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column

  • Characterization: Mass spectrometer (e.g., ESI-MS or MALDI-TOF)

Procedure:

  • Peptide Preparation: Dissolve the peptide in Activation Buffer at a concentration of 1-5 mg/mL. If the peptide has low aqueous solubility, a minimal amount of a co-solvent like DMF or DMSO can be added.

  • Activation of Carboxylic Acid:

    • Add a 10-fold molar excess of EDC and NHS to the peptide solution. It is recommended to prepare fresh stock solutions of EDC and NHS in anhydrous DMF or water.

    • Allow the activation reaction to proceed for 15-30 minutes at room temperature with gentle stirring.

  • Conjugation Reaction:

    • Dissolve this compound HCl salt in the Coupling Buffer.

    • Add a 5 to 10-fold molar excess of the this compound solution to the activated peptide solution.

    • Adjust the pH of the reaction mixture to 7.2-7.5 with phosphate (B84403) buffer if necessary.

    • Let the reaction proceed for 2-4 hours at room temperature, or overnight at 4°C, with gentle stirring.

  • Quenching: Add hydroxylamine solution to a final concentration of 10-50 mM to quench any unreacted NHS esters. Incubate for 15 minutes at room temperature.

  • Purification:

    • Acidify the reaction mixture with a small amount of trifluoroacetic acid (TFA) to a pH of 2-3.

    • Purify the methyltetrazine-labeled peptide using RP-HPLC with a suitable gradient of acetonitrile (B52724) in water (both containing 0.1% TFA).

    • Monitor the elution profile at the absorbance wavelengths of the peptide (e.g., 220 nm or 280 nm) and the methyltetrazine (around 310 nm and 520 nm).

    • Collect the fractions containing the desired product.

  • Characterization and Storage:

    • Confirm the identity and purity of the conjugate by mass spectrometry. The expected mass will be the mass of the peptide plus the mass of this compound minus the mass of water.

    • Lyophilize the pure fractions and store the final product at -20°C or -80°C.

Protocol 2: Conjugation of this compound to a Peptide using HATU

This protocol is suitable for peptides that may be sensitive to the aqueous conditions of EDC coupling and often provides higher yields with less risk of side reactions.

Materials:

  • Peptide with a free carboxylic acid

  • This compound HCl salt

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF

  • Purification and Characterization equipment as in Protocol 1

Procedure:

  • Reagent Preparation:

    • Dissolve the peptide in anhydrous DMF to a concentration of 1-5 mg/mL.

    • In a separate tube, dissolve 1.2 equivalents of HATU in anhydrous DMF.

  • Activation and Coupling:

    • Add the HATU solution to the peptide solution.

    • Add 2.0 equivalents of DIPEA to the reaction mixture.

    • Allow the pre-activation to proceed for 5-10 minutes at room temperature.

    • Add 1.5 equivalents of this compound (dissolved in a small amount of DMF) to the reaction mixture.

    • Let the reaction proceed for 1-2 hours at room temperature with gentle stirring. Monitor the reaction progress by LC-MS if possible.

  • Purification and Characterization:

    • Once the reaction is complete, dilute the mixture with water containing 0.1% TFA.

    • Purify the conjugate by RP-HPLC as described in Protocol 1.

    • Characterize the final product by mass spectrometry and store appropriately.

Mandatory Visualizations

Caption: Experimental workflow for peptide-tetrazine conjugation and subsequent bioorthogonal labeling.

integrin_signaling cluster_ecm Extracellular Matrix (ECM) cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cRGD Tetrazine-cRGD Peptide Integrin Integrin αvβ3 Receptor cRGD->Integrin Binding FAK FAK (Focal Adhesion Kinase) Integrin->FAK Clustering & Activation Src Src Kinase FAK->Src PI3K PI3K FAK->PI3K Grb2_SOS Grb2/SOS Src->Grb2_SOS Ras Ras Grb2_SOS->Ras RAF RAF Ras->RAF Akt Akt PI3K->Akt Proliferation Cell Proliferation, Survival, Migration Akt->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Simplified integrin αvβ3 signaling pathway initiated by cRGD binding.

Application Notes and Protocols for Methyltetrazine-Propylamine in PET Imaging Probe Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of methyltetrazine-propylamine (B609007) in the development of Positron Emission Tomography (PET) imaging probes. The focus is on the pretargeted imaging strategy, which leverages the highly efficient and bioorthogonal inverse-electron-demand Diels-Alder (IEDDA) cycloaddition reaction between a tetrazine-functionalized PET probe and a trans-cyclooctene (B1233481) (TCO)-modified targeting vector, such as a monoclonal antibody.

This approach offers significant advantages over traditional direct radiolabeling of targeting vectors, including improved image contrast, reduced radiation dose to non-target tissues, and the flexibility to use short-lived radionuclides like Fluorine-18 (¹⁸F) with long-circulating antibodies.

Principle of Pretargeted PET Imaging

The pretargeted strategy is a two-step approach designed to separate the slow pharmacokinetics of a targeting molecule from the rapid decay of a PET radionuclide.

  • Step 1: Targeting Vector Administration: A targeting vector (e.g., a monoclonal antibody specific to a tumor antigen) conjugated with a trans-cyclooctene (TCO) moiety is administered to the subject. This antibody-TCO conjugate is allowed to accumulate at the target site (e.g., a tumor) and clear from the bloodstream and non-target tissues over a period of hours to days.

  • Step 2: Radiolabeled Probe Administration & "Click" Reaction: A small-molecule PET probe, derived from this compound and labeled with a radionuclide such as ¹⁸F, is administered. This radiolabeled tetrazine circulates rapidly throughout the body and, upon encountering the TCO-modified antibody at the target site, undergoes a rapid and highly specific IEDDA "click" reaction. This reaction covalently links the PET isotope to the targeting vector, allowing for visualization of the target via PET imaging. Unreacted radiolabeled tetrazine is quickly cleared from the body, leading to high tumor-to-background signal ratios.

Data Presentation

The following tables summarize quantitative data for a representative ¹⁸F-labeled methyltetrazine PET probe, synthesized from this compound.

Table 1: Radiosynthesis and Quality Control of [¹⁸F]MeTz

ParameterValueReference
Starting MaterialThis compound
Radiolabeling MethodTwo-step via [¹⁸F]F-Py-TFP on solid support
Radiochemical Yield (decay-corrected)24%
Radiochemical Purity> 96%
Molar Activity134 ± 22 GBq/µmol (representative value for similar probes)
Total Synthesis Time~90 minutes

Table 2: In Vivo Biodistribution of a Representative ¹⁸F-Labeled Tetrazine Probe in a Pretargeted Mouse Model (% Injected Dose per Gram; %ID/g)

Organ1 hour post-injection4 hours post-injectionReference
Blood6.13 ± 0.861.75 ± 0.22
Tumor3.52 ± 0.675.6 ± 0.85
Liver1.7 ± 0.3Not Reported
Kidneys2.3 ± 0.61.17 ± 0.12
Muscle~0.3 (estimated)~0.2 (estimated)
BoneLow / No significant uptakeLow / No significant uptake

Note: Data is synthesized from studies on similar ¹⁸F-labeled tetrazine probes for pretargeted imaging to provide a representative profile.

Experimental Protocols

Protocol 1: Conjugation of TCO to a Monoclonal Antibody

This protocol describes the modification of a monoclonal antibody (mAb) with a TCO-NHS ester to prepare the targeting vector.

Materials:

  • Monoclonal antibody (1-5 mg/mL in PBS)

  • TCO-PEG₄-NHS ester (or similar TCO-NHS ester)

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.4

  • Purification: Zeba™ Spin Desalting Columns (7K MWCO) or equivalent size-exclusion chromatography system.

  • PBS (Phosphate-Buffered Saline), pH 7.4

Procedure:

  • Buffer Exchange: If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into PBS, pH 7.4.

  • pH Adjustment: Add 1/10th volume of 0.1 M sodium bicarbonate buffer (pH 8.4) to the antibody solution to raise the pH, which facilitates the reaction with the NHS ester.

  • TCO-NHS Ester Preparation: Dissolve the TCO-NHS ester in anhydrous DMSO to a concentration of 10 mM immediately before use.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the TCO-NHS ester solution to the antibody solution.

  • Incubation: Incubate the reaction mixture for 1-3 hours at room temperature with gentle mixing.

  • Purification: Remove unreacted TCO-NHS ester and byproducts by size-exclusion chromatography or using a desalting column according to the manufacturer's instructions. Elute with PBS, pH 7.4.

  • Characterization: Determine the final concentration of the antibody-TCO conjugate using a protein concentration assay (e.g., BCA or Nanodrop). The degree of labeling can be determined using MALDI-TOF mass spectrometry if desired.

  • Storage: Store the purified antibody-TCO conjugate at 4°C for short-term use or at -80°C for long-term storage.

Protocol 2: Radiosynthesis of an ¹⁸F-Labeled Methyltetrazine Probe ([¹⁸F]MeTz)

This protocol is based on a two-step procedure involving the synthesis of an ¹⁸F-labeled intermediate, [¹⁸F]F-Py-TFP, which is then coupled with this compound.

Materials:

  • ¹⁸F-Fluoride (produced from a cyclotron)

  • Precursor for [¹⁸F]F-Py-TFP (e.g., N-succinimidyl-6-((tert-butoxycarbonyl)amino)-5-(trimethylstannyl)nicotinate) loaded on a solid-phase extraction (SPE) cartridge

  • This compound

  • Triethylamine (B128534) (TEA)

  • Acetonitrile (B52724) (ACN), anhydrous

  • Water, HPLC grade

  • Trifluoroacetic acid (TFA)

  • Semi-preparative HPLC system with a C18 column

  • Rotary evaporator or nitrogen stream for solvent removal

  • Sterile filter (0.22 µm)

Procedure:

  • ¹⁸F-Fluoride Trapping and Drying: Trap the aqueous [¹⁸F]fluoride from the cyclotron target on an anion exchange cartridge. Elute the [¹⁸F]fluoride into a reaction vessel using a solution of Kryptofix 2.2.2 (K₂₂₂) and potassium carbonate in acetonitrile/water. Dry the [¹⁸F]fluoride by azeotropic distillation with anhydrous acetonitrile.

  • Synthesis of [¹⁸F]F-Py-TFP: Flow the dried [¹⁸F]fluoride in acetonitrile through the SPE cartridge containing the stannylated precursor. Heat the cartridge to facilitate the Cu-mediated ¹⁸F-fluorination reaction, forming the solid-supported [¹⁸F]F-Py-TFP active ester.

  • Elution of [¹⁸F]F-Py-TFP: Elute the [¹⁸F]F-Py-TFP from the cartridge with acetonitrile.

  • Amidation Reaction: To the eluted [¹⁸F]F-Py-TFP, add a solution of this compound in acetonitrile, followed by the addition of triethylamine (5 µL in 100 µL acetonitrile).

  • Heating: Heat the reaction mixture at 55°C for 15 minutes.

  • Purification:

    • Dilute the reaction mixture with 0.1% aqueous TFA.

    • Inject the mixture onto a semi-preparative C18 HPLC column.

    • Elute with an appropriate mobile phase (e.g., a gradient of water/ethanol/TFA) to separate the [¹⁸F]MeTz from unreacted precursors and byproducts.

  • Formulation: Collect the HPLC fraction containing the purified [¹⁸F]MeTz. Remove the HPLC solvent via rotary evaporation or a stream of nitrogen. Reconstitute the final product in a sterile, injectable solution (e.g., saline with a small percentage of ethanol).

  • Quality Control: Analyze the final product for radiochemical purity using analytical HPLC. Confirm the identity by co-injection with a non-radioactive standard.

Protocol 3: In Vivo Pretargeted PET Imaging

This protocol provides a general workflow for a pretargeted PET imaging study in a tumor-bearing mouse model.

Materials:

  • Tumor-bearing mice (e.g., xenograft model expressing the antigen for the chosen mAb)

  • Purified and sterile antibody-TCO conjugate

  • Formulated, sterile ¹⁸F-labeled methyltetrazine probe ([¹⁸F]MeTz)

  • Anesthesia (e.g., isoflurane)

  • PET/CT scanner

  • Saline for injection

Procedure:

  • Antibody-TCO Injection (Day 1):

    • Administer the antibody-TCO conjugate (e.g., 100 µg in 200 µL sterile saline) to each mouse via tail vein injection.

    • This is the "pretargeting" step.

  • Accumulation and Clearance Period (Day 1-3):

    • Allow the antibody-TCO conjugate to circulate, accumulate at the tumor site, and clear from the blood. The optimal time interval (lag time) is typically 24 to 72 hours and should be optimized for the specific antibody used.

  • Radiotracer Injection and Imaging (Day 2-4):

    • Anesthetize the mouse using isoflurane.

    • Administer the ¹⁸F-labeled methyltetrazine probe (e.g., 10-12 MBq in 200 µL sterile saline) via tail vein injection.

    • Immediately place the animal in the PET/CT scanner.

  • PET/CT Image Acquisition:

    • Acquire a dynamic PET scan for 60 minutes post-injection, followed by a CT scan for anatomical co-registration.

  • Image Analysis:

    • Reconstruct the PET images and co-register them with the CT data.

    • Draw regions of interest (ROIs) over the tumor and various organs (e.g., liver, kidneys, muscle, blood pool) to generate time-activity curves (TACs).

    • Quantify tracer uptake in the ROIs, typically expressed as a percentage of the injected dose per gram of tissue (%ID/g).

  • (Optional) Ex Vivo Biodistribution:

    • Following the final imaging time point, euthanize the mouse.

    • Dissect key organs and the tumor.

    • Weigh the tissues and measure the radioactivity in each sample using a gamma counter.

    • Calculate the %ID/g for each tissue to confirm the imaging data.

Mandatory Visualizations

Pretargeted_PET_Workflow cluster_0 Step 1: Pretargeting cluster_1 Step 2: Imaging mAb_TCO Antibody-TCO Conjugate Injection Accumulation Accumulation at Target & Blood Clearance (24-72 hours) mAb_TCO->Accumulation In Vivo Click In Vivo IEDDA 'Click' Reaction at Target Site Accumulation->Click Targeted TCO Available Tz_PET ¹⁸F-Methyltetrazine Probe Injection Tz_PET->Click Rapid Circulation Imaging PET/CT Imaging Click->Imaging

Caption: Workflow for pretargeted PET imaging using an antibody-TCO conjugate and an ¹⁸F-methyltetrazine probe.

Radiolabeling_Workflow cluster_0 [¹⁸F]F-Py-TFP Synthesis cluster_1 Conjugation & Purification F18 [¹⁸F]Fluoride Precursor Stannylated Precursor (on SPE cartridge) F18->Precursor Cu-mediated ¹⁸F-Fluorination F18_Py_TFP [¹⁸F]F-Py-TFP (Active Ester) Crude Crude [¹⁸F]MeTz F18_Py_TFP->Crude Amidation Reaction MeTz Methyltetrazine- propylamine MeTz->Crude HPLC Semi-Prep HPLC Purification Crude->HPLC Final Formulated [¹⁸F]MeTz Probe HPLC->Final

Caption: Two-step radiolabeling workflow for producing an ¹⁸F-labeled methyltetrazine PET probe.

Application Notes and Protocols for Protein Labeling with Methyltetrazine-Propylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the site-specific labeling of proteins with methyltetrazine-propylamine (B609007). This method facilitates the introduction of a bioorthogonal handle onto a protein of interest, enabling a wide range of downstream applications such as protein imaging, purification, and the construction of protein conjugates.

The protocol is a two-stage process. Initially, the primary amine of this compound is covalently coupled to accessible carboxyl groups (aspartic and glutamic acid residues or the C-terminus) on the target protein using the zero-length crosslinkers EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and Sulfo-NHS (N-hydroxysulfosuccinimide). This is followed by the bioorthogonal inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reaction between the engineered methyltetrazine moiety on the protein and a trans-cyclooctene (B1233481) (TCO)-modified molecule of interest.

Experimental Protocols

Part 1: Labeling of Target Protein with this compound via EDC/Sulfo-NHS Chemistry

This protocol outlines the steps to conjugate this compound to a target protein.

Materials:

  • Target protein

  • This compound HCl salt

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

  • Desalting columns

Procedure:

  • Protein Preparation:

    • Dissolve the target protein in Activation Buffer to a final concentration of 1-5 mg/mL.

    • If the protein is in a buffer containing primary amines (e.g., Tris), exchange it into the Activation Buffer using a desalting column.

  • Activation of Carboxyl Groups:

    • Equilibrate EDC and Sulfo-NHS to room temperature before opening the vials.

    • Prepare fresh solutions of EDC (10 mg/mL) and Sulfo-NHS (20 mg/mL) in Activation Buffer immediately before use.

    • Add the EDC and Sulfo-NHS solutions to the protein solution to achieve a final concentration of 4 mM EDC and 10 mM Sulfo-NHS.

    • Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.

  • Conjugation with this compound:

    • Dissolve this compound HCl salt in Coupling Buffer to a concentration of 10-20 mM.

    • Adjust the pH of the activated protein solution to 7.2-7.5 by adding Coupling Buffer.

    • Immediately add the this compound solution to the activated protein solution. A 20- to 50-fold molar excess of this compound over the protein is recommended.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching of the Reaction:

    • Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM.

    • Incubate for 30 minutes at room temperature to quench any unreacted Sulfo-NHS esters.

  • Purification of the Labeled Protein:

    • Remove excess reagents and byproducts by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer (e.g., PBS).

Part 2: Characterization of the Methyltetrazine-Labeled Protein

A. SDS-PAGE Analysis:

  • Analyze the purified methyltetrazine-labeled protein alongside the unlabeled control using SDS-PAGE.

  • A slight increase in the molecular weight of the labeled protein may be observable, depending on the number of labels incorporated.

B. Mass Spectrometry:

  • Confirm the successful conjugation and determine the number of incorporated methyltetrazine moieties by mass spectrometry (e.g., ESI-MS or MALDI-TOF). The mass of the protein will increase by the molecular weight of the attached this compound minus the mass of water for each conjugation event.

Part 3: Bioorthogonal Ligation with a TCO-Containing Molecule

This protocol describes the reaction of the methyltetrazine-labeled protein with a trans-cyclooctene (TCO)-functionalized molecule (e.g., a fluorescent dye, biotin, or another protein).

Materials:

  • Purified methyltetrazine-labeled protein

  • TCO-functionalized molecule of interest

  • Reaction Buffer: PBS, pH 7.4

Procedure:

  • Reaction Setup:

    • Dissolve the TCO-functionalized molecule in a compatible solvent (e.g., DMSO) and then dilute into the Reaction Buffer.

    • In a reaction vessel, combine the methyltetrazine-labeled protein with a 5- to 10-fold molar excess of the TCO-functionalized molecule.

    • The final protein concentration should be in the micromolar range.

  • Incubation:

    • Incubate the reaction mixture for 1-2 hours at room temperature. The reaction is typically rapid.

  • Purification of the Final Conjugate:

    • If necessary, remove the excess TCO-reagent using a desalting column or dialysis.

Data Presentation

Table 1: Quantitative Parameters for Protein Labeling with this compound

ParameterTypical Value/RangeMethod of Determination
Labeling Efficiency1-10 moles of label per mole of proteinMass Spectrometry
Reaction Time (EDC/Sulfo-NHS)2 hours at RT or overnight at 4°CEmpirically Determined
Reaction Time (Tetrazine Ligation)< 1 hour at RTHPLC, Mass Spectrometry
Second-order Rate Constant (iEDDA)10³ - 10⁶ M⁻¹s⁻¹Spectrophotometry

Visualizations

G cluster_0 Part 1: Protein Activation and Labeling cluster_1 Part 2: Purification and Characterization cluster_2 Part 3: Bioorthogonal Ligation Protein Protein Activated Protein Activated Protein Protein->Activated Protein EDC, Sulfo-NHS pH 6.0 Labeled Protein Labeled Protein Activated Protein->Labeled Protein This compound pH 7.2-7.5 Purification Purification Labeled Protein->Purification Final Conjugate Final Conjugate Labeled Protein->Final Conjugate TCO-Molecule pH 7.4 Characterization Characterization Purification->Characterization TCO-Molecule TCO-Molecule

Caption: Experimental workflow for protein labeling.

G Protein_COOH Protein-COOH O_Acylisourea O-Acylisourea Intermediate Protein_COOH->O_Acylisourea + EDC EDC EDC Sulfo_NHS_Ester Sulfo-NHS Ester O_Acylisourea->Sulfo_NHS_Ester + Sulfo-NHS Sulfo_NHS Sulfo-NHS Labeled_Protein Protein-CO-NH-Methyltetrazine Sulfo_NHS_Ester->Labeled_Protein + H2N-Methyltetrazine Methyltetrazine_Amine H2N-Methyltetrazine

Caption: EDC/Sulfo-NHS coupling reaction pathway.

Application Notes and Protocols: Bioconjugation of Methyltetrazine-Propylamine to Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the bioconjugation of methyltetrazine-propylamine (B609007) to various nanoparticle platforms. This strategy leverages the highly efficient and bioorthogonal inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, commonly known as tetrazine ligation, for applications in targeted drug delivery, molecular imaging, and diagnostics.

Introduction

Bioorthogonal chemistry, particularly the tetrazine ligation reaction, has emerged as a powerful tool for the precise modification of biomolecules and nanomaterials within complex biological environments.[1] The reaction between a tetrazine and a strained alkene, such as trans-cyclooctene (B1233481) (TCO), proceeds with exceptionally fast kinetics (up to 10⁶⁻⁷ M⁻¹s⁻¹) and high specificity, making it ideal for in vivo applications.[2] this compound is a key reagent that provides a terminal amine group for covalent attachment to nanoparticles, thereby introducing the tetrazine moiety for subsequent "click" reactions.[3]

This document outlines the principles, protocols, and characterization methods for functionalizing nanoparticles with this compound, enabling a pre-targeting approach for various biomedical applications.[4]

Core Principle: Inverse-Electron-Demand Diels-Alder Cycloaddition

The fundamental chemical transformation involves the reaction of an electron-deficient tetrazine with an electron-rich dienophile, typically a strained alkene like TCO.[1] This iEDDA reaction forms a stable dihydropyridazine (B8628806) product and is characterized by its rapid reaction rate and ability to proceed in aqueous media without interfering with biological functional groups.[5]

For nanoparticle applications, the workflow generally involves two main steps:

  • Nanoparticle Functionalization: Covalent attachment of this compound to the nanoparticle surface.

  • Bioorthogonal Ligation: Reaction of the tetrazine-functionalized nanoparticle with a TCO-modified molecule of interest (e.g., a targeting ligand, imaging agent, or therapeutic).

Experimental Protocols

Protocol 1: Functionalization of Carboxylated Nanoparticles with this compound via EDC/NHS Chemistry

This protocol describes the covalent attachment of this compound to nanoparticles that possess surface carboxyl groups (e.g., carboxylated polymeric nanoparticles, silica (B1680970) nanoparticles). The method utilizes carbodiimide (B86325) chemistry to form a stable amide bond.

Materials:

  • Carboxylated nanoparticles (e.g., PLGA-COOH, SiO₂-COOH)

  • This compound HCl salt

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 6.0)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.5 or 1 M glycine)

  • Centrifugal filter units (with appropriate molecular weight cutoff)

Procedure:

  • Nanoparticle Preparation: Disperse the carboxylated nanoparticles in MES buffer to a final concentration of 1-10 mg/mL.

  • Activation of Carboxyl Groups:

    • Add EDC and NHS to the nanoparticle suspension. A 5-10 fold molar excess of EDC and NHS relative to the available carboxyl groups on the nanoparticle surface is recommended.

    • Incubate the mixture for 15-30 minutes at room temperature with gentle mixing to activate the carboxyl groups, forming an NHS-ester intermediate.

  • Conjugation with this compound:

    • Dissolve this compound HCl salt in MES buffer.

    • Add the this compound solution to the activated nanoparticle suspension. A 10-50 fold molar excess of the amine relative to the nanoparticle carboxyl groups is recommended to ensure efficient conjugation.

    • Allow the reaction to proceed for 2-4 hours at room temperature, or overnight at 4°C, with gentle mixing.

  • Quenching and Purification:

    • Add the quenching solution to the reaction mixture to quench any unreacted NHS-esters. Incubate for 15-30 minutes.

    • Purify the tetrazine-functionalized nanoparticles from excess reagents by repeated centrifugation and resuspension in PBS (pH 7.4) or by using centrifugal filter units.

  • Characterization and Storage:

    • Characterize the resulting tetrazine-functionalized nanoparticles (see Characterization Methods section).

    • Store the purified nanoparticles in an appropriate buffer at 4°C for short-term storage or at -20°C for long-term storage.

Protocol 2: Characterization of Tetrazine-Functionalized Nanoparticles

Thorough characterization is crucial to confirm successful conjugation and to quantify the density of tetrazine moieties on the nanoparticle surface.

Methods:

  • Dynamic Light Scattering (DLS): To measure the hydrodynamic diameter and size distribution of the nanoparticles before and after conjugation. A slight increase in size is expected upon successful functionalization.

  • Zeta Potential: To determine the surface charge of the nanoparticles. A change in zeta potential, often a decrease after converting positive amines to neutral amides, can indicate successful conjugation.[4]

  • Transmission Electron Microscopy (TEM): To visualize the morphology and size of the nanoparticles and confirm that they have not aggregated during the conjugation process.[6]

  • UV-Vis Spectroscopy: To quantify the amount of conjugated tetrazine. The tetrazine moiety has a characteristic absorbance peak (around 520-540 nm for methyltetrazine). By measuring the absorbance of a known concentration of nanoparticles, the degree of functionalization can be estimated using a standard curve of the free this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For a detailed structural confirmation of the functionalization, ¹H NMR can be used if the nanoparticles are soluble in a suitable deuterated solvent.[6]

  • Titration with a TCO-Fluorophore: To determine the number of accessible tetrazine groups, the functionalized nanoparticles can be titrated with a known concentration of a TCO-containing fluorescent dye. The increase in fluorescence upon reaction can be correlated to the number of reactive tetrazine sites.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained during the functionalization and characterization of nanoparticles with this compound.

Table 1: Physicochemical Properties of Nanoparticles Before and After Functionalization

ParameterBefore Conjugation (Carboxylated NP)After Conjugation (Tetrazine-NP)
Hydrodynamic Diameter (nm)100 ± 5105 ± 6
Polydispersity Index (PDI)< 0.2< 0.2
Zeta Potential (mV)-30 ± 4-20 ± 5

Table 2: Quantification of Tetrazine Conjugation

MethodResult
UV-Vis Spectroscopy~100-500 tetrazine molecules per nanoparticle (highly dependent on nanoparticle size and surface chemistry)
TCO-Fluorophore Titration~80-400 accessible tetrazine molecules per nanoparticle

Visualizations

Experimental Workflow

Caption: Workflow for nanoparticle functionalization.

Signaling Pathway Analogy: Pre-Targeting Strategy

Caption: Pre-targeting strategy using tetrazine ligation.

Applications in Drug Development

The ability to conjugate nanoparticles with this compound opens up a wide range of possibilities in therapeutic and diagnostic development:

  • Targeted Drug Delivery: Tetrazine-functionalized nanoparticles can be "clicked" in vivo to TCO-modified targeting ligands (e.g., antibodies, peptides) that have been pre-administered and allowed to accumulate at the disease site.[4] This pre-targeting approach can reduce off-target toxicity of potent drug payloads.

  • Controlled Drug Release: Nanoparticles can be designed to release their cargo upon tetrazine ligation, acting as a "switch-on" system that is triggered by an external chemical stimulus.[7]

  • PET Imaging: Radiolabeled tetrazines can be rapidly clicked to TCO-functionalized nanoparticles or antibodies that have accumulated in a tumor, allowing for pre-targeted PET imaging with short-lived isotopes.[2]

  • Multimodal Imaging: This chemistry allows for the efficient labeling of nanoparticles with both imaging agents and therapeutic payloads for theranostic applications.[8]

Conclusion

The bioconjugation of this compound to nanoparticles is a robust and versatile strategy for the development of advanced drug delivery systems and diagnostic tools. The high efficiency and bioorthogonality of the tetrazine ligation provide a powerful platform for researchers and drug development professionals to create highly specific and effective nanomedicines. Careful execution of the described protocols and thorough characterization are essential for the successful implementation of this technology.

References

Application Notes and Protocols for Surface Modification using Methyltetrazine-propylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyltetrazine-propylamine (B609007) is a bifunctional reagent that is invaluable for the modification and functionalization of surfaces in a variety of biomedical and research applications. This molecule contains a primary amine for covalent attachment to appropriately activated surfaces and a methyltetrazine moiety for subsequent bioorthogonal "click" chemistry reactions. The most prominent of these is the inverse-electron-demand Diels-Alder (IEDDA) reaction with a trans-cyclooctene (B1233481) (TCO) derivative.[1] This reaction is exceptionally fast, selective, and can be performed under physiological conditions without the need for a catalyst, making it ideal for applications in complex biological environments.[1][2]

These application notes provide a comprehensive guide to utilizing this compound for the functionalization of carboxylated surfaces, a common strategy for immobilizing biomolecules. Detailed protocols for surface preparation, characterization, and subsequent bioconjugation are provided, along with expected quantitative data and troubleshooting advice.

Core Applications

The unique properties of this compound make it suitable for a wide range of applications, including:

  • Drug Delivery: Covalently attaching targeting ligands or therapeutic molecules to drug delivery vehicles.

  • Diagnostics: Developing sensitive and specific diagnostic assays by immobilizing capture probes.

  • Cell Culture: Creating customized cell culture surfaces to study cell adhesion and signaling.

  • Proteomics: Fabricating protein microarrays for high-throughput screening.[3]

Data Presentation

Table 1: Quantitative Data for Characterization of Amine-Functionalized Surfaces
ParameterMethodExpected Value/RangePurpose
Amine Surface Density X-ray Photoelectron Spectroscopy (XPS)2-10 atomic % NitrogenConfirms presence and quantifies the amount of immobilized amine.
Colorimetric Assays (Ninhydrin, Orange II)10-500 µmol/g (for particulate substrates)Provides a quantitative measure of accessible amine groups.[4][5][6]
Surface Hydrophilicity Water Contact Angle (WCA)30-50° (decreased from activated carboxylated surface)Indicates successful immobilization of the amine-containing molecule.
Surface Morphology Atomic Force Microscopy (AFM)Minimal change in RMS roughnessConfirms that the modification process does not significantly alter the surface topography.
Table 2: Key Reaction Parameters for Surface Modification
StepReagentTypical ConcentrationTypical TimeSolvent/Buffer
Carboxyl Activation EDC10-50 mM15-30 minMES Buffer (pH 4.5-5.5)
NHS/Sulfo-NHS5-25 mM15-30 minMES Buffer (pH 4.5-5.5)
Amine Coupling This compound1-10 mM1-4 hoursPBS (pH 7.2-7.5)
Quenching Ethanolamine or Tris1 M15-30 minpH 8.0-8.5
Bioorthogonal Ligation TCO-functionalized molecule1-100 µM30-60 minPBS (pH 7.4)

Experimental Protocols

Protocol 1: Preparation and Activation of Carboxylated Surfaces

This protocol describes the activation of a surface functionalized with carboxylic acid groups using EDC/NHS chemistry to make it reactive towards primary amines.

Materials:

  • Carboxyl-functionalized substrate (e.g., carboxyl-terminated self-assembled monolayer on gold or glass)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M 2-(N-morpholino)ethanesulfonic acid (MES), pH 4.5-5.5

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Ultrapure water

  • Nitrogen gas stream

Procedure:

  • Substrate Cleaning: Thoroughly clean the carboxylated substrate by sonicating in ethanol (B145695) and then ultrapure water for 15 minutes each. Dry the substrate under a gentle stream of nitrogen.

  • Reagent Preparation: Prepare fresh solutions of EDC and NHS in the Activation Buffer. A typical concentration is 40 mM EDC and 10 mM NHS.

  • Surface Activation: Immerse the cleaned, dry substrate in the freshly prepared EDC/NHS solution.

  • Incubation: Incubate for 15-30 minutes at room temperature with gentle agitation.

  • Washing: Remove the substrate from the activation solution and wash thoroughly with the Activation Buffer to remove excess EDC and NHS.

  • Final Rinse: Rinse with PBS (pH 7.4) and use immediately in the amine coupling step.

Protocol 2: Covalent Immobilization of this compound

This protocol details the reaction of the primary amine of this compound with the activated carboxyl groups on the surface.

Materials:

  • NHS-activated carboxylated substrate (from Protocol 1)

  • This compound

  • Coupling Buffer: PBS, pH 7.2-7.5

  • Quenching Solution: 1 M Ethanolamine or Tris-HCl, pH 8.0-8.5

  • Ultrapure water

  • Nitrogen gas stream

Procedure:

  • Prepare Coupling Solution: Dissolve this compound in PBS (pH 7.2-7.5) to a final concentration of 1-10 mM.

  • Amine Coupling: Immerse the NHS-activated substrate in the this compound solution.

  • Incubation: Incubate for 1-4 hours at room temperature with gentle agitation.

  • Washing: Remove the substrate and wash thoroughly with PBS to remove any non-covalently bound this compound.

  • Quenching: Immerse the substrate in the Quenching Solution for 15-30 minutes to deactivate any remaining NHS-ester groups.[7]

  • Final Washing: Wash the substrate extensively with PBS and then ultrapure water.

  • Drying: Dry the functionalized substrate under a gentle stream of nitrogen.

  • Storage: Store the methyltetrazine-functionalized surface in a dry, inert atmosphere (e.g., in a desiccator) until use.

Protocol 3: Bioorthogonal Ligation with a TCO-Modified Molecule

This protocol outlines the "click" reaction between the surface-immobilized methyltetrazine and a TCO-functionalized molecule.

Materials:

  • Methyltetrazine-functionalized substrate (from Protocol 2)

  • TCO-modified molecule (e.g., protein, peptide, oligonucleotide) in a suitable buffer

  • Reaction Buffer: PBS, pH 7.4

  • Washing Buffer: PBS with 0.05% Tween-20 (PBST)

  • (Optional) Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS

Procedure:

  • (Optional) Blocking: To minimize non-specific binding, incubate the methyltetrazine-functionalized substrate with Blocking Buffer for 30-60 minutes at room temperature. Wash with PBST.

  • Prepare TCO-Molecule Solution: Dissolve the TCO-modified molecule in the Reaction Buffer at a suitable concentration (typically 1-100 µM, this should be optimized for the specific application).

  • Bioorthogonal Ligation: Apply the TCO-molecule solution to the methyltetrazine-functionalized surface, ensuring complete coverage.

  • Incubation: Incubate for 30-60 minutes at room temperature.

  • Washing: Remove the TCO-molecule solution and wash the substrate extensively with PBST to remove any unbound molecules.

  • Final Rinse: Rinse with ultrapure water and dry under a gentle stream of nitrogen.

  • Analysis: The surface is now functionalized with the molecule of interest and can be analyzed using appropriate techniques (e.g., fluorescence microscopy if the molecule is labeled, or surface plasmon resonance).

Visualizations

cluster_0 Surface Activation cluster_1 Amine Coupling cluster_2 Quenching Carboxylated_Surface Carboxylated Surface (-COOH) Activated_Surface NHS-ester Surface Carboxylated_Surface->Activated_Surface EDC, NHS in MES Buffer Tetrazine_Surface Methyltetrazine- functionalized Surface Activated_Surface->Tetrazine_Surface Coupling in PBS Methyltetrazine_Propylamine Methyltetrazine- propylamine Quenched_Surface Quenched Surface Tetrazine_Surface->Quenched_Surface Ethanolamine

Caption: Workflow for immobilizing this compound on a carboxylated surface.

cluster_0 Surface Preparation cluster_1 Bioorthogonal Ligation Start Carboxylated Substrate Activate Activate with EDC/NHS Start->Activate Couple Couple with Methyltetrazine- propylamine Activate->Couple Quench Quench with Ethanolamine Couple->Quench Block (Optional) Block with BSA Quench->Block Ligate Ligate with TCO-Molecule Block->Ligate Wash Wash and Dry Ligate->Wash Surface_Tetrazine Surface-Immobilized Methyltetrazine Diels_Alder Inverse-Electron-Demand Diels-Alder Cycloaddition Surface_Tetrazine->Diels_Alder TCO_Molecule TCO-functionalized Biomolecule TCO_Molecule->Diels_Alder Conjugated_Product Covalently Immobilized Biomolecule Diels_Alder->Conjugated_Product Stable Covalent Bond Nitrogen_Gas N₂ Gas Diels_Alder->Nitrogen_Gas byproduct

References

Application Notes and Protocols: Methyltetrazine-Propylamine in Drug Delivery System Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing methyltetrazine-propylamine (B609007) in the design of advanced drug delivery systems. The core of these systems is the bioorthogonal reaction between a methyltetrazine moiety and a strained alkene, most commonly a trans-cyclooctene (B1233481) (TCO). This chemistry, known as the inverse-electron-demand Diels-Alder (IEDDA) reaction, offers exceptionally fast kinetics and high specificity, allowing for the creation of sophisticated, triggerable drug delivery platforms.[1]

The primary amine group on this compound serves as a versatile handle for conjugation to drug molecules, typically through the formation of a stable amide bond with a carboxylic acid on the drug. This document outlines two primary strategies for its use: pre-targeted drug delivery and "click-to-release" systems.

Compound Information

This compound is a key reagent in bioorthogonal chemistry, combining a stable methyltetrazine group for the IEDDA reaction with a terminal primary amine for conjugation.[2]

PropertyValueSource
Full Name This compound HydrochlorideCommercial Suppliers
CAS Number 1802978-47-7Commercial Suppliers
Molecular Formula C₁₂H₁₅N₅O (HCl salt: C₁₂H₁₆ClN₅O)Commercial Suppliers
Molecular Weight 245.29 g/mol (HCl salt: 281.75 g/mol )Commercial Suppliers
Purity Typically >95%Commercial Suppliers
Appearance Purple / Red solid or oil[2]
Solubility Soluble in DMSO, DMF, Methanol, Water[2]
Storage -20°C, protected from light and moistureCommercial Suppliers

Application Note 1: Pre-targeted Drug Delivery

The pre-targeting strategy is a two-step approach designed to increase the therapeutic index of a drug by separating the targeting and delivery steps. This minimizes systemic exposure to the active drug, thereby reducing off-target toxicity.[3]

  • Step 1 (Targeting): A targeting moiety (e.g., a monoclonal antibody) conjugated to trans-cyclooctene (TCO) is administered. This antibody-TCO conjugate circulates and accumulates at the target site (e.g., a tumor). A sufficient waiting period allows for the clearance of unbound conjugate from the bloodstream.[4]

  • Step 2 (Delivery): The methyltetrazine-drug conjugate is administered. This smaller, faster-clearing molecule circulates systemically, but only reacts and accumulates at the target site where the TCO-functionalized antibody is localized.[4]

Pretargeting_Workflow cluster_0 Step 1: Targeting Phase cluster_1 Step 2: Delivery Phase cluster_2 Therapeutic Outcome A Administer Antibody-TCO Conjugate B Antibody-TCO Accumulates at Target Site (e.g., Tumor) A->B Targeting C Unbound Antibody-TCO Clears from Circulation B->C Clearance Phase (e.g., 24-72h) D Administer Methyltetrazine-Drug Conjugate C->D E IEDDA 'Click' Reaction at Target Site D->E Bioorthogonal Ligation F Drug Accumulates at Target Unbound Drug Clears Rapidly E->F G High Local Drug Concentration & Minimized Systemic Toxicity F->G

Caption: Workflow for pre-targeted drug delivery using the TCO-tetrazine system.

Quantitative Data: IEDDA Reaction Kinetics

The success of pre-targeting relies on the rapid and efficient reaction between tetrazine and TCO in vivo. The reaction rate is a critical parameter.

Tetrazine ScaffoldDienophileRate Constant (k₂)ConditionsSource
H-phenyl-TzTCO>39,000 M⁻¹s⁻¹DPBS, 37°C[5]
Pyrimidyl-phenyl-TzTCO>50,000 M⁻¹s⁻¹DPBS, 37°C[5]
Bis(pyridyl)-TzTCO>73,000 M⁻¹s⁻¹DPBS, 37°C[5]
Diphenyl-s-tetrazinesTCO2.86 x 10⁵ M⁻¹s⁻¹Water, 25°C[6]

Note: Methyltetrazine derivatives exhibit excellent stability and reactivity, falling within the range of highly effective scaffolds for in vivo applications.[2] A study screening 45 tetrazine derivatives found that high reactivity (k₂ > 50,000 M⁻¹s⁻¹) and low lipophilicity (logD₇.₄ < -3) were strong indicators for successful in vivo pre-targeting.[5]

Application Note 2: "Click-to-Release" Drug Delivery

The "click-to-release" strategy uses the IEDDA reaction as a trigger to cleave a linker and release a payload. In this design, the drug is conjugated to a TCO via a self-immolative linker. Upon reaction with a systemically administered tetrazine (like a methyltetrazine derivative), the TCO linker is cleaved, liberating the active drug at a specific time and place.[7] This approach is particularly useful for:

  • Activating prodrugs at a target site.

  • Releasing drugs from non-internalizing antibody-drug conjugates (ADCs) in the tumor microenvironment.[8]

  • Uncaging therapeutic agents in response to an external trigger.

Click_to_Release cluster_0 Initial State (Prodrug) cluster_1 Trigger cluster_2 Reaction Cascade cluster_3 Final State Prodrug Drug-Linker-TCO (Inactive Prodrug) IEDDA [4+2] Cycloaddition (IEDDA Reaction) Prodrug->IEDDA Trigger Methyltetrazine (Activator) Trigger->IEDDA Intermediate Unstable Dihydropyridazine Intermediate IEDDA->Intermediate Elimination Self-Immolation & Linker Cleavage Intermediate->Elimination Tautomerization Release Active Drug Released Elimination->Release Byproducts Byproducts (N₂, CO₂, etc.) Elimination->Byproducts

Caption: Mechanism of "click-to-release" drug activation via IEDDA reaction.

Quantitative Data: Drug Release Efficiency

The efficiency and speed of drug release post-click are critical for therapeutic efficacy. Studies have shown that release yields can be very high, though they are sensitive to the specific linker chemistry and pH.[9]

SystemTriggerRelease YieldConditionsSource
TCO-MMAE ConjugateTetrazine Activator~90%Serum[1]
Tz-ADC (MMAE)TCO93%In vitro[10]
TCO-linker-coumarinAcid-functionalized Tetrazine~100%PBS[7][9]
TCO-benzyl ether-triclosanTetrazineComplete cell killingIn E. coli[11][12]

Experimental Protocols

Protocol 1: Synthesis of Methyltetrazine-Drug Conjugate via EDC/NHS Coupling

This protocol describes the conjugation of this compound to a drug containing a carboxylic acid functional group using carbodiimide (B86325) chemistry.

Materials:

  • This compound HCl (or free base)

  • Drug with a carboxylic acid group (-COOH)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES, pH 4.5-6.0 (amine-free)[13]

  • Coupling Buffer: 1X PBS, pH 7.2-7.5 (amine-free)[13]

  • Anhydrous, amine-free solvent (e.g., DMF or DMSO)

  • Quenching Solution (e.g., 50 mM hydroxylamine (B1172632) or Tris buffer)

  • Reverse-phase HPLC for purification

Procedure:

  • Reagent Preparation: Allow all reagents to warm to room temperature before opening to prevent condensation. Prepare stock solutions of the drug, EDC, and Sulfo-NHS in anhydrous DMSO or DMF immediately before use. EDC is moisture-sensitive.[14]

  • Activation of Drug:

    • Dissolve the carboxylic acid-containing drug (1 equivalent) in Activation Buffer or anhydrous DMSO.

    • Add Sulfo-NHS (1.5 - 2.0 equivalents) to the drug solution.

    • Add EDC (1.5 - 2.0 equivalents) to the solution.

    • Allow the activation reaction to proceed for 15-30 minutes at room temperature.[13] This forms a semi-stable amine-reactive Sulfo-NHS ester.

  • Conjugation to this compound:

    • Dissolve this compound HCl (1.1 - 1.5 equivalents) in Coupling Buffer or DMSO. If using the HCl salt, add a non-nucleophilic base like DIPEA (2-3 equivalents) to neutralize the acid.

    • Add the this compound solution to the activated drug solution.

    • If the activation was performed in an acidic buffer, adjust the pH of the final reaction mixture to 7.2-7.5 by adding Coupling Buffer or a non-nucleophilic base.

    • Let the reaction proceed for 2 hours at room temperature or overnight at 4°C, with gentle stirring and protected from light.

  • Quenching: Add Quenching Solution to the reaction mixture and incubate for 15-30 minutes to hydrolyze any unreacted Sulfo-NHS esters.

  • Purification & Characterization:

    • Purify the resulting methyltetrazine-drug conjugate using reverse-phase HPLC.

    • Confirm the identity and purity of the product by LC-MS and/or NMR spectroscopy.

EDC_NHS_Workflow A Drug-COOH C Drug-CO-NHS (Amine-Reactive Ester) A->C Activation (15-30 min) B EDC + Sulfo-NHS (pH 4.5-6.0) B->C E Stable Amide Bond (pH 7.2-7.5) C->E Conjugation (2-16 h) D This compound D->E F Methyltetrazine-Drug Conjugate E->F

References

Application Notes and Protocols for Solid-Phase Synthesis of PROTACs using a Methyltetrazine-Propylamine Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology and Bioorthogonal Chemistry

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's natural ubiquitin-proteasome system for the targeted degradation of specific proteins of interest (POIs). A PROTAC molecule consists of three key components: a ligand that binds to the POI, a ligand for an E3 ubiquitin ligase, and a linker that connects these two moieties. The formation of a ternary complex between the POI, the PROTAC, and an E3 ligase facilitates the ubiquitination of the POI, marking it for degradation by the proteasome. This technology offers a powerful approach to target proteins that have traditionally been considered "undruggable."[1]

The linker plays a crucial role in PROTAC efficacy, influencing not only the stability and geometry of the ternary complex but also the overall physicochemical properties of the molecule, such as solubility and cell permeability. The use of bioorthogonal chemistry, particularly the inverse-electron-demand Diels-Alder (IEDDA) reaction between a tetrazine and a strained alkene like trans-cyclooctene (B1233481) (TCO), has emerged as a powerful strategy in PROTAC development. This "click chemistry" reaction is exceptionally fast, highly specific, and can occur in complex biological environments without interfering with native cellular processes.[2][3]

This application note details a robust methodology for the solid-phase synthesis of PROTACs utilizing a methyltetrazine-propylamine (B609007) linker. This approach allows for the modular and efficient assembly of PROTAC libraries and enables late-stage functionalization or in-situ assembly of PROTACs through the highly efficient tetrazine-TCO ligation.

Signaling Pathway: PROTAC-Mediated Protein Degradation

The following diagram illustrates the general mechanism of action for a PROTAC, leading to the targeted degradation of a protein of interest.

PROTAC_Mechanism PROTAC PROTAC (Methyltetrazine-Linker) E3_Ligase E3 Ubiquitin Ligase Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3_Ligase->Ternary_Complex Binds Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Poly-ubiquitination E2 E2 Ubiquitin- Conjugating Enzyme E2->Ternary_Complex Recruited Ub Ubiquitin Ub->E2 Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degradation Degraded POI (Peptides) Proteasome->Degradation Degradation

Caption: General mechanism of PROTAC-mediated targeted protein degradation.

Experimental Workflow for Solid-Phase PROTAC Synthesis

The solid-phase synthesis approach offers significant advantages, including simplified purification of intermediates and the ability to drive reactions to completion using excess reagents.[4] The following diagram outlines the key steps in the solid-phase synthesis of a PROTAC using a this compound linker, starting with an amine-functionalized resin.

SPS_Workflow start Start: Amine-Functionalized Resin swell 1. Resin Swelling start->swell ligand_coupling 2. E3 Ligase Ligand Coupling swell->ligand_coupling wash1 Wash ligand_coupling->wash1 linker_coupling 3. This compound Linker Coupling wash1->linker_coupling wash2 Wash linker_coupling->wash2 poi_coupling 4. POI Ligand Coupling wash2->poi_coupling wash3 Wash poi_coupling->wash3 cleavage 5. Cleavage from Resin wash3->cleavage purification 6. Purification (RP-HPLC) cleavage->purification end Final PROTAC purification->end

Caption: Experimental workflow for solid-phase PROTAC synthesis.

Data Presentation

Table 1: Representative Quantitative Data for Solid-Phase PROTAC Synthesis
StepParameterTypical ValueConditions
Resin Loading Initial Amine Loading0.5 - 1.5 mmol/gAminomethylated polystyrene resin
E3 Ligand Coupling Coupling Efficiency>95%HATU/DIPEA in DMF, Room Temp, 16h
Linker Coupling Coupling Efficiency>90%HATU/DIPEA in DMF, Room Temp, 16h
POI Ligand Coupling Coupling Efficiency>85%HATU/DIPEA in DMF, Room Temp, 24h
Cleavage Cleavage Yield70 - 90%50-95% TFA in DCM, 1-2h
Purification Final Purity>95%Reverse-Phase HPLC
Overall Yield Isolated Yield20 - 50%Based on initial resin loading

Note: Values are illustrative and can vary depending on the specific ligands, linker, and reaction conditions used.

Table 2: Kinetic Data for Methyltetrazine-TCO Ligation
ReactantsSecond-Order Rate Constant (k)Solvent/BufferTemperature
Methyl-substituted tetrazine and TCO~1000 M⁻¹s⁻¹Aqueous BufferRoom Temperature
Dipyridal tetrazine and TCO2000 (±400) M⁻¹s⁻¹Aqueous BufferRoom Temperature
General Tetrazine-TCO1 - 1 x 10⁶ M⁻¹s⁻¹Aqueous/OrganicRoom Temperature

This data highlights the rapid kinetics of the bioorthogonal reaction, enabling efficient conjugation even at low concentrations.[2][3]

Experimental Protocols

This section provides a detailed, representative protocol for the solid-phase synthesis of a PROTAC utilizing a this compound linker. The synthesis begins with an aminomethylated polystyrene resin and involves the sequential coupling of the E3 ligase ligand, the linker, and the POI ligand, followed by cleavage and purification.

Materials and Reagents:

  • Aminomethylated polystyrene resin (e.g., 100-200 mesh, 1% DVB)

  • Carboxylic acid-functionalized E3 ligase ligand (e.g., pomalidomide (B1683931) derivative)

  • This compound linker

  • Carboxylic acid-functionalized POI ligand

  • Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane), Methanol

  • Cleavage cocktail: TFA (Trifluoroacetic acid), TIS (Triisopropylsilane), Water

  • Diethyl ether (cold)

Protocol 1: E3 Ligase Ligand Immobilization
  • Resin Swelling: Swell the aminomethylated polystyrene resin (1 eq.) in DMF in a solid-phase synthesis vessel for 30-60 minutes.

  • Ligand Activation: In a separate vial, dissolve the carboxylic acid-functionalized E3 ligase ligand (3 eq.) and HATU (3 eq.) in DMF. Add DIPEA (6 eq.) to the solution and mix.

  • Coupling: Drain the DMF from the swollen resin and add the activated E3 ligase ligand solution. Shake the mixture at room temperature for 16 hours.

  • Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3x), DCM (3x), and Methanol (3x).

  • Drying: Dry the resin under vacuum. A small sample can be taken for a Kaiser test to confirm the absence of free amines.

Protocol 2: this compound Linker Coupling
  • Resin Swelling: Swell the E3 ligase ligand-functionalized resin in DMF for 30 minutes.

  • Linker Activation: In a separate vial, dissolve the this compound linker (which has a carboxylic acid reactive handle if appropriately functionalized, or is coupled to a di-carboxylic acid spacer first) (3 eq.) and HATU (3 eq.) in DMF. Add DIPEA (6 eq.) and mix. Note: If the commercial linker is only the amine, it must first be reacted with a bifunctional linker like a di-acid chloride to present a carboxylic acid for coupling to the POI ligand in the next step, or the POI ligand must be pre-activated for reaction with the linker's amine. For this protocol, we assume a linker with a terminal carboxylic acid.

  • Coupling: Assuming the E3-ligand on resin has a free amine after a deprotection step (if it was protected), add the activated linker solution to the resin. Shake at room temperature for 16 hours.

  • Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3x), DCM (3x), and Methanol (3x).

  • Drying: Dry the resin under vacuum.

Protocol 3: POI Ligand Coupling
  • Resin Swelling: Swell the resin from the previous step in DMF for 30 minutes.

  • POI Ligand Activation: In a separate vial, dissolve the carboxylic acid-functionalized POI ligand (3 eq.) and HATU (3 eq.) in DMF. Add DIPEA (6 eq.) and mix.

  • Coupling: Drain the DMF from the resin and add the activated POI ligand solution. Shake the mixture at room temperature for 24 hours.

  • Washing: Drain the reaction mixture and thoroughly wash the resin with DMF (3x), DCM (3x), and Methanol (3x).

  • Drying: Dry the resin under vacuum.

Protocol 4: Cleavage and Purification
  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water. Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin in the reaction vessel. Shake at room temperature for 1-2 hours.

  • PROTAC Precipitation: Filter the resin and collect the filtrate. Concentrate the filtrate under reduced pressure. Add cold diethyl ether to precipitate the crude PROTAC.

  • Isolation: Centrifuge the mixture to pellet the precipitate. Decant the ether and wash the pellet with cold ether. Dry the crude product under vacuum.

  • Purification: Purify the crude PROTAC using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final PROTAC using LC-MS and NMR.

Logical Relationship of PROTAC Components

The modular nature of PROTACs allows for systematic optimization through the variation of its three core components. The methyltetrazine linker provides a unique point for bioorthogonal modification.

PROTAC_Components PROTAC PROTAC Molecule POI_Ligand POI Ligand PROTAC->POI_Ligand Linker This compound Linker PROTAC->Linker E3_Ligand E3 Ligase Ligand PROTAC->E3_Ligand Bioorthogonal_Handle Methyltetrazine Moiety Linker->Bioorthogonal_Handle Provides TCO_Molecule TCO-functionalized Molecule (e.g., imaging agent, ADC) Bioorthogonal_Handle->TCO_Molecule Reacts with (Click Chemistry)

Caption: Modular components and bioorthogonal functionality of the PROTAC.

References

Troubleshooting & Optimization

troubleshooting low yield in methyltetrazine-propylamine conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during methyltetrazine-propylamine (B609007) conjugation reactions. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve problems leading to low conjugation yields.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental chemistry of the this compound conjugation?

This conjugation is typically a two-stage process.

  • Amide Bond Formation: The primary amine of this compound is covalently attached to a target molecule. This is commonly achieved by reacting it with a target molecule that has been functionalized with an amine-reactive group, such as an N-hydroxysuccinimide (NHS) ester. The propylamine (B44156) attacks the NHS ester, forming a stable amide bond and releasing NHS.[1] This step is highly dependent on reaction conditions, particularly pH.[2]

  • Bioorthogonal Ligation (iEDDA): The methyltetrazine moiety is now attached to the target molecule. This methyltetrazine-labeled molecule can then be reacted with a dienophile, most commonly a strained trans-cyclooctene (B1233481) (TCO), through an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition.[3] This "click chemistry" reaction is extremely fast and highly selective, proceeding rapidly in aqueous environments with minimal side reactions.[4]

Q2: My this compound is supplied as an HCl salt. Do I need to neutralize it before the reaction?

Yes, it is advisable. The HCl salt form improves the stability and handling of the amine.[5] However, for the amine to be an effective nucleophile in the reaction with an NHS ester, it must be deprotonated. The reaction should be performed in a buffer with a pH of 7.2-8.5, which will neutralize the HCl salt and facilitate the reaction.[2][6]

Q3: What are the optimal storage and handling conditions for methyltetrazine reagents?

Methyltetrazine compounds should be stored at -20°C, desiccated, and protected from light.[7][8] Before use, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation, which can lead to hydrolysis of reactive moieties like NHS esters.[8] Stock solutions should be prepared in an anhydrous organic solvent such as DMSO or DMF and used immediately or aliquoted and stored at -20°C for short periods.[2] Aqueous solutions of NHS esters are not stable and should be used immediately.[8]

Q4: Which buffers should I use for the conjugation reaction?

For the initial NHS ester-amine coupling step, it is critical to use an amine-free buffer to avoid competing reactions.[9] Recommended buffers include Phosphate-Buffered Saline (PBS), borate (B1201080) buffer, or bicarbonate buffer at a pH between 7.2 and 8.5.[1] Buffers containing primary amines, such as Tris or glycine, must be avoided during the conjugation step but can be used to quench the reaction afterward.[1]

Troubleshooting Low Yield

Low or no yield is the most common issue in conjugation experiments. This guide will help you identify the potential cause and find a solution.

Problem Area 1: Issues with the Initial Amine Coupling Reaction

This is the most frequent source of low final yield. The successful formation of the amide bond between this compound and your molecule of interest (e.g., an NHS-ester activated protein) is critical.

IssuePotential CauseRecommended Solution
Low or No Labeling Hydrolysis of NHS ester: The NHS ester on your target molecule is moisture-sensitive and can hydrolyze, rendering it inactive.[1]- Allow the NHS ester reagent vial to equilibrate to room temperature before opening.[8]- Prepare stock solutions in anhydrous DMSO or DMF immediately before use.[2]- Minimize the time the NHS ester is in an aqueous buffer before adding the this compound.
Suboptimal pH: The reaction of NHS esters with primary amines is pH-dependent. If the pH is too low (<7), the amine will be protonated and non-nucleophilic. If the pH is too high (>8.5), the hydrolysis of the NHS ester is significantly accelerated.[1][6]- Perform the labeling reaction in a buffer with a pH between 7.2 and 8.5.[2][6]- Verify the pH of your buffer immediately before starting the reaction.
Competing Nucleophiles: The buffer system contains primary amines (e.g., Tris, glycine) that compete with this compound for the NHS ester.[9]- Use an amine-free buffer such as PBS, HEPES, or borate buffer for the conjugation.[1]- Ensure all solutions are free from amine contaminants.
Low Reagent Concentration: Dilute solutions can lead to inefficient labeling due to the competing hydrolysis reaction.- If possible, increase the concentration of your target molecule (e.g., 1-10 mg/mL for proteins).[6][9]- A higher concentration favors the bimolecular reaction over the hydrolysis side reaction.
Insufficient Molar Excess: The amount of this compound is not sufficient to drive the reaction to completion.- Increase the molar excess of this compound relative to the NHS-activated molecule. A starting point of 5- to 20-fold molar excess is recommended.[6] This may require optimization for your specific molecule.
Problem Area 2: Issues with the Methyltetrazine Reagent
IssuePotential CauseRecommended Solution
Degraded Reagent Improper Storage: The this compound has degraded due to improper storage (e.g., exposure to moisture, light, or elevated temperatures).- Store the reagent at -20°C, desiccated, and protected from light.[7]- Aliquot stock solutions to avoid repeated freeze-thaw cycles.[8]
Instability in Solution: While methyltetrazines are more stable than some other bioorthogonal reagents, they can degrade in aqueous solutions over long periods, especially at basic pH.[10][11]- Prepare the methyltetrazine-labeled molecule and use it in the subsequent iEDDA reaction as soon as reasonably possible.- Avoid prolonged storage of the labeled intermediate in aqueous buffers.
Problem Area 3: Issues with Purification
IssuePotential CauseRecommended Solution
Loss of Product during Purification Inappropriate Purification Method: The chosen method (e.g., dialysis, size-exclusion chromatography) is not suitable for the size of the molecule or is leading to sample loss.- For macromolecules like proteins, use a desalting column (e.g., Sephadex G-25) for rapid buffer exchange and removal of excess, unreacted this compound.[12]- For smaller molecules, consider purification by Reversed-Phase HPLC (RP-HPLC).[13]
Non-specific Binding: The conjugate is binding irreversibly to the purification matrix.- Ensure the column material is compatible with your molecule.- For HPLC, optimize the mobile phase (e.g., organic solvent percentage, ion-pairing agent) to ensure proper elution.[14]

Experimental Protocols

Protocol 1: General Protocol for Labeling an NHS-Activated Protein with this compound

This protocol describes a general method for conjugating this compound to a protein that has been activated with an NHS ester.

Materials:

  • NHS-activated protein in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound HCl (stored at -20°C)

  • Anhydrous DMSO

  • Reaction Buffer: 0.1 M Sodium Phosphate Buffer, pH 7.4

  • Quenching Buffer: 1 M Glycine or Tris-HCl, pH 8.0

  • Desalting column for purification

Procedure:

  • Prepare Protein Solution: Dissolve or dilute your NHS-activated protein in the Reaction Buffer to a concentration of 1-10 mg/mL.

  • Prepare this compound Stock: Allow the vial of this compound HCl to warm to room temperature. Prepare a 10 mM stock solution in anhydrous DMSO.

  • Calculate Reagent Volume: Determine the volume of the 10 mM this compound stock needed to achieve a 10- to 20-fold molar excess relative to the protein.

  • Conjugation Reaction: Add the calculated volume of this compound stock solution to the protein solution. Mix gently.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[6]

  • Quenching (Optional): Add Quenching Buffer to a final concentration of 50-100 mM to consume any unreacted NHS esters. Incubate for 15-30 minutes at room temperature.

  • Purification: Purify the resulting methyltetrazine-labeled protein from excess reagent and byproducts using a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

Protocol 2: iEDDA Reaction with a TCO-labeled Molecule

This protocol describes the reaction of the purified methyltetrazine-labeled protein (from Protocol 1) with a trans-cyclooctene (TCO)-labeled molecule.

Materials:

  • Purified methyltetrazine-labeled protein in a suitable buffer (e.g., PBS)

  • TCO-labeled molecule

Procedure:

  • Combine Reactants: Mix the methyltetrazine-labeled protein and the TCO-labeled molecule in a suitable reaction buffer. A slight molar excess (1.1 to 2-fold) of one component is often used to ensure the complete consumption of the other.[15]

  • Incubation: The reaction is typically very fast. Incubate the mixture for 30-60 minutes at room temperature.[16] The disappearance of the tetrazine's characteristic pink/red color can sometimes be used to monitor the reaction's progress.

  • Analysis and Purification: The final conjugate is now formed. If necessary, purify the conjugate from any excess TCO-reagent using an appropriate method such as size-exclusion chromatography (SEC) or HPLC.[17]

Data Summary Tables

Table 1: Recommended Reaction Conditions for NHS Ester-Amine Coupling

ParameterRecommended RangeNotes
pH 7.2 - 8.5A compromise to ensure the amine is deprotonated while minimizing NHS ester hydrolysis.[1][6]
Buffer System PBS, Borate, BicarbonateMust be free of primary amines (e.g., Tris, Glycine).[9]
Molar Ratio (Amine:NHS Ester) 5:1 to 20:1Starting recommendation; may require optimization for specific molecules.[6]
Reaction Temperature 4°C to Room TemperatureRoom temperature is faster; 4°C can be used to slow NHS ester hydrolysis for long reactions.[2]
Reaction Time 1 - 4 hours (RT) or Overnight (4°C)Longer times may be needed for less reactive amines or lower concentrations.[2]

Table 2: Troubleshooting Summary

SymptomPrimary Area to InvestigateKey Checkpoints
Low Final Yield NHS Ester-Amine CouplingpH, Buffer Composition, Reagent Molarity, NHS Ester Integrity
Reagent StabilityStorage conditions, Age of stock solutions
PurificationMethod suitability, Non-specific binding

Visual Guides

Troubleshooting_Workflow start Low Conjugate Yield check_amine_coupling Step 1: Verify Amine Coupling Efficiency (e.g., via Mass Spec on intermediate) start->check_amine_coupling check_reagents Investigate Reagents & Conditions check_amine_coupling->check_reagents Coupling Failed check_purification Step 2: Evaluate Purification Step check_amine_coupling->check_purification Coupling OK coupling_ok Coupling OK coupling_fail Coupling Failed / Inefficient reagent_issues Potential Issues: - Hydrolyzed NHS Ester - Suboptimal pH (check <7.2 or >8.5) - Amine-containing buffer (e.g., Tris) - Degraded Me-Tz-Amine check_reagents->reagent_issues purification_issues Potential Issues: - Product loss during purification - Inappropriate column choice - Non-specific binding check_purification->purification_issues Yield Still Low solution Optimize & Repeat check_purification->solution Purification OK (Re-evaluate initial yield calculation) reagent_issues->solution purification_issues->solution

Caption: Decision tree for troubleshooting low conjugation yield.

Experimental_Workflow cluster_0 Stage 1: Amine Coupling cluster_1 Stage 2: Bioorthogonal Ligation (iEDDA) mol_a Molecule-NHS (e.g., Protein) reaction1 Mix in Amine-Free Buffer pH 7.2 - 8.5 1-2h @ RT mol_a->reaction1 mol_b Methyltetrazine- Propylamine mol_b->reaction1 intermediate Molecule-Methyltetrazine Conjugate reaction1->intermediate purify1 Purification (e.g., Desalting Column) intermediate->purify1 reaction2 Mix in Buffer 30-60 min @ RT purify1->reaction2 Purified Intermediate mol_c Molecule-TCO mol_c->reaction2 final_product Final Conjugate reaction2->final_product

Caption: General experimental workflow for two-stage conjugation.

References

Technical Support Center: Methyltetrazine-Propylamine Labeling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals optimize their methyltetrazine-propylamine (B609007) labeling experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a chemical tool used in bioconjugation, a process for linking molecules together.[1] It contains a methyltetrazine group, which is highly reactive in a specific type of reaction called an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, and a propylamine (B44156) group.[2][3] The amine group allows for the attachment of the methyltetrazine to molecules containing carboxylic acids.[2] This two-step process first involves labeling a molecule of interest (e.g., a protein or a drug) with the this compound, and then "clicking" this assembly to another molecule that has a complementary reactive partner, typically a trans-cyclooctene (B1233481) (TCO) group.[2][4] This method is known for its high speed, selectivity, and biocompatibility, making it suitable for applications in complex biological environments, including live cells.[5][6][7]

Q2: What are the key steps for using this compound in a labeling experiment?

The process generally involves two main stages:

  • Activation and Amide Coupling: The molecule you want to label, which must contain a carboxylic acid group (-COOH), is first activated using reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide).[2][4] This activated molecule is then reacted with the amine group of this compound to form a stable amide bond.

  • Bioorthogonal "Click" Reaction: The newly formed methyltetrazine-labeled molecule is then reacted with a molecule containing a trans-cyclooctene (TCO) group.[4] This is a very fast and specific "click" reaction that forms a stable covalent bond.[8][9]

Q3: Why is the methyltetrazine-TCO reaction so efficient?

The reaction between a tetrazine and a trans-cyclooctene is an inverse-electron-demand Diels-Alder (iEDDA) reaction.[10][11] This type of reaction is extremely fast and highly selective.[5][8] The high rate is due to the unique electronic properties of the reactants and the ring strain of the TCO molecule.[11] This reaction can proceed efficiently at low concentrations and under mild, physiological conditions without the need for a catalyst.[7][8]

Troubleshooting Guide

This guide addresses common issues encountered during this compound labeling experiments.

Low Labeling Efficiency or No Product Formation

Q4: I am seeing very low yield of my final labeled product. What are the potential causes?

Low labeling efficiency can stem from several factors related to your reagents, reaction conditions, or purification process. A systematic approach to troubleshooting is recommended.

Reagent Quality and Storage
  • Is your this compound reagent viable?

    • Methyltetrazines are generally more stable than other tetrazine derivatives, but they can degrade if stored improperly.[4] It is crucial to store the reagent at -20°C and protect it from moisture and light.[3][4] Before use, always allow the vial to warm to room temperature before opening to prevent condensation.[4]

  • Is your TCO-modified molecule stable?

    • Trans-cyclooctene (TCO) is highly reactive but can isomerize to the much less reactive cis-cyclooctene (CCO), especially upon exposure to thiols or certain metals.[4][12] Long-term storage of TCO-containing compounds is generally not recommended.[4]

  • Are your activating agents (EDC/NHS) fresh?

    • EDC and NHS are moisture-sensitive. Use fresh solutions of these reagents for the activation of your carboxylic acid to ensure efficient formation of the NHS ester intermediate.[4]

Reaction Conditions
  • Is the pH of your reaction optimal?

    • Amide Coupling Step: The reaction between an NHS-ester and a primary amine (like in this compound) is most efficient at a pH of 7-9.[4][13] Using buffers outside this range can significantly reduce efficiency. It is also critical to use a non-amine-containing buffer, such as PBS or borate (B1201080) buffer, as amine-containing buffers (e.g., Tris or glycine) will compete for the reaction with your NHS-activated molecule.[4][14]

    • Tetrazine-TCO Ligation: While the tetrazine-TCO reaction is generally fast across a broad pH range (pH 5-9), the stability of the tetrazine itself can be compromised at very high or low pH.[14][]

  • Are you using the correct stoichiometry?

    • Amide Coupling Step: A common starting point is a 1:1.5:1.5 molar ratio of your carboxylic acid-containing molecule to EDC and NHS.[4]

    • Tetrazine-TCO Ligation: For the click reaction, a molar excess of one reactant is often used to drive the reaction to completion. A 5- to 20-fold molar excess of the tetrazine-labeled molecule relative to the TCO-labeled molecule can be a good starting point, although this may need to be optimized for your specific molecules.[4]

  • Is your solvent appropriate?

    • Ensure that your chosen solvent (e.g., DMSO, DMF, or aqueous buffers) is compatible with all reaction components and does not interfere with the reaction.[4] this compound is soluble in aqueous solutions as well as organic solvents like DMSO and DMF.[3]

Experimental Workflow

Below is a troubleshooting decision tree to help diagnose the source of low labeling yield.

Troubleshooting_Low_Yield start Low or No Final Product reagent_check Problem Area: Reagent Viability start->reagent_check condition_check Problem Area: Reaction Conditions start->condition_check purification_check Problem Area: Purification start->purification_check tz_stable Is this compound stable? (Stored at -20°C, desiccated?) reagent_check->tz_stable ph_ok Is pH optimal? (Amide coupling: 7-9, non-amine buffer) condition_check->ph_ok purification_loss Are you losing product during purification? (e.g., SEC, dialysis) purification_check->purification_loss tco_stable Is TCO-molecule stable? (Freshly prepared/used?) tz_stable->tco_stable Yes replace_reagent Action: Use fresh/properly stored reagents. tz_stable->replace_reagent No edc_nhs_fresh Are EDC/NHS solutions fresh? tco_stable->edc_nhs_fresh Yes tco_stable->replace_reagent No reagent_ok Reagents likely OK edc_nhs_fresh->reagent_ok Yes edc_nhs_fresh->replace_reagent No ratio_ok Are molar ratios optimized? ph_ok->ratio_ok Yes adjust_conditions Action: Adjust pH, molar ratios, or incubation parameters. ph_ok->adjust_conditions No time_temp_ok Are incubation time/temp sufficient? ratio_ok->time_temp_ok Yes ratio_ok->adjust_conditions No conditions_ok Conditions likely OK time_temp_ok->conditions_ok Yes time_temp_ok->adjust_conditions No optimize_purification Action: Optimize purification method. Consider alternative techniques. purification_loss->optimize_purification Yes purification_ok Purification likely OK purification_loss->purification_ok No

Caption: A decision tree for troubleshooting low labeling yield.

Side Reactions and Unexpected Products

Q5: I am observing unexpected peaks in my LC-MS/HPLC analysis. What could they be?

  • Hydrolysis of NHS Ester: The activated NHS ester of your molecule is susceptible to hydrolysis, which converts it back to an unreactive carboxylic acid.[16] This is more likely to occur in aqueous solutions and at higher pH. To minimize this, use freshly prepared activated ester and proceed with the amine coupling step promptly.

  • Tetrazine Degradation: The tetrazine ring can degrade in aqueous environments, especially at basic pH or in the presence of nucleophiles.[16] The stability of a tetrazine is often inversely correlated with its reactivity.[16]

  • Reactions with Buffer Components: As mentioned, amine-containing buffers like Tris or glycine (B1666218) will react with your activated molecule, leading to buffer-adducts and reduced labeling of your intended target.[4][14]

Experimental Protocols & Data

General Reaction Parameters

The following table summarizes typical reaction conditions. Note that these may require optimization for your specific application.

ParameterAmide Coupling (Activation & Labeling)Tetrazine-TCO Ligation
pH 7.0 - 9.0[4][13]5.0 - 9.0[14]
Buffer Amine-free (e.g., PBS, Borate)[4]PBS, Borate, or cell media[8]
Temperature Room Temperature or 4°C[4]Room Temperature[4]
Incubation Time 1 - 2 hours at RT, or overnight at 4°C[4]30 minutes - 2 hours[17]
Molar Ratio 1:1.5:1.5 (Molecule:EDC:NHS)[4]5-20 fold excess of one reactant[4]
Protocol 1: Labeling a Carboxylic Acid-Containing Molecule with this compound

This protocol provides a general method for conjugating this compound to a protein with available carboxyl groups.

  • Reagent Preparation:

    • Allow the this compound vial to equilibrate to room temperature before opening.[4] Prepare a 10 mM stock solution in anhydrous DMSO.

    • Prepare fresh 100 mM stock solutions of EDC and NHS in anhydrous DMSO or water.

  • Activation of Carboxylic Acid:

    • In a microcentrifuge tube, combine your molecule (e.g., protein) with the EDC and NHS stock solutions. A common molar ratio is 1 (protein): 1.5 (EDC): 1.5 (NHS).[4]

    • Incubate the activation mixture for 15-30 minutes at room temperature.[4]

  • Conjugation Reaction:

    • Add the this compound stock solution to your activated molecule. The molar excess of the linker will depend on the desired degree of labeling and should be optimized. A starting point could be a 10- to 20-fold molar excess.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.[4]

  • Purification:

    • Purify the conjugate using an appropriate method such as dialysis or size-exclusion chromatography (SEC) to remove excess linker and reaction byproducts.[4]

Protocol 2: Tetrazine-TCO Click Reaction

This protocol describes the reaction between your newly created methyltetrazine-labeled molecule and a TCO-functionalized molecule.

  • Reaction Setup:

    • Combine your methyltetrazine-labeled molecule and your TCO-labeled molecule in a suitable reaction buffer (e.g., PBS, pH 7.4).

    • A slight molar excess (1.05-1.5 equivalents) of the tetrazine-labeled molecule to the TCO-labeled molecule is often recommended to ensure all of the TCO is consumed.[17]

  • Incubation:

    • Incubate the reaction for 30 minutes to 2 hours at room temperature.[17] The reaction progress can be monitored by the disappearance of the tetrazine's characteristic pink/red color or by LC-MS.[4]

  • Purification:

    • If necessary, purify the final conjugate using a suitable chromatographic technique (e.g., SEC, HIC, or RP-HPLC) to remove any unreacted starting materials.[4]

Visualizing the Workflow and Reaction

Labeling_Workflow cluster_step1 Step 1: Amide Coupling cluster_step2 Step 2: Bioorthogonal Ligation mol_cooh Molecule-COOH activated_mol Activated Molecule-NHS mol_cooh->activated_mol Activation edc_nhs EDC / NHS edc_nhs->activated_mol labeled_mol Molecule-NH-Propyl-Methyltetrazine activated_mol->labeled_mol Conjugation mtz_nh2 This compound mtz_nh2->labeled_mol final_product Final Conjugate labeled_mol->final_product iEDDA 'Click' Reaction tco_mol TCO-Molecule B tco_mol->final_product

Caption: The two-step experimental workflow for this compound labeling.

iEDDA_Pathway Tetrazine Methyltetrazine (Diene) Plus + Tetrazine->Plus TCO Trans-Cyclooctene (TCO) (Dienophile) Intermediate [4+2] Cycloaddition Intermediate TCO->Intermediate iEDDA Plus->TCO Product Stable Dihydropyridazine Product Intermediate->Product Retro-Diels-Alder (irreversible) N2 + N₂ (gas) Product->N2

Caption: The inverse-electron-demand Diels-Alder (iEDDA) reaction pathway.

References

Technical Support Center: Optimizing Methyltetrazine and TCO Ligation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for methyltetrazine and trans-cyclooctene (B1233481) (TCO) ligation. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice, answers to frequently asked questions, and detailed protocols to ensure the success of your bioorthogonal conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal stoichiometry for the methyltetrazine-TCO reaction?

A1: For efficient conjugation, it is generally recommended to use a slight molar excess of the tetrazine-functionalized molecule relative to the TCO-functionalized molecule.[1] A common starting point is a 1.05 to 1.5-fold molar excess of the tetrazine reagent.[1][2] However, the optimal ratio may vary depending on the specific molecules being conjugated and should be determined empirically for your system.[1]

Q2: What are the recommended reaction buffers and pH range for the ligation?

A2: The methyltetrazine-TCO ligation is robust and proceeds efficiently in a variety of aqueous buffers, with phosphate-buffered saline (PBS) being a common choice.[1] The reaction is typically performed in a pH range of 6 to 9.[1][3] For labeling proteins with NHS esters to introduce TCO or tetrazine moieties, it is crucial to use an amine-free buffer, such as 100 mM sodium phosphate, 150 mM sodium chloride, pH 7.5, to prevent unwanted side reactions with the buffer components.[1]

Q3: What is the ideal reaction temperature and duration?

A3: The reaction is exceptionally fast and can often be completed at room temperature (20-25°C) within 30 to 60 minutes.[1] For certain applications or less reactive partners, the incubation time can be extended up to 2 hours or even overnight at 4°C.[1][4] In some instances, incubating at 37°C or 40°C can be used to further accelerate the reaction.[1]

Q4: Is a catalyst required for the methyltetrazine-TCO click reaction?

A4: No, the TCO-tetrazine ligation is a bioorthogonal reaction that proceeds rapidly without the need for a catalyst, such as copper, which can be cytotoxic.[1] This catalyst-free nature makes it particularly well-suited for applications in biological systems and live-cell imaging.[1]

Q5: How can I monitor the progress of the reaction?

A5: The progress of the TCO-tetrazine reaction can be conveniently monitored spectrophotometrically by following the disappearance of the tetrazine's characteristic absorption band between 510 and 550 nm.[2][3] Some tetrazine derivatives are also fluorogenic, exhibiting a significant increase in fluorescence upon reaction, which allows for real-time tracking of the conjugation.[5][6]

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Low or No Labeling with Methyltetrazine/TCO-NHS Ester Hydrolysis of NHS ester: The N-hydroxysuccinimide (NHS) ester is moisture-sensitive and can hydrolyze, rendering it inactive.[4][7]- Allow the NHS ester vial to equilibrate to room temperature before opening to prevent condensation.[4][7]- Prepare stock solutions in anhydrous, water-miscible organic solvents (e.g., DMSO or DMF) immediately before use.[7]
Presence of primary amines in the buffer: Buffers like Tris or glycine (B1666218) will compete with the target molecule for the NHS ester.[7]- Perform a buffer exchange into an amine-free buffer (e.g., PBS or 100 mM sodium phosphate, 150 mM sodium chloride, pH 7.5) before labeling.[2]
Suboptimal pH: The reaction of NHS esters with primary amines is pH-dependent.[7]- Perform the labeling reaction in a buffer with a pH between 7.2 and 9.0.[4][7]
Low or No TCO-Tetrazine Conjugation One or both biomolecules are not properly labeled: The initial labeling with the TCO or tetrazine moiety was unsuccessful.- Confirm that each molecule was successfully labeled before proceeding with the ligation reaction.[4]
Suboptimal stoichiometry: An incorrect molar ratio of TCO to tetrazine can lead to incomplete reaction.[1]- Empirically optimize the molar ratio of your reactants. A slight excess (1.05-1.5 fold) of the tetrazine component is often beneficial.[1][2]
Low reactant concentrations: Very dilute solutions can slow down the reaction rate.- If possible, increase the concentration of the reactants. The fast kinetics of this reaction, however, do allow for work at low concentrations.[3][8]
Precipitation of Labeled Protein Hydrophobicity of labels: The TCO and tetrazine moieties can increase the hydrophobicity of the protein, leading to aggregation.- Consider using PEGylated TCO or tetrazine reagents to increase the water solubility of the final conjugate.[9]

Quantitative Data Summary

The efficiency of the TCO-tetrazine ligation is influenced by the specific structures of the TCO and tetrazine derivatives, as well as the reaction conditions. The following table summarizes key quantitative data.

ParameterValueConditionsSource(s)
Second-Order Rate Constant (k) 1 - 1 x 10⁶ M⁻¹s⁻¹General range in aqueous media.[3]
up to 1000 M⁻¹s⁻¹ATTO-tetrazines with TCO.[5]
~1000 M⁻¹s⁻¹Methyl-substituted tetrazines with TCO.[2]
up to 30,000 M⁻¹s⁻¹Hydrogen-substituted tetrazines with TCO.[2]
> 800 M⁻¹s⁻¹General TCO-tetrazine reaction.[8]
Reaction pH 6 - 9For TCO-tetrazine ligation in PBS buffer.[1][3]
7.2 - 9.0For NHS ester reaction with primary amines.[7]
Reaction Temperature Room Temperature (20-25°C)General condition for ligation.[3]
4°C, 25°C, or 37°CDepending on the specific application and desired reaction speed.[2]
Reaction Time 30 - 60 minutesTypical for protein-protein conjugation at room temperature.[1]
10 - 60 minutesAt room temperature.[4]
30 - 120 minutesAt 4°C.[4]

Experimental Protocols

Protocol 1: Labeling a Protein with Methyltetrazine-PEG-NHS Ester

This protocol describes the initial activation of a protein with a methyltetrazine moiety using NHS ester chemistry, which targets primary amines (e.g., lysine (B10760008) residues).

Materials:

  • Protein of interest

  • Methyl-tetrazine-PEG-NHS ester

  • Amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM sodium chloride, pH 7.5)

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Spin desalting columns

Procedure:

  • Protein Preparation: Dissolve the protein in the amine-free buffer at a concentration of 1-5 mg/mL.[2] If the current buffer contains primary amines, perform a buffer exchange using a spin desalting column.[2]

  • Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of the Methyl-tetrazine-PEG-NHS ester in anhydrous DMSO or DMF.

  • Labeling Reaction:

    • Add a 10- to 50-fold molar excess of the Methyl-tetrazine-PEG-NHS ester to the protein solution.[4] The optimal ratio should be determined empirically.

    • Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours on ice.[4]

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 5-15 minutes.[4]

  • Purification: Remove the excess, unreacted methyltetrazine reagent using a spin desalting column.[2]

Protocol 2: TCO-Tetrazine Ligation for Protein-Protein Conjugation

This protocol details the final ligation step to conjugate a TCO-activated protein with a tetrazine-activated protein.

Materials:

  • Purified TCO-labeled protein

  • Purified methyltetrazine-labeled protein

  • Reaction Buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reaction Setup: Mix the purified TCO-activated protein with the methyltetrazine-activated protein in the reaction buffer. A 1:1 molar ratio is a good starting point, but a slight excess (1.05-1.5 molar equivalents) of the tetrazine-functionalized protein can be used for optimal results.[2]

  • Incubation: Allow the reaction to proceed for 30-60 minutes at room temperature with gentle rotation.[1][3] The incubation time can be adjusted based on the reactants and their concentrations.[2]

  • Analysis (Optional): Monitor the reaction progress by measuring the decrease in the tetrazine absorbance at 510-550 nm.[2][3]

  • Purification (Optional): The final conjugate can be purified from any remaining unreacted proteins using size-exclusion chromatography.[2]

  • Storage: Store the final conjugate at 4°C until further use.[2]

Visualizations

experimental_workflow cluster_proteinA Protein A Modification cluster_proteinB Protein B Modification cluster_ligation Bioorthogonal Ligation A_start Protein A in Amine-Free Buffer A_reagent Add TCO-NHS Ester A_start->A_reagent A_react Incubate (RT, 30-60 min) A_reagent->A_react A_quench Quench Reaction (Tris Buffer) A_react->A_quench A_purify Purify (Desalting Column) A_quench->A_purify A_final TCO-labeled Protein A A_purify->A_final mix Mix Labeled Proteins (PBS, pH 7.4) A_final->mix B_start Protein B in Amine-Free Buffer B_reagent Add Methyltetrazine-NHS Ester B_start->B_reagent B_react Incubate (RT, 30-60 min) B_reagent->B_react B_quench Quench Reaction (Tris Buffer) B_react->B_quench B_purify Purify (Desalting Column) B_quench->B_purify B_final Methyltetrazine-labeled Protein B B_purify->B_final B_final->mix ligate Incubate (RT, 30-60 min) mix->ligate conjugate Protein A-B Conjugate ligate->conjugate

Caption: Workflow for protein-protein conjugation using methyltetrazine-TCO ligation.

reaction_mechanism cluster_reaction Inverse Electron Demand Diels-Alder tetrazine Methyltetrazine cycloaddition [4+2] Cycloaddition tetrazine->cycloaddition tco TCO (trans-cyclooctene) tco->cycloaddition intermediate Unstable Intermediate cycloaddition->intermediate retro Retro-Diels-Alder intermediate->retro dihydropyridazine Stable Dihydropyridazine Adduct retro->dihydropyridazine n2 N₂ Gas retro->n2 Elimination

Caption: Mechanism of the methyltetrazine-TCO ligation reaction.

References

preventing non-specific binding of methyltetrazine-propylamine conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting and preventing non-specific binding of methyltetrazine-propylamine (B609007) conjugates. Here, you will find answers to frequently asked questions, detailed experimental protocols, and key data to help you optimize your experiments and achieve high-quality, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of non-specific binding with my this compound conjugate?

A1: Non-specific binding of this compound conjugates can stem from several physicochemical properties of the conjugate itself and its interaction with the biological environment. The main causes include:

  • Hydrophobicity: Highly lipophilic or hydrophobic conjugates tend to interact non-specifically with proteins and cell membranes. This is a significant driver of background signal, particularly in in vivo applications.[1][2]

  • Electrostatic Interactions: Charged patches on your conjugate can lead to non-specific binding with oppositely charged surfaces on proteins or other biological molecules.[3]

  • Intrinsic Reactivity of the Tetrazine Moiety: While highly specific for their bioorthogonal partners (like TCO), some tetrazine derivatives can exhibit a low level of non-specific reactivity with certain proteins, which is dependent on the tetrazine's specific structure.[4][5]

  • Properties of the Conjugated Molecule: The molecule to which the this compound is attached (e.g., a fluorescent dye, a drug) can itself be "sticky" and contribute to non-specific binding. Large and hydrophobic fluorophores are common contributors to this issue.[6]

  • Aggregation: Poorly soluble conjugates can form aggregates that bind non-specifically to surfaces and cells, leading to high background.

Q2: I'm observing high background fluorescence in my cell imaging experiment. How can I determine the source?

A2: To pinpoint the source of high background, a series of control experiments is essential:

  • "No Conjugate" Control: Image cells that have not been treated with your methyltetrazine conjugate but have undergone all other processing steps. This will reveal the level of cellular autofluorescence.

  • "Unconjugated Tetrazine" Control: Treat your cells with the this compound reagent alone (not conjugated to your molecule of interest) at the same concentration. This can help determine if the tetrazine moiety itself is causing non-specific binding.

  • "Unconjugated Partner Molecule" Control: If you have conjugated this compound to another molecule (e.g., a fluorophore), treat your cells with that unconjugated molecule. This will show if the partner molecule is the primary source of the non-specific binding.

  • Competition Experiment: Pre-incubate your sample with a large excess of an untagged version of your target-binding molecule before adding your methyltetrazine conjugate. A significant reduction in signal suggests that the binding is specific to your target.

Q3: How can I reduce the hydrophobicity of my this compound conjugate?

A3: Reducing hydrophobicity is a key strategy for minimizing non-specific binding.[1][2] Consider the following approaches:

  • Incorporate PEG Linkers: Covalently attaching polyethylene (B3416737) glycol (PEG) chains (PEGylation) to your conjugate can significantly increase its hydrophilicity and solubility.[7][8][9] This also creates a hydration layer that can shield the conjugate from non-specific interactions.[7]

  • Choose Hydrophilic Moieties: When designing your conjugate, select more hydrophilic partner molecules (e.g., fluorophores, linkers) where possible.

  • Modify the Tetrazine: While this compound is a specific reagent, for future experiments, consider synthesizing or sourcing more hydrophilic tetrazine derivatives. Studies have shown that tetrazines with lower calculated logD7.4 values (a measure of lipophilicity at physiological pH) perform better in vivo.[1][10]

Q4: What are effective blocking strategies to prevent non-specific binding?

A4: Blocking unoccupied sites on your sample is crucial to prevent your conjugate from binding non-specifically. The optimal blocking agent can depend on your sample type and experimental setup.[11]

  • Protein-Based Blockers: Bovine Serum Albumin (BSA) and non-fat dry milk are commonly used to block non-specific sites in immunoassays and on fixed cells.[12] They work by adsorbing to surfaces and physically preventing the conjugate from binding.

  • Detergents: Low concentrations of non-ionic detergents like Tween-20 or Triton X-100 in your washing and incubation buffers can help to reduce non-specific hydrophobic interactions.

  • PEG as a Blocking Agent: In addition to being incorporated into the conjugate, free PEG can be used as a component of the blocking buffer to passivate surfaces.[11]

  • Commercially Available Protein-Free Blockers: These are often optimized formulations that can provide robust blocking with low background.[11]

Q5: Can the concentration of my this compound conjugate affect non-specific binding?

A5: Yes, using an excessively high concentration of your conjugate can lead to increased background signal. It is important to titrate your conjugate to find the optimal concentration that provides a strong specific signal with a low signal-to-noise ratio. Always start with the lowest concentration recommended in the literature or by the manufacturer and incrementally increase it if the specific signal is too low.

Quantitative Data Summary

The following table summarizes key quantitative parameters related to the performance of tetrazine probes and strategies to mitigate non-specific binding.

ParameterRecommended Value/RangeSignificance for Non-Specific BindingReference(s)
clogD7.4 of Tetrazine Probe < -3Lower values indicate higher hydrophilicity, which is strongly correlated with reduced non-specific binding and improved in vivo performance.[1][10]
Second-Order Rate Constant > 50,000 M-1s-1High reactivity allows for the use of lower probe concentrations, which can help to minimize background signal.[1][10]
BSA Concentration for Blocking 1-5% (w/v)A common concentration range for blocking non-specific protein binding sites on surfaces.[12]
Tween-20 Concentration in Buffers 0.05-0.1% (v/v)A non-ionic detergent used to disrupt weak, non-specific hydrophobic interactions.

Experimental Protocols

Protocol 1: General Surface Blocking for In Vitro Assays (e.g., Fixed Cells, Tissue Sections)
  • Rehydration/Permeabilization: After fixing your sample (e.g., with 4% paraformaldehyde), wash three times for 5 minutes each with Phosphate Buffered Saline (PBS). If targeting intracellular proteins, permeabilize the cells with 0.1-0.25% Triton X-100 in PBS for 10-15 minutes.

  • Blocking Step: Prepare a blocking buffer (e.g., 3% BSA in PBS with 0.05% Tween-20).

  • Incubation: Aspirate the wash buffer and add a sufficient volume of blocking buffer to completely cover the sample. Incubate for at least 1 hour at room temperature.

  • Conjugate Incubation: Dilute your this compound conjugate to the desired final concentration in the blocking buffer.

  • Reaction: Aspirate the blocking buffer from the sample and add the diluted conjugate solution. Incubate for the desired time (typically 30-60 minutes) at room temperature, protected from light if using a fluorescent conjugate.

  • Washing: Aspirate the conjugate solution. Wash the sample three to five times for 5 minutes each with PBS containing 0.05% Tween-20 to remove unbound conjugate.

  • Imaging/Analysis: Proceed with your downstream analysis (e.g., fluorescence microscopy).

Protocol 2: In-Solution Blocking for Live Cell Experiments
  • Cell Preparation: Plate and culture your cells under standard conditions. If a pre-targeting step is used (e.g., with a TCO-modified antibody), perform this step according to your established protocol and wash away the unbound pre-targeting agent.

  • Blocking (Optional but Recommended): To reduce non-specific uptake, you can pre-incubate the cells with a protein-containing medium (e.g., their normal growth medium with 10% FBS) or a specialized protein-free blocking solution designed for live-cell imaging for 15-30 minutes.

  • Conjugate Preparation: Dilute the this compound conjugate in a serum-free or low-serum medium to the desired final concentration. The presence of high concentrations of serum proteins can sometimes increase background.

  • Incubation: Replace the medium on the cells with the diluted conjugate solution. Incubate for the required duration under appropriate cell culture conditions (e.g., 37°C, 5% CO2).

  • Washing: Gently aspirate the conjugate-containing medium and wash the cells three times with warm, serum-free medium or PBS to remove unbound conjugate.

  • Imaging: Image the live cells immediately in a suitable imaging buffer or medium.

Visual Guides

TroubleshootingWorkflow start High Non-Specific Binding Observed q1 Is the issue present in the 'no conjugate' control? start->q1 a1_yes High cellular autofluorescence. Consider using red-shifted fluorophores or spectral unmixing. q1->a1_yes Yes q2 Is the issue present with the unconjugated tetrazine or partner molecule? q1->q2 No solution Reduced Non-Specific Binding a1_yes->solution a2_yes The unconjugated component is 'sticky'. Redesign the conjugate (add PEG) or improve purification. q2->a2_yes Yes q3 Have you optimized the conjugate concentration? q2->q3 No a2_yes->solution a3_no Titrate the conjugate to find the lowest effective concentration. q3->a3_no No q4 Is your blocking strategy adequate? q3->q4 Yes a3_no->q4 a4_no Increase blocking time/concentration. Try different blocking agents (BSA, PEG, commercial blockers). Add Tween-20 to washes. q4->a4_no No q4->solution Yes a4_no->solution

Caption: A troubleshooting workflow for diagnosing and mitigating non-specific binding.

BlockingMechanism Mechanism of Surface Blocking cluster_0 Unblocked Surface cluster_1 Blocked Surface unblocked_surface Surface conjugate1 Me-Tet Conjugate conjugate1->unblocked_surface:s2 Non-specific binding conjugate2 Me-Tet Conjugate conjugate2->unblocked_surface:s3 Non-specific binding blocked_surface Surface blocker1 BSA blocker1->blocked_surface:s1 blocker2 BSA blocker2->blocked_surface:s2 blocker3 BSA blocker3->blocked_surface:s3 conjugate3 Me-Tet Conjugate conjugate3->blocker2 Repelled

Caption: How blocking agents prevent non-specific binding of conjugates.

References

methyltetrazine-propylamine stability issues in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for methyltetrazine-propylamine (B609007). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in aqueous buffers and to troubleshoot common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound in common aqueous buffers?

A1: this compound is one of the more stable tetrazine derivatives available for bioorthogonal chemistry. The presence of an electron-donating methyl group on the tetrazine ring enhances its stability compared to unsubstituted tetrazines, particularly in aqueous environments. However, like all tetrazines, it can be susceptible to degradation over time, especially under non-optimal pH conditions and elevated temperatures. Generally, tetrazines with electron-donating alkyl groups exhibit the highest stability.[1] For long-term storage, it is recommended to keep this compound at –20 °C, protected from light and moisture.[2]

Q2: What factors can influence the stability of this compound in my experiments?

A2: Several factors can impact the stability of this compound in aqueous buffers:

  • pH: Tetrazine stability is pH-dependent. While generally more stable at neutral to slightly acidic pH, very high or very low pH can accelerate degradation. It is advisable to perform reactions in buffers with a pH between 7.2 and 8.0 for optimal labeling.

  • Temperature: Higher temperatures will increase the rate of degradation. For prolonged experiments, it is recommended to work at lower temperatures (e.g., 4 °C) if the reaction kinetics are sufficiently fast.

  • Buffer Composition: The presence of strong nucleophiles in the buffer can lead to the degradation of the tetrazine ring. It is best to use non-nucleophilic buffers such as phosphate-buffered saline (PBS) or HEPES.

  • Light Exposure: Prolonged exposure to light should be avoided to maintain the integrity of the tetrazine moiety.[2]

Q3: What are the signs of this compound degradation?

A3: The primary indicator of tetrazine degradation is a loss of the characteristic pink or reddish color of the solution. This is due to the loss of the tetrazine chromophore, which absorbs light in the visible range (typically around 510-540 nm). You can monitor this change spectrophotometrically. A decrease in the absorbance at the characteristic wavelength over time is a direct measure of degradation.

Troubleshooting Guide

Issue 1: Low or no yield in my conjugation reaction.

  • Potential Cause 1: Degradation of this compound.

    • Troubleshooting Steps:

      • Check Storage Conditions: Ensure your stock of this compound has been stored correctly at -20°C and protected from light and moisture.[2]

      • Prepare Fresh Solutions: Always prepare fresh solutions of this compound in your desired buffer immediately before use. Do not store it in aqueous buffers for extended periods.

      • Monitor Stability: If you suspect degradation, you can measure the absorbance of your solution at the characteristic wavelength of the tetrazine (~520 nm) to confirm its integrity.

      • Optimize Reaction Conditions: If possible, perform your reaction at a lower temperature to minimize degradation during the experiment.

  • Potential Cause 2: Suboptimal reaction buffer.

    • Troubleshooting Steps:

      • Check Buffer pH: Ensure the pH of your reaction buffer is within the optimal range (typically 7.2-8.0).

      • Avoid Nucleophilic Buffers: Avoid buffers containing primary amines (e.g., Tris) or other strong nucleophiles that can react with the tetrazine. Use buffers like PBS or HEPES.

Issue 2: I see a gradual loss of color in my this compound solution during my experiment.

  • Potential Cause: Hydrolysis of the tetrazine ring.

    • Troubleshooting Steps:

      • pH and Temperature Control: This is likely due to degradation accelerated by the buffer conditions. If possible, lower the pH and/or temperature of your reaction to slow down this process.

      • Reaction Time: Try to minimize the reaction time to reduce the extent of degradation.

      • Use a More Stable Derivative: For very long experiments, consider if a more stable tetrazine derivative might be necessary. Generally, tetrazines with electron-donating groups are more stable.[1]

Quantitative Data

Table 1: Comparative Stability of Substituted Tetrazines in PBS (pH 7.4) at 37°C

3-Substituent6-SubstituentPercent Remaining after 14h in PBSReference
HH~85%[1]
Methyl H >95% [1]
PhenylH~90%[1]
PyridylH~60%[1]
CO₂MeH~40%[1]

Note: This table is compiled from comparative data and is intended to illustrate general stability trends. Actual stability will vary with specific experimental conditions.

Experimental Protocols

Protocol 1: Spectrophotometric Assay for Determining this compound Stability

This protocol allows for a straightforward assessment of this compound stability in a specific aqueous buffer using a UV/Vis spectrophotometer or a 96-well plate reader.

Materials:

  • This compound

  • Anhydrous DMSO

  • Aqueous buffer of interest (e.g., PBS, pH 7.4)

  • UV/Vis spectrophotometer or microplate reader capable of measuring absorbance at ~520 nm

  • 96-well clear flat-bottom plates (for plate reader) or quartz cuvettes (for spectrophotometer)

  • Temperature-controlled incubator or plate reader with heating

Procedure:

  • Prepare a Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Prepare Working Solution: Dilute the stock solution in the aqueous buffer of interest to a final concentration of 0.2 mM. Ensure the final concentration of DMSO is low (e.g., 1-2%) to minimize its effect on the buffer.

  • Initial Absorbance Measurement (T=0): Immediately after preparation, measure the absorbance of the working solution at the λmax of the tetrazine (typically around 520 nm). This will be your initial reading.

  • Incubation: Incubate the working solution at the desired temperature (e.g., 37°C). If using a plate reader, the incubation can be done within the instrument.

  • Time-Point Measurements: At regular intervals (e.g., every hour for 14 hours), measure the absorbance of the solution at the same wavelength.[1]

  • Data Analysis:

    • For each time point, calculate the percentage of remaining tetrazine using the formula: (% Remaining) = (Absorbance at time t / Absorbance at T=0) * 100.

    • Plot the % Remaining against time.

    • To determine the half-life (t₁/₂), you can fit the data to a first-order decay model.

Visualizations

Degradation Pathway of Methyltetrazine in Aqueous Buffer

The primary degradation pathway for tetrazines in aqueous buffers involves nucleophilic attack by water (hydrolysis) on the electron-deficient tetrazine ring, leading to its decomposition and loss of the characteristic chromophore.

General Degradation Pathway of Methyltetrazine Methyltetrazine This compound (Stable Chromophore) Nucleophilic_Attack Nucleophilic Attack (e.g., by H₂O or OH⁻) Methyltetrazine->Nucleophilic_Attack Susceptible to Unstable_Intermediate Unstable Intermediate Nucleophilic_Attack->Unstable_Intermediate Forms Degradation_Products Degradation Products (Loss of Chromophore) Unstable_Intermediate->Degradation_Products Decomposes to

Caption: General mechanism of methyltetrazine degradation in aqueous media.

Troubleshooting Workflow for Low Conjugation Yield

This workflow provides a logical sequence of steps to diagnose the cause of low yield in a conjugation reaction involving this compound.

Troubleshooting Low Conjugation Yield Start Low Conjugation Yield Check_Reagents Check Reagent Stability Start->Check_Reagents Check_Storage Stored at -20°C? Protected from light/moisture? Check_Reagents->Check_Storage Yes Prepare_Fresh Prepare Fresh Solutions Check_Reagents->Prepare_Fresh No Check_Buffer Check Reaction Buffer Check_Storage->Check_Buffer Prepare_Fresh->Check_Buffer Check_pH Is pH 7.2-8.0? Check_Buffer->Check_pH Yes Further_Investigation Further Investigation Needed Check_Buffer->Further_Investigation No Check_Nucleophiles Buffer free of nucleophiles (e.g., Tris)? Check_pH->Check_Nucleophiles Yes Check_pH->Further_Investigation No Optimize_Conditions Optimize Reaction Conditions Check_Nucleophiles->Optimize_Conditions Yes Check_Nucleophiles->Further_Investigation No Lower_Temp Lower Temperature? Optimize_Conditions->Lower_Temp Yes Shorter_Time Shorter Reaction Time? Optimize_Conditions->Shorter_Time No Optimize_Conditions->Further_Investigation No further optimization possible Success Yield Improved Lower_Temp->Success Shorter_Time->Success

Caption: A decision tree for troubleshooting low yield in conjugation reactions.

References

Technical Support Center: Purification of Methyltetrazine-Propylamine Labeled Proteins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with methyltetrazine-propylamine (B609007) labeled proteins.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of proteins labeled with this compound.

Issue 1: Low Yield of Labeled Protein

Q1: My final yield of the labeled protein is significantly lower than expected. What are the potential causes and how can I troubleshoot this?

A1: Low yield can stem from several factors, from the initial labeling reaction to the final purification steps. Here’s a breakdown of potential causes and solutions:

  • Inefficient Labeling Reaction:

    • Suboptimal Molar Excess: The ratio of the labeling reagent to the protein is crucial. A starting point is often a 5- to 20-fold molar excess of the methyltetrazine reagent.[1] This may need to be optimized depending on the protein's reactivity and the desired degree of labeling.

    • Incorrect Buffer Conditions: Amine-reactive labeling, which is how this compound attaches to proteins (via its propylamine (B44156) group reacting with an activated carboxyl group on the protein or through an NHS ester intermediate), is pH-dependent. The buffer should be slightly basic (pH 8.5 is often recommended for oligonucleotide labeling, and a similar range is suitable for proteins) and free of primary amines like Tris, which can compete with the protein for the label.[2]

    • Reagent Quality: Ensure the this compound reagent is not degraded. It should be stored at –20 °C, protected from light and moisture.[3] Prepare stock solutions in anhydrous DMSO or DMF immediately before use.[1][2]

  • Loss of Product During Purification:

    • Inappropriate Purification Method: The choice of purification technique is critical. Labeled proteins can be sensitive to certain methods.[1]

      • Size-Exclusion Chromatography (SEC): This method separates based on size and is a good option for removing excess, small-molecule labeling reagent.[1] However, ensure the column provides good resolution between your labeled protein and any aggregates that may have formed.[1]

      • Affinity Chromatography: If your protein has an affinity tag (e.g., His-tag), this can be a highly specific purification method. A novel approach involves using pyridyl-tetrazine tags that can chelate nickel, allowing for affinity purification on Ni-IDA resins, similar to His-tagged proteins.[4]

      • Ion-Exchange Chromatography (IEX): This method separates based on charge.[5][6] The labeling process can alter the protein's surface charge, which might require adjusting the IEX protocol (e.g., pH, salt gradient) compared to the unlabeled protein.

    • Protein Precipitation: High concentrations of the labeled protein can lead to precipitation in the column. If this is suspected, try decreasing the amount of sample loaded or eluting with a linear gradient instead of a step elution. Adding detergents or adjusting the salt concentration might also help maintain solubility.

  • Protein Aggregation:

    • Labeling-Induced Aggregation: The addition of the methyltetrazine label, which has a hydrophobic character, can sometimes induce protein aggregation.

    • Detection and Removal: SEC is a primary method for detecting and separating monomers from dimers and higher-order aggregates.[7][8]

Workflow for Troubleshooting Low Yield

Low_Yield_Troubleshooting start Low Labeled Protein Yield check_labeling Verify Labeling Efficiency (e.g., LC-MS, SDS-PAGE) start->check_labeling check_purification Analyze Purification Steps (Flow-through, Wash, Eluate) start->check_purification optimize_labeling Optimize Labeling Reaction: - Molar Ratio - Buffer (pH, no competing amines) - Reagent Quality check_labeling->optimize_labeling Low Efficiency optimize_purification Optimize Purification Strategy: - Choose appropriate method (SEC, Affinity, IEX) - Adjust buffer conditions - Reduce sample concentration check_purification->optimize_purification Product Loss aggregation_check Assess for Aggregation (SEC-MALS) optimize_purification->aggregation_check modify_linker If Aggregation: - Use PEGylated linker - Modify buffer (additives) aggregation_check->modify_linker Aggregation Present Purification_Strategy start Crude Labeled Protein Mixture affinity_step Step 1: Affinity Chromatography (e.g., His-tag, ABC-tag) - Removes bulk HCPs start->affinity_step iex_step Step 2: Ion-Exchange Chromatography - Removes remaining HCPs - Separates labeled/unlabeled species affinity_step->iex_step Eluate sec_step Step 3: Size-Exclusion Chromatography (Polishing Step) - Removes aggregates - Buffer exchange iex_step->sec_step Eluate final_product High-Purity Labeled Protein sec_step->final_product

References

Technical Support Center: Overcoming Steric Hindrance in Methyltetrazine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with methyltetrazine ligations. It focuses on identifying and overcoming challenges related to steric hindrance to ensure successful bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance and how does it affect methyltetrazine reactions?

A1: Steric hindrance refers to the slowing of chemical reactions due to the spatial bulk of molecules. In the context of the inverse-electron-demand Diels-Alder (iEDDA) reaction, bulky substituents on either the methyltetrazine or its dienophile partner (like trans-cyclooctene, TCO) can physically obstruct the approach of the two molecules.[1][2] This clash, known as Pauli repulsion, increases the activation energy of the reaction, leading to significantly slower kinetics or, in severe cases, preventing the reaction from proceeding to completion.[3] The smaller the substituent on the tetrazine, the more reactive it tends to be.[4]

Q2: My methyltetrazine ligation is slow or incomplete. What are the most common causes?

A2: Several factors can lead to slow or incomplete reactions:

  • Steric Hindrance: This is a primary cause, especially when conjugating large biomolecules. The local environment around the tetrazine or dienophile may be crowded.[5][6]

  • Suboptimal Reactant Concentrations: Reaction rates are concentration-dependent. Low concentrations of one or both reactants will slow the ligation.[6]

  • Incorrect Stoichiometry: An improper molar ratio of tetrazine to dienophile can result in an incomplete reaction.[6]

  • Reagent Instability: Tetrazines can be unstable under certain conditions, such as the presence of reducing agents (TCEP, DTT) or basic pH, leading to degradation.[7]

  • Interfering Buffer Components: Buffers containing primary amines (e.g., Tris) can react with NHS esters during the initial labeling step, reducing the amount of functional methyltetrazine-labeled molecule available for the click reaction.[8]

Q3: How do I choose the right dienophile for my sterically hindered methyltetrazine?

A3: The choice of dienophile is critical. While TCO and its derivatives offer exceptionally fast kinetics, they are bulky and highly sensitive to steric hindrance on the tetrazine.[5] For sterically demanding applications, a smaller dienophile is often a better choice.

  • Methylcyclopropenes: These "mini-tags" are significantly smaller than TCOs and are much less sensitive to bulky tetrazine substituents.[5][9] They are superior partners for reactions in sterically crowded environments.[5]

  • Norbornenes: These are also common dienophiles. While generally slower than TCOs, their smaller size can be advantageous in certain sterically hindered systems.[9][10]

Q4: Does the substitution pattern on the tetrazine matter?

A4: Yes, profoundly. The reactivity of tetrazines is governed by both electronic and steric effects.

  • Mono-vs-Di-substitution: Mono-substituted tetrazines are typically much more reactive than their di-substituted counterparts (e.g., 3,6-dimethyltetrazine).[4][9] Removing one substituent significantly reduces steric hindrance, allowing for a faster approach of the dienophile.[9]

  • Electronic Effects: Electron-withdrawing groups attached to the tetrazine ring lower its LUMO energy, which generally accelerates the iEDDA reaction.[4][11]

Q5: Can solvent or temperature be adjusted to improve my reaction?

A5: Yes, these parameters can be optimized.

  • Solvent: The iEDDA reaction rate can be solvent-dependent. Polar solvents may stabilize polar transition states, and hydrophobic effects in aqueous media can drastically increase reaction rates.[12][13] However, the specific effect depends on the reactants, so empirical testing may be required.

  • Temperature: Increasing the reaction temperature (e.g., from room temperature to 37°C) will generally increase the reaction rate.[6] However, this must be balanced with the thermal stability of the biomolecules involved. For some enzymatic reactions, subzero temperatures have been shown to favor synthesis over hydrolysis.[14]

Troubleshooting Guide

Problem 1: Low yield when ligating a methyltetrazine-labeled antibody to a TCO-functionalized nanoparticle.

  • Possible Cause: High steric hindrance. The large size of both the antibody and the nanoparticle prevents the bulky TCO and the methyltetrazine from approaching each other effectively.

  • Solution 1: Introduce a Spacer Arm. Use a methyltetrazine-NHS ester that includes a long, flexible polyethylene (B3416737) glycol (PEG) spacer (e.g., PEG4, PEG8). This extends the reactive moiety away from the bulk of the antibody, reducing steric hindrance.[6][15]

  • Solution 2: Change the Dienophile. Switch from a TCO-functionalized nanoparticle to one functionalized with a smaller dienophile, such as a methylcyclopropene derivative. Cyclopropenes are significantly less affected by bulky tetrazines.[5]

Problem 2: A reaction with 3,6-dimethyltetrazine is much slower than a similar reaction with 3-methyl-6-phenyltetrazine.

  • Possible Cause: Increased steric bulk and differing electronic properties. While both are di-substituted, the steric profile and electronic influence of the substituents dictate the final reaction rate. Mono-substituted tetrazines are almost always faster due to reduced steric clash.[4][9]

  • Solution: For applications requiring rapid kinetics, switching to a mono-substituted tetrazine is the most effective strategy. If di-substitution is required, select substituents that balance electronic activation with minimal steric bulk.

Problem 3: The final ligation product is not detected after an initial protein labeling step with Methyltetrazine-NHS ester.

  • Possible Cause: Failure of the initial labeling step. If the protein solution was buffered with Tris or another amine-containing buffer, the NHS ester may have been quenched before it could react with the protein's primary amines (e.g., lysine (B10760008) residues).[8]

  • Solution: Ensure that the protein labeling step is performed in an amine-free buffer, such as phosphate-buffered saline (PBS) or borate (B1201080) buffer, at a pH between 7.2 and 8.5.[6] Always perform a buffer exchange if the protein is stored in an incompatible buffer.

Data Presentation: Reaction Kinetics

The rate of the iEDDA reaction is highly dependent on the structure of both the tetrazine and the dienophile. The tables below summarize second-order rate constants (k₂) for various pairings, illustrating the impact of steric hindrance.

Table 1: Impact of Tetrazine Substitution on Reaction Rate with TCO

TetrazineDienophileRate Constant (k₂ in M⁻¹s⁻¹)Notes
3-methyl-6-phenyl-s-tetrazineTCO~2,000 - 3,000A common, fast-reacting pair.
3,6-di-(2-pyridyl)-s-tetrazineTCO~2,000Pyridyl groups are electron-withdrawing, enhancing reactivity.[16]
3,6-diphenyl-s-tetrazineTCO~400 - 800Phenyl groups are bulkier than methyl groups, slowing the reaction.[17]
3-tert-butyl-s-tetrazineTCO~3The very bulky tert-butyl group dramatically reduces the reaction rate.[5]

Table 2: Comparison of Dienophiles with a Sterically Hindered Tetrazine

TetrazineDienophileRate Constant (k₂ in M⁻¹s⁻¹)Notes
3-tert-butyl-6-methyl-s-tetrazineTCO~1.3The reaction is very slow due to the steric clash between two bulky partners.[5]
3-tert-butyl-6-methyl-s-tetrazine1-methyl-3-amidomethyl-cyclopropene~17.1The small cyclopropene (B1174273) reacts >10x faster than TCO with this hindered tetrazine.[18][19]

Experimental Protocols

Protocol 1: General Procedure for Labeling a Protein with Methyltetrazine-PEG4-NHS Ester

This protocol describes the covalent attachment of a methyltetrazine moiety to primary amines (e.g., lysine residues) on a target protein.

  • Buffer Preparation: Prepare a suitable amine-free reaction buffer (e.g., 1x PBS, pH 7.4).

  • Protein Preparation: If necessary, perform a buffer exchange to transfer the protein into the reaction buffer. Adjust the protein concentration to 1-5 mg/mL.

  • Reagent Preparation: Allow the Methyltetrazine-PEG4-NHS ester vial to equilibrate to room temperature before opening. Prepare a 10-20 mM stock solution in anhydrous DMSO or DMF.

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the dissolved Methyltetrazine-PEG4-NHS ester to the protein solution. For lower protein concentrations (< 2 mg/mL), a higher excess (up to 50-fold) may be required.

  • Incubation: Incubate the reaction for 60-90 minutes at room temperature or 2 hours at 4°C, with gentle mixing.

  • Purification: Remove excess, unreacted methyltetrazine reagent using a desalting column (e.g., Zeba™ Spin Desalting Columns) or dialysis against the reaction buffer.

  • Confirmation: Confirm labeling using mass spectrometry (expecting a mass shift corresponding to the methyltetrazine-PEG4 moiety) or other appropriate analytical techniques. Store the labeled protein at 4°C or -20°C.

Protocol 2: General Procedure for Tetrazine Ligation with a TCO-Functionalized Molecule

This protocol describes the bioorthogonal reaction between the methyltetrazine-labeled protein and a TCO-containing molecule.

  • Reactant Preparation: Prepare the methyltetrazine-labeled protein and the TCO-functionalized molecule in a compatible buffer (e.g., PBS, pH 7.4).

  • Ligation Reaction: Combine the two components. A slight molar excess (1.1 to 1.5 equivalents) of one component is often used to drive the reaction to completion.

  • Incubation: Incubate the reaction mixture. Reaction times can vary from 30 minutes to 2 hours depending on reactant concentrations and steric hindrance.[8] For challenging ligations, incubate at room temperature or 37°C.

  • Monitoring (Optional): The reaction can be monitored by the disappearance of the tetrazine's characteristic color (~520 nm) using a spectrophotometer.

  • Analysis/Purification: Analyze the resulting conjugate using SDS-PAGE (expecting a band shift), mass spectrometry, or FPLC. If necessary, purify the final conjugate from unreacted starting materials using size-exclusion or affinity chromatography.

Visual Guides and Workflows

Troubleshooting_Workflow start Slow or Incomplete Methyltetrazine Reaction check_conc Are reactant concentrations and stoichiometry optimal? start->check_conc assess_sterics Is steric hindrance likely a major factor? (e.g., large biomolecules) check_conc->assess_sterics  No optimize_cond Adjust reaction conditions: - Increase concentration - Optimize stoichiometry check_conc->optimize_cond Yes use_spacer Incorporate a long PEG spacer arm into the tetrazine reagent. assess_sterics->use_spacer Yes change_dienophile Switch to a smaller dienophile (e.g., methylcyclopropene). assess_sterics->change_dienophile Yes success Reaction Successful use_spacer->success change_dienophile->success optimize_cond->success

Caption: A workflow for troubleshooting slow methyltetrazine reactions.

iEDDA_Mechanism Tetrazine Methyltetrazine (Diene) Dienophile Dienophile (e.g., TCO) TS [4+2] Cycloaddition Transition State Tetrazine->TS Dienophile->TS Product Dihydropyridazine Adduct + N₂ TS->Product Fast Clash Steric Clash (Pauli Repulsion) Clash->TS Partner_Selection start Are the conjugation partners sterically hindered? yes_branch YES (e.g., large proteins, nanoparticles) start->yes_branch  Yes no_branch NO (e.g., small molecules) start->no_branch  No option_yes1 Priority 1: Use a small dienophile (e.g., Methylcyclopropene) yes_branch->option_yes1 option_yes2 Priority 2: Use a long PEG spacer with a standard dienophile (TCO) yes_branch->option_yes2 option_no Use a high-reactivity dienophile (e.g., TCO) for maximum speed no_branch->option_no

References

Technical Support Center: Optimizing the Methyltetrazine-Propylamine Reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the impact of pH on the reaction speed between methyltetrazine and propylamine (B44156). Below you will find troubleshooting advice, frequently asked questions, experimental protocols, and data to help you optimize your experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the reaction between methyltetrazine and propylamine?

The reaction between a methyltetrazine bearing a suitable leaving group and propylamine, a primary amine, is expected to proceed via a nucleophilic aromatic substitution (SNAr) mechanism. In this reaction, the lone pair of electrons on the nitrogen of the propylamine attacks one of the carbon atoms of the tetrazine ring, leading to the displacement of a leaving group.

Q2: How does pH influence the speed of the methyltetrazine-propylamine (B609007) reaction?

The pH of the reaction medium plays a critical role in determining the reaction rate by influencing the nucleophilicity of the propylamine and the stability of the methyltetrazine.

  • Amine Nucleophilicity: Propylamine is a weak base, and its nucleophilicity is dependent on the availability of its lone pair of electrons. In acidic conditions, the amine group is protonated (-NH3+), rendering it non-nucleophilic. As the pH increases, the amine is deprotonated (-NH2), becoming a potent nucleophile. The reaction rate is therefore expected to increase as the pH approaches and surpasses the pKa of the propylamine conjugate acid (approximately 10.7).

  • Tetrazine Stability: While increased pH favors the nucleophilicity of the amine, highly basic conditions can lead to the degradation of the tetrazine ring. Methyltetrazines are generally more stable than many other tetrazine derivatives, but their stability can be compromised at very high pH values.

Q3: What is the optimal pH range for the this compound reaction?

The optimal pH is a balance between maximizing the concentration of the nucleophilic form of propylamine and maintaining the stability of the methyltetrazine. For most applications, a pH range of 8.0 to 10.0 is a good starting point for optimization. Within this range, a significant fraction of the propylamine is in its deprotonated, nucleophilic form, while the methyltetrazine ring generally maintains good stability. However, the optimal pH should be determined empirically for each specific application.

Q4: Can I perform this reaction at neutral pH (7.0-7.4)?

The reaction can proceed at neutral pH, but it is likely to be significantly slower than at slightly basic pH. At pH 7.4, a large proportion of propylamine will be in its protonated, non-nucleophilic form, thus reducing the effective concentration of the reactant and slowing down the reaction.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Slow or no reaction pH is too low: The majority of the propylamine is protonated and non-nucleophilic.Increase the pH of the reaction buffer. A good starting point for optimization is a pH of 8.5. Consider a pH screen from 7.5 to 10.0.
Low temperature: Reaction kinetics are slower at lower temperatures.If the reactants are stable at higher temperatures, consider running the reaction at room temperature or 37°C.
Low product yield Degradation of methyltetrazine: The pH is too high, leading to decomposition of the tetrazine ring.Decrease the pH of the reaction. If a high pH is required for the amine's reactivity, consider reducing the reaction time.
Hydrolysis of reactants: If your methyltetrazine is an activated ester (e.g., NHS ester), it can hydrolyze in aqueous buffers, especially at higher pH.Prepare stock solutions in an anhydrous organic solvent like DMSO or DMF and add them to the aqueous buffer immediately before starting the reaction.
Presence of side products Reaction with buffer components: Some buffers (e.g., Tris) contain primary amines that can compete with propylamine.Use a non-nucleophilic buffer such as phosphate (B84403), borate (B1201080), or HEPES.
Instability of the product at the reaction pH: The product of the reaction may not be stable under the chosen pH conditions.Once the reaction is complete, consider adjusting the pH to a more neutral value for storage and downstream applications.

Data Presentation

The following table summarizes the expected trend of the reaction rate constant for the this compound reaction as a function of pH. The rate constants are illustrative and intended to demonstrate the expected trend based on the principles of amine nucleophilicity and tetrazine stability.

pH Relative Reaction Rate Constant (krel) Rationale
6.0Very LowPropylamine is almost fully protonated and non-nucleophilic.
7.0LowA small fraction of propylamine is deprotonated.
8.0ModerateThe concentration of nucleophilic propylamine is increasing.
9.0HighA significant portion of propylamine is in its nucleophilic form.
10.0Very HighThe concentration of nucleophilic propylamine is near its maximum.
11.0High to ModeratePropylamine is fully deprotonated, but potential for tetrazine degradation begins to increase.
12.0Low to ModerateSignificant degradation of the methyltetrazine ring is expected, reducing the overall reaction efficiency.

Experimental Protocols

Protocol for Determining the Optimal pH for the this compound Reaction

This protocol describes a general method to screen for the optimal pH for your specific methyltetrazine derivative and propylamine reaction.

1. Materials:

  • Methyltetrazine derivative
  • Propylamine
  • Anhydrous DMSO or DMF
  • A series of buffers with different pH values (e.g., 0.1 M phosphate buffer for pH 7.0, 7.5, 8.0; 0.1 M borate buffer for pH 8.5, 9.0, 9.5, 10.0)
  • Analytical instrument for monitoring the reaction (e.g., HPLC-MS, UV-Vis spectrophotometer)

2. Procedure:

  • Prepare Stock Solutions:
  • Prepare a stock solution of your methyltetrazine derivative in anhydrous DMSO or DMF.
  • Prepare a stock solution of propylamine in the same anhydrous solvent or in water.
  • Set up Reactions:
  • In separate reaction vessels, add the buffer of a specific pH.
  • Add the methyltetrazine stock solution to each buffer to a final desired concentration.
  • Initiate the reaction by adding the propylamine stock solution to each vessel. Ensure the final concentration of the organic solvent is low and consistent across all reactions.
  • Monitor Reaction Progress:
  • At various time points, take an aliquot from each reaction vessel.
  • Quench the reaction if necessary (e.g., by adding an acid to lower the pH).
  • Analyze the samples using your chosen analytical method to determine the concentration of the product or the consumption of the starting material.
  • Data Analysis:
  • Plot the concentration of the product versus time for each pH.
  • Determine the initial reaction rate for each pH from the slope of the initial linear portion of the curve.
  • Compare the reaction rates to identify the optimal pH.

Visualizations

TroubleshootingWorkflow start Start: Reaction performing poorly check_reaction Check Reaction Rate: Slow or Incomplete? start->check_reaction check_yield Check Product Yield: Low Yield or Side Products? check_reaction->check_yield No ph_low Is pH < 8.0? check_reaction->ph_low Yes ph_high Is pH > 10.5? check_yield->ph_high Yes increase_ph Action: Increase pH (e.g., to 8.5-9.5) ph_low->increase_ph Yes temp_low Is temperature low? ph_low->temp_low No recheck_slow Re-evaluate reaction increase_ph->recheck_slow increase_temp Action: Increase temperature (e.g., to RT or 37°C) temp_low->increase_temp Yes temp_low->recheck_slow No increase_temp->recheck_slow decrease_ph Action: Decrease pH (e.g., to 9.0-10.0) ph_high->decrease_ph Yes buffer_type Using Tris or other nucleophilic buffer? ph_high->buffer_type No recheck_yield Re-evaluate reaction decrease_ph->recheck_yield change_buffer Action: Switch to non-nucleophilic buffer (Phosphate, Borate, HEPES) buffer_type->change_buffer Yes buffer_type->recheck_yield No change_buffer->recheck_yield

Caption: Troubleshooting workflow for the this compound reaction.

ReactionMechanism cluster_reactants Reactants cluster_conditions pH Influence cluster_products Products Propylamine_protonated Propylamine (Protonated) H₃N⁺-R Propylamine_neutral Propylamine (Nucleophilic) H₂N-R Propylamine_protonated->Propylamine_neutral + OH⁻ Propylamine_neutral->Propylamine_protonated + H⁺ Product Methyltetrazine-NH-R + LG⁻ Propylamine_neutral->Product Nucleophilic Attack Methyltetrazine Methyltetrazine-LG Methyltetrazine->Product Degradation Degradation Products Methyltetrazine->Degradation Instability at high pH ph_low Low pH (Acidic) ph_low->Propylamine_protonated Favors ph_high High pH (Basic) ph_high->Propylamine_neutral Favors ph_high->Degradation

Caption: Influence of pH on the this compound reaction equilibrium and pathways.

how to quench unreacted methyltetrazine-propylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on quenching unreacted methyltetrazine-propylamine (B609007). Below you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the successful removal of excess reagent from your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to quench unreacted this compound?

A1: Quenching unreacted this compound is crucial for several reasons. Firstly, the presence of excess, highly reactive tetrazine can lead to non-specific labeling of other molecules in your system, potentially interfering with downstream applications and causing ambiguous results. Secondly, tetrazines can be unstable in certain biological environments, and their degradation products could be problematic. Finally, for applications involving fluorescently-labeled tetrazines, quenching is essential to reduce background signal and improve the signal-to-noise ratio.

Q2: What is the most effective method for quenching unreacted this compound?

A2: The most effective and widely used method for quenching unreacted tetrazines is the inverse electron demand Diels-Alder (IEDDA) reaction with a strained dienophile. Trans-cyclooctene (TCO) and norbornene derivatives are the most common quenching agents due to their extremely fast reaction kinetics with tetrazines.[1][2] This "click chemistry" reaction is highly specific, rapid, and proceeds under mild, biocompatible conditions, forming a stable covalent bond with the tetrazine.[1]

Q3: What are the key differences between using TCO and norbornene derivatives as quenching agents?

A3: Both TCO and norbornene derivatives are effective quenching agents. The primary difference lies in their reaction kinetics. TCO derivatives generally exhibit significantly faster reaction rates with tetrazines compared to norbornene derivatives.[3] The choice between the two often depends on the specific requirements of the experiment, including the desired reaction time and the commercial availability of specific derivatives.

Q4: Can I monitor the progress of the quenching reaction?

A4: Yes, the progress of the quenching reaction can be conveniently monitored spectrophotometrically. Tetrazines have a characteristic visible absorbance peak between 510 and 550 nm. As the tetrazine reacts with the quenching agent, this absorbance will decrease, allowing for real-time monitoring of the reaction's completion.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Incomplete Quenching Insufficient amount of quenching agent added.Ensure a molar excess of the quenching agent (typically 2-5 fold excess relative to the initial amount of this compound) is used to drive the reaction to completion.
Low reaction temperature.While the reaction is fast at room temperature, performing it at a slightly elevated temperature (e.g., 37°C) can further increase the reaction rate.
Inefficient mixing of reactants.Ensure the reaction mixture is well-mixed to facilitate the interaction between the tetrazine and the quenching agent.
Precipitation upon adding the quenching agent Poor solubility of the quenching agent or the reaction product in the reaction buffer.If using a hydrophobic quenching agent, consider preparing a stock solution in a water-miscible organic solvent like DMSO or DMF before adding it to the aqueous reaction mixture. Ensure the final concentration of the organic solvent is compatible with your sample.
Interference with Downstream Applications The quenching agent or its adduct with tetrazine interferes with subsequent analytical or biological assays.Select a quenching agent that is inert in your downstream applications. For example, if your downstream process involves amines, avoid using a quencher with a reactive amine group. After quenching, it is highly recommended to purify the sample to remove the quencher-tetrazine adduct and any remaining excess quencher.
Degradation of the Target Molecule The pH of the reaction buffer is not optimal for the stability of your target molecule.The IEDDA reaction is efficient over a wide pH range (typically pH 6-9).[1] Optimize the pH of your quenching buffer to ensure the stability of your biomolecule of interest.

Quantitative Data Summary

The following table summarizes the second-order rate constants for the reaction of various tetrazines with TCO, providing a quantitative measure of the reaction speed.

Tetrazine DerivativeDienophileSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Solvent/BufferTemperature (°C)
Methyl-substituted tetrazinesTCO~1,000PBSRoom Temperature
Hydrogen-substituted tetrazinesTCOup to 30,000PBSRoom Temperature
Dipyridyl tetrazineTCO2,000 (±400)PBSRoom Temperature
mTz-pSar₂₀TCO-PEG₄463PBS (pH 7.4)37

Table 1: Second-order rate constants for various tetrazine-TCO reactions. Data sourced from multiple studies.[2][4]

Experimental Protocol: Quenching of Unreacted this compound with TCO

This protocol outlines a general procedure for quenching excess this compound in an aqueous solution using a TCO-based quenching agent.

Materials:

  • Reaction mixture containing unreacted this compound.

  • TCO-based quenching agent (e.g., a water-soluble TCO derivative).

  • Stock solution of the TCO quenching agent (e.g., 10 mM in DMSO or DMF).

  • Reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4).

  • Purification tools (e.g., desalting column, size-exclusion chromatography system).

Procedure:

  • Calculate the Amount of Quenching Agent: Determine the initial molar amount of this compound used in your reaction. To ensure complete quenching, a 2 to 5-fold molar excess of the TCO quenching agent is recommended.

  • Prepare the Quenching Agent Solution: If not already in solution, dissolve the TCO quenching agent in a minimal amount of a water-miscible organic solvent (e.g., DMSO) to prepare a concentrated stock solution.

  • Add the Quenching Agent: Add the calculated volume of the TCO quenching agent stock solution to your reaction mixture containing the unreacted this compound.

  • Incubate the Reaction: Gently mix the reaction and incubate at room temperature for 30-60 minutes. The reaction is typically very fast, but incubation ensures completion.

  • Monitor the Reaction (Optional): The disappearance of the characteristic pink/red color of the tetrazine can be used as a visual indicator of reaction progression. For a more quantitative assessment, monitor the decrease in absorbance at ~520 nm using a spectrophotometer.

  • Purification: After the quenching reaction is complete, it is essential to purify the sample to remove the tetrazine-TCO adduct and any remaining excess quenching agent. This can be achieved using standard techniques such as desalting columns (for removing small molecules from proteins) or size-exclusion chromatography.

Visualizations

Quenching_Workflow cluster_prep Preparation cluster_reaction Quenching Reaction cluster_analysis Analysis & Purification A Reaction with Unreacted this compound B Calculate 2-5x Molar Excess of TCO Quencher A->B C Add TCO Quencher to Reaction B->C D Incubate at RT (30-60 min) C->D E Monitor Reaction (Optional) (Absorbance at ~520 nm) D->E F Purify Sample (e.g., Desalting Column) E->F G Quenched & Purified Product F->G

Caption: Workflow for quenching unreacted this compound.

Signaling_Pathway Unreacted_Tz Unreacted This compound Reaction IEDDA Cycloaddition (Click Reaction) Unreacted_Tz->Reaction Quencher TCO Quenching Agent Quencher->Reaction Adduct Stable Tetrazine-TCO Adduct (Quenched Product) Reaction->Adduct

References

Validation & Comparative

Validating Methyltetrazine-Propylamine Conjugation: A Mass Spectrometry-Focused Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful conjugation of molecules is a critical step in creating novel therapeutics, probes, and research tools. The use of bioorthogonal chemistry, particularly the reaction between methyltetrazine and a strained alkene like trans-cyclooctene (B1233481) (TCO), has become a popular strategy. Methyltetrazine-propylamine (B609007) is a key reagent in this field, offering a versatile handle for linking the tetrazine moiety to other molecules via its terminal amine. Accurate validation of this conjugation is paramount to ensure the quality, efficacy, and safety of the final product. This guide provides a comparative analysis of mass spectrometry techniques for validating this compound conjugation, complete with experimental protocols and data presentation.

Introduction to this compound Conjugation

This compound is a bifunctional linker. Its primary amine group allows for straightforward conjugation to molecules containing carboxylic acids, often activated as N-hydroxysuccinimide (NHS) esters.[1][2][3][4] The methyltetrazine group, on the other hand, participates in a highly efficient and specific inverse electron-demand Diels-Alder (IEDDA) cycloaddition with a TCO-tagged molecule.[5][6][7] This "click chemistry" reaction is bioorthogonal, meaning it proceeds rapidly and with high selectivity in complex biological environments.[5][6][7]

The validation process aims to confirm the covalent bond formation between the this compound and the target molecule. Mass spectrometry is a powerful tool for this purpose as it provides a direct measurement of the molecular weight of the conjugate, confirming the addition of the this compound moiety.

Mass Spectrometry Techniques for Conjugation Validation

The two most common mass spectrometry techniques for analyzing bioconjugates are Electrospray Ionization Mass Spectrometry (ESI-MS), often coupled with Liquid Chromatography (LC-MS), and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS).

Electrospray Ionization Liquid Chromatography-Mass Spectrometry (ESI-LC-MS): This technique is well-suited for analyzing a wide range of molecules, from small molecules to large proteins.[8][9] In LC-MS, the sample is first separated by liquid chromatography, which can remove impurities and provide information on the purity of the conjugate. The separated components are then ionized by electrospray, a soft ionization technique that keeps large molecules intact, and analyzed by the mass spectrometer. High-resolution mass spectrometry (HRMS) variants like UHPLC-HRMS provide very accurate mass measurements, aiding in the definitive identification of the conjugate.[10]

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry: MALDI-TOF is another soft ionization technique that is particularly useful for large biomolecules like proteins and peptides.[8][11] The sample is co-crystallized with a matrix, and a laser is used to desorb and ionize the sample. The time it takes for the ions to travel to the detector is measured, which is proportional to their mass-to-charge ratio. MALDI-TOF is known for its high sensitivity and speed.[11]

Comparison of Mass Spectrometry Techniques

FeatureESI-LC-MSMALDI-TOF MS
Sample Introduction In solution, coupled with LCCo-crystallized with a matrix on a target plate
Ionization Electrospray (soft)Laser desorption/ionization (soft)
Molecular Weight Range Broad (small molecules to large proteins)Primarily for larger biomolecules (>5 kDa)
Resolution & Accuracy High, especially with HRMS instrumentsGood, but can be affected by matrix interference
Quantitative Analysis Good, especially with appropriate standardsCan be challenging for accurate quantitation
Sample Purity Requirement LC provides online purificationMore tolerant to some impurities
Throughput Lower, due to LC separation timeHigher, rapid analysis of multiple samples
Fragmentation Can be controlled to obtain structural informationLess common for intact molecule analysis

Experimental Protocols

Protocol 1: Conjugation of this compound to a Carboxylated Molecule via NHS Ester Activation

This protocol describes the general steps for conjugating this compound to a molecule containing a carboxylic acid group.

Materials:

  • Molecule with a terminal carboxylic acid

  • This compound

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS) or Sulfo-NHS

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer (e.g., 0.1 M MES buffer, pH 6.0 for activation; 0.1 M phosphate (B84403) buffer, pH 7.5 for conjugation)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

  • Activation of Carboxylic Acid:

    • Dissolve the carboxylated molecule in the activation buffer.

    • Add a 5 to 10-fold molar excess of EDC and NHS (or Sulfo-NHS) to the solution.

    • Incubate for 15-30 minutes at room temperature to form the NHS ester.

  • Conjugation Reaction:

    • Dissolve this compound in the conjugation buffer.

    • Add the activated NHS ester solution to the this compound solution. A 1.5 to 5-fold molar excess of the activated molecule is typically used.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching and Purification:

    • (Optional) Quench the reaction by adding a quenching solution to consume any unreacted NHS esters.

    • Purify the conjugate using an appropriate method such as dialysis, size-exclusion chromatography, or preparative HPLC to remove unreacted reagents.

Protocol 2: Validation by ESI-LC-MS

Sample Preparation:

  • Dilute the purified conjugate to a suitable concentration (e.g., 0.1-1 mg/mL) in a solvent compatible with reverse-phase chromatography (e.g., water with 0.1% formic acid).

LC-MS Conditions:

  • LC Column: A C18 column suitable for the size of the conjugate.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from low to high percentage of Mobile Phase B.

  • Flow Rate: Appropriate for the column dimensions.

  • Mass Spectrometer: An ESI-TOF or ESI-Quadrupole-TOF instrument.

  • Ionization Mode: Positive ion mode.

  • Data Analysis: Deconvolute the resulting mass spectrum to obtain the zero-charge mass of the conjugate. The expected mass should be the mass of the starting molecule plus the mass of this compound minus the mass of water.

Protocol 3: Validation by MALDI-TOF MS

Sample Preparation: [12][13][14][15][16]

  • Matrix Selection: Choose an appropriate matrix based on the analyte. For peptides and small proteins, α-cyano-4-hydroxycinnamic acid (CHCA) is common. For larger proteins, sinapinic acid (SA) is often used.[12]

  • Matrix Solution Preparation: Prepare a saturated solution of the chosen matrix in a suitable solvent (e.g., 50% acetonitrile/0.1% trifluoroacetic acid in water).[14]

  • Sample-Matrix Co-crystallization:

    • Mix the purified conjugate solution with the matrix solution in a 1:1 ratio.

    • Spot 1-2 µL of the mixture onto the MALDI target plate.

    • Allow the spot to air dry completely, forming crystals.

MALDI-TOF MS Analysis:

  • Instrument: A MALDI-TOF mass spectrometer.

  • Mode: Linear or reflectron mode, depending on the required mass accuracy.

  • Laser: A nitrogen laser (337 nm) is typically used.

  • Data Analysis: The resulting spectrum will show a peak corresponding to the mass-to-charge ratio of the protonated conjugate ([M+H]+). The observed mass should be compared to the calculated theoretical mass.

Alternative Validation Method: Nuclear Magnetic Resonance (NMR) Spectroscopy

While mass spectrometry is a primary tool for confirming conjugation, Nuclear Magnetic Resonance (NMR) spectroscopy can provide complementary and more detailed structural information.[17] ¹H NMR can be used to observe the appearance of specific proton signals from the this compound moiety in the spectrum of the conjugate, confirming its presence and potentially providing information about the conjugation site. However, NMR is generally less sensitive than mass spectrometry and may not be suitable for large biomolecules or complex mixtures.

Visualizing the Workflow and Logic

experimental_workflow cluster_conjugation Conjugation cluster_validation Validation carboxyl_molecule Carboxylated Molecule activation Activate with EDC/NHS activated_molecule NHS Ester mtz_pa This compound conjugation Conjugation Reaction crude_product Crude Conjugate purification Purification pure_conjugate Purified Conjugate lc_ms LC-MS Analysis maldi_ms MALDI-TOF MS Analysis nmr NMR Analysis data_analysis Data Analysis & Confirmation

Caption: Experimental workflow for this compound conjugation and validation.

validation_comparison cluster_ms Mass Spectrometry cluster_other Other Methods Validation Method Validation Method ESI-LC-MS ESI-LC-MS (High Resolution, Quantitative) Validation Method->ESI-LC-MS Direct Mass Measurement MALDI-TOF MS MALDI-TOF MS (High Throughput, Sensitive) Validation Method->MALDI-TOF MS Direct Mass Measurement NMR Spectroscopy NMR Spectroscopy (Detailed Structural Information) Validation Method->NMR Spectroscopy Structural Confirmation

Caption: Comparison of validation methods for this compound conjugation.

Conclusion

Validating the conjugation of this compound is a critical quality control step in various research and development applications. Both ESI-LC-MS and MALDI-TOF MS are powerful techniques for confirming successful conjugation by providing direct evidence of the molecular weight of the product. The choice between these methods will depend on the nature of the conjugate, the required level of quantitative data, and the desired sample throughput. For comprehensive characterization, especially for novel conjugates, employing orthogonal techniques like NMR spectroscopy can provide valuable structural insights. By following robust experimental protocols and selecting the appropriate analytical method, researchers can ensure the reliability and reproducibility of their methyltetrazine-based bioconjugation strategies.

References

A Researcher's Guide to Tetrazine Bioconjugation: Methyltetrazine-Propylamine vs. Other Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving landscape of bioconjugation, the inverse electron-demand Diels-Alder (iEDDA) reaction between tetrazines and strained dienophiles, such as trans-cyclooctene (B1233481) (TCO), stands out for its exceptional speed and bioorthogonality.[1][2] This "click chemistry" reaction has become a cornerstone for applications ranging from cellular imaging to in vivo drug delivery and diagnostics.[2][] However, the selection of the optimal tetrazine derivative is critical and hinges on a delicate balance between reaction kinetics and stability in physiological environments.[1][4]

This guide provides a comprehensive comparison of methyltetrazine-propylamine (B609007) and other commonly used tetrazine derivatives, offering researchers, scientists, and drug development professionals the data and methodologies needed to make informed decisions for their specific applications.

Performance Comparison: A Balancing Act of Reactivity and Stability

The utility of a tetrazine derivative in bioconjugation is primarily determined by two key performance metrics: the second-order rate constant (k₂) of its reaction with a dienophile (typically TCO), and its stability in biological media, often expressed as a half-life (t½).[1][4] Electron-withdrawing substituents on the tetrazine ring generally accelerate the iEDDA reaction but can also render the ring more susceptible to degradation.[5][6] Conversely, electron-donating groups, such as the methyl group in this compound, tend to enhance stability, sometimes at the cost of reactivity.[7]

This compound is a compact and hydrophilic reagent featuring a methyl group for enhanced stability and a terminal amine for straightforward conjugation to biomolecules.[8][9] Its small size minimizes steric hindrance, making it an attractive choice for various bioconjugation applications.[8]

Below is a summary of the performance of this compound in the context of other key tetrazine derivatives.

Quantitative Data Summary
Tetrazine DerivativeSubstituent TypeSecond-Order Rate Constant (k₂) with TCO (M⁻¹s⁻¹)Stability (Half-life in buffer/serum)Key Characteristics
This compound Alkyl (electron-donating)~1,000 - 5,000[4][10]High (>24 hours in PBS)[4][7]Good balance of reactivity and stability, small, hydrophilic.[8]
3,6-di-(2-pyridyl)-s-tetrazineHeteroaryl (electron-withdrawing)~3,000 - 33,000[5][10]Low (<12 hours in serum)[10]Very high reactivity, but lower stability.[1][10]
3-phenyl-6-H-tetrazineAryl/H~26,000 - 30,000[5]Moderate (~70% stable after 10h in PBS)[11]Excellent reactivity, good stability balance.
3,6-diphenyl-s-tetrazineAryl~100 - 1,000[4][6]High (Stable in serum)[2]High stability, but slower kinetics.[4]
3,6-bis(pyrimidin-2-yl)-s-tetrazineHeteroaryl (electron-withdrawing)~5,000 - 13,000[10]Moderate to Low (~12 hours in serum)[10]High reactivity.

Note: Reaction rates and stability can vary depending on the specific dienophile, solvent, temperature, and buffer conditions.[2]

Experimental Methodologies

To ensure reproducibility and facilitate the comparison of different tetrazine derivatives, standardized experimental protocols are essential.

Protocol 1: Determination of Second-Order Rate Constants using Stopped-Flow Spectrophotometry

This method allows for the precise measurement of rapid reaction kinetics between a tetrazine and a dienophile like TCO.[5]

Materials:

  • Tetrazine derivative stock solution (e.g., 1 mM in DMSO)

  • TCO derivative stock solution (e.g., 20 mM in DMSO)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Stopped-flow spectrophotometer

Procedure:

  • Reagent Preparation: Prepare fresh dilutions of the tetrazine and TCO stock solutions in the reaction buffer. The TCO concentration should be in pseudo-first-order excess (at least 10-fold higher than the tetrazine concentration).

  • Instrument Setup: Equilibrate the stopped-flow spectrophotometer to the desired temperature (e.g., 37 °C).[5]

  • Measurement: Load the tetrazine and TCO solutions into separate syringes of the instrument. Rapidly mix the solutions and monitor the decrease in the characteristic absorbance of the tetrazine (typically between 510-540 nm) over time.[5][12]

  • Data Analysis: The observed rate constant (k_obs) is determined by fitting the absorbance decay curve to a single exponential function. The second-order rate constant (k₂) is then calculated by dividing k_obs by the concentration of the TCO in excess.

Protocol 2: Assessment of Tetrazine Stability in Serum using HPLC

This protocol evaluates the stability of a tetrazine derivative in a biologically relevant medium.

Materials:

  • Tetrazine derivative stock solution (e.g., 10 mM in DMSO)

  • Human serum

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase HPLC column

Procedure:

  • Sample Preparation: Spike the tetrazine stock solution into pre-warmed human serum to a final concentration (e.g., 100 µM).

  • Incubation: Incubate the serum sample at 37 °C.

  • Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the sample.

  • Sample Processing: Precipitate the serum proteins by adding a cold organic solvent (e.g., acetonitrile). Centrifuge the sample to pellet the precipitated proteins.

  • HPLC Analysis: Analyze the supernatant by reverse-phase HPLC, monitoring the tetrazine's characteristic absorbance.[13]

  • Data Analysis: Quantify the peak area of the intact tetrazine at each time point. The half-life (t½) can be determined by plotting the percentage of remaining tetrazine against time and fitting the data to a first-order decay model.

Visualizing Workflows: Pre-targeted Antibody Imaging

The rapid and bioorthogonal nature of the tetrazine-TCO ligation is particularly advantageous for in vivo applications like pre-targeted imaging. This strategy separates the targeting and imaging steps to improve the target-to-background signal ratio.

Pretargeted_Imaging_Workflow cluster_step1 Step 1: Targeting cluster_step2 Step 2: Imaging cluster_step3 Step 3: Detection TCO_Ab TCO-modified Antibody Injection Tumor_Accumulation Antibody Accumulates at Tumor Site TCO_Ab->Tumor_Accumulation Targeting Blood_Clearance Excess Antibody Clears from Circulation Tumor_Accumulation->Blood_Clearance Pharmacokinetics Tetrazine_Probe Radiolabeled Tetrazine Injection Blood_Clearance->Tetrazine_Probe Time Delay InVivo_Click In Vivo Click Reaction (Tetrazine + TCO) Tetrazine_Probe->InVivo_Click Bioorthogonal Ligation Probe_Clearance Excess Tetrazine Probe Rapidly Clears InVivo_Click->Probe_Clearance Renal Excretion PET_SPECT PET/SPECT Imaging Probe_Clearance->PET_SPECT Imaging Window High_Contrast High Contrast Tumor Image PET_SPECT->High_Contrast

Caption: Workflow for pre-targeted in vivo imaging using the tetrazine-TCO ligation.

Logical Relationships in Tetrazine Selection

The choice of a tetrazine derivative involves considering the trade-offs between reactivity and stability, which are influenced by the electronic properties of the substituents.

Tetrazine_Selection_Logic EWG Electron-Withdrawing (e.g., Pyridyl) Reactivity Increased Reactivity (Higher k₂) EWG->Reactivity Increases Stability Increased Stability (Longer t½) EWG->Stability Decreases EDG Electron-Donating (e.g., Methyl) EDG->Reactivity Decreases EDG->Stability Increases Application_Need_Fast e.g., In Vivo Imaging Reactivity->Application_Need_Fast Suitable for Low Concentrations Application_Need_Long e.g., Long-term Labeling Stability->Application_Need_Long Suitable for Long Incubation

Caption: Relationship between tetrazine substituent electronics, performance, and application.

References

The Unrivaled Speed of Methyltetrazine-TCO Ligation: A Kinetic Comparison of Leading Click Chemistry Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of bioorthogonal chemistry, the choice of ligation strategy is paramount to experimental success. This guide provides an objective, data-driven comparison of the reaction kinetics of methyltetrazine-trans-cyclooctene (TCO) ligation against other prominent click chemistry reactions, including copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC).

The inverse electron demand Diels-Alder (IEDDA) reaction between a tetrazine and a strained alkene or alkyne is renowned for its exceptionally fast reaction rates.[1][2] Among these, the reaction of methyltetrazine with TCO stands out as one of the most rapid and widely adopted bioorthogonal reactions to date.[3][4] Its remarkable speed, coupled with its ability to proceed without a cytotoxic copper catalyst, makes it an invaluable tool for in vivo imaging, drug delivery, and the construction of complex biomolecular conjugates.[5][6][7]

Quantitative Comparison of Reaction Kinetics

The second-order rate constant (k₂) is a critical parameter for quantifying the speed of a bimolecular reaction. The following table summarizes the reported k₂ values for methyltetrazine-TCO ligation and other key click chemistry reactions, providing a clear comparison of their kinetic performance.

ReactionReactantsSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Catalyst Required
Tetrazine-TCO Ligation 6-methyl-tetrazine + TCO ~1,000 - 30,000 [3][8]No
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Azide + Strained Alkyne (e.g., DBCO, BCN)~1[6]No
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Azide + Terminal Alkyne10 - 10⁴[6][9]Yes (Copper I)
Staudinger LigationAzide + Phosphine~0.002 - 0.01[2]No

Note: Reaction rates can be influenced by factors such as the specific structure of the reactants, solvent, and temperature.[8][9][10] For instance, the reactivity of tetrazines can be tuned by modifying their substituents; electron-withdrawing groups tend to increase the reaction rate.[11][12] Similarly, the geometry of the TCO isomer can affect the kinetics.

Experimental Protocol: Determination of Second-Order Rate Constants

The kinetic data presented in this guide are typically determined using stopped-flow spectrophotometry. This technique allows for the rapid mixing of two reactants and the real-time monitoring of the reaction progress by observing changes in absorbance.[3][11]

Objective: To determine the second-order rate constant (k₂) for the reaction between methyltetrazine and TCO.

Materials:

  • Stopped-flow spectrophotometer

  • Methyltetrazine stock solution in a suitable solvent (e.g., DMSO)

  • TCO stock solution in a suitable solvent (e.g., DMSO)

  • Reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • Syringes for the stopped-flow instrument

  • Data analysis software (e.g., Prism)

Procedure:

  • Preparation of Reactant Solutions:

    • Prepare a series of dilutions of the TCO stock solution in the reaction buffer at various concentrations.

    • Prepare a solution of methyltetrazine in the reaction buffer at a constant concentration. The final concentration of the tetrazine should be significantly lower than the lowest concentration of TCO to ensure pseudo-first-order kinetics.

  • Instrument Setup:

    • Equilibrate the stopped-flow spectrophotometer to the desired temperature (e.g., 37°C).[3][11]

    • Set the spectrophotometer to monitor the absorbance at a wavelength where the methyltetrazine has a strong absorbance and the product does not (typically around 515-535 nm).[3][11]

  • Kinetic Measurement:

    • Load the methyltetrazine solution into one syringe of the stopped-flow instrument and one of the TCO solutions into the other syringe.

    • Initiate the reaction by rapidly mixing the contents of the two syringes.

    • Record the decrease in absorbance of the methyltetrazine over time until the reaction is complete.

    • Repeat the measurement for each of the different TCO concentrations.

  • Data Analysis:

    • For each TCO concentration, fit the absorbance versus time data to a single exponential decay function to obtain the observed rate constant (k_obs).

    • Plot the obtained k_obs values against the corresponding concentrations of TCO.

    • The slope of the resulting linear plot represents the second-order rate constant (k₂) for the reaction.[11]

Visualizing Reaction Kinetics and Experimental Workflow

To further illustrate the concepts discussed, the following diagrams were generated using Graphviz.

G cluster_reactants Reactants cluster_instrument Stopped-Flow Spectrophotometer cluster_data Data Acquisition & Analysis Tetrazine Methyltetrazine Solution Mixer Rapid Mixing Tetrazine->Mixer TCO TCO Solution (Excess) TCO->Mixer Detector Absorbance Measurement (λ ≈ 520 nm) Mixer->Detector K_obs Determine k_obs (Pseudo-First-Order Rate) Detector->K_obs Plot Plot k_obs vs. [TCO] K_obs->Plot K2 Calculate k₂ (Slope of the line) Plot->K2

Workflow for determining the second-order rate constant.

G cluster_reactions Comparative Reaction Kinetics (k₂) cluster_rate Relative Rate Staudinger Ligation Staudinger Ligation SPAAC SPAAC CuAAC CuAAC Methyltetrazine-TCO Methyltetrazine-TCO Slow Slow Fast Fast Slow->Fast

Relative kinetic rates of common click chemistry reactions.

Conclusion

The kinetic data overwhelmingly demonstrate the superiority of the methyltetrazine-TCO ligation in terms of reaction speed.[6][13] This rapid reactivity allows for efficient labeling and conjugation at low reactant concentrations, minimizing potential off-target effects and preserving the integrity of biological systems. While CuAAC offers respectable reaction rates, the inherent cytotoxicity of the copper catalyst limits its application in living systems.[14] SPAAC provides a copper-free alternative, but its kinetics are significantly slower than the tetrazine-TCO reaction.[9][15]

For researchers and drug development professionals requiring a fast, efficient, and biocompatible conjugation method, the methyltetrazine-TCO click chemistry reaction represents the current gold standard. Its unmatched kinetics open the door to a wide array of applications, from real-time molecular imaging to the development of next-generation antibody-drug conjugates.[5][10]

References

A Head-to-Head Comparison: Methyltetrazine-Propylamine vs. NHS Ester Chemistry for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of bioconjugation, the precise and efficient labeling of biomolecules is paramount for the development of targeted therapeutics, advanced diagnostics, and powerful research tools. For decades, N-Hydroxysuccinimide (NHS) ester chemistry has been a workhorse for modifying primary amines, such as those found on lysine (B10760008) residues in proteins. However, the emergence of bioorthogonal chemistries, particularly the inverse-electron-demand Diels-Alder (iEDDA) reaction between tetrazines and strained alkenes, offers a compelling alternative with significant advantages. This guide provides an objective comparison of methyltetrazine-propylamine (B609007) and NHS ester chemistries, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in selecting the optimal conjugation strategy.

Executive Summary: Key Differences at a Glance

This compound, which participates in the iEDDA "click" reaction with a trans-cyclooctene (B1233481) (TCO) partner, offers superior performance in terms of reaction speed, specificity, and stability in aqueous environments compared to traditional NHS ester chemistry. While NHS esters are widely used and effective under specific conditions, they are susceptible to hydrolysis and side reactions, requiring careful optimization of reaction parameters.

FeatureThis compound ChemistryNHS Ester Chemistry
Reaction Mechanism Inverse-electron-demand Diels-Alder cycloaddition (Bioorthogonal "Click" Chemistry)Nucleophilic acyl substitution
Reaction Partners Methyltetrazine reacts with a trans-cyclooctene (TCO) partnerNHS ester reacts with primary amines (e.g., lysine residues)
Reaction Speed Extremely fast, with second-order rate constants up to 30,000 M⁻¹s⁻¹[1]Moderate, dependent on pH and concentration
Specificity Highly specific (bioorthogonal); no cross-reactivity with native functional groupsCan have side reactions with other nucleophiles (e.g., tyrosine, serine, histidine)[2][3]
pH Dependence Largely pH-independent within the physiological rangeStrongly pH-dependent; optimal at pH 8.0-8.5[4][5]
Stability of Reagent Methyltetrazine is highly stable in aqueous buffersNHS esters are prone to rapid hydrolysis, especially at higher pH[2][6]
Stability of Linkage Forms a highly stable dihydropyridazine (B8628806) bond[7]Forms a stable amide bond[4][8]
Biocompatibility Excellent; reaction proceeds efficiently in complex biological media and in vivoGood, but requires careful buffer selection to avoid amine-containing buffers

Quantitative Performance Data

The following tables summarize key quantitative data, highlighting the performance differences between the two chemistries.

Table 1: Reaction Kinetics

The most striking advantage of the methyltetrazine-TCO ligation is its reaction speed. This bioorthogonal reaction is orders of magnitude faster than the reaction of NHS esters with amines.

ParameterMethyltetrazine + TCONHS Ester + Amine
Second-Order Rate Constant (k) Up to 30,000 M⁻¹s⁻¹[1]~10⁻¹ - 10² M⁻¹s⁻¹ (estimated for lysine)
Typical Reaction Time Seconds to minutes at low micromolar concentrations1-4 hours at millimolar concentrations[9]
Table 2: Stability of Reactive Esters in Aqueous Solution

A significant drawback of NHS esters is their susceptibility to hydrolysis, which competes with the desired aminolysis reaction and reduces conjugation efficiency. Methyltetrazines, in contrast, exhibit much greater stability in aqueous environments.

ConditionMethyltetrazineNHS Ester
Half-life at pH 7.0 (0-4°C) Very stable4-5 hours[6]
Half-life at pH 8.5 (4°C) Very stable~10 minutes[6]
Storage in Aqueous Buffer Stable for extended periodsShould be used immediately after dissolution

Experimental Workflows and Logical Relationships

The choice of conjugation chemistry has a significant impact on the experimental workflow. The bioorthogonal nature of the tetrazine ligation allows for a more flexible and often simpler workflow, particularly in complex biological systems.

Pre-targeted Imaging Workflow

A key application where tetrazine chemistry excels is in pre-targeted imaging. In this multi-step approach, a TCO-modified antibody is first administered and allowed to accumulate at the target site. After unbound antibody has cleared from circulation, a radiolabeled tetrazine is administered, which rapidly "clicks" to the TCO-tagged antibody at the target, leading to a high signal-to-background ratio.[10][11][12][13][14][15]

G cluster_0 Step 1: Pre-targeting cluster_1 Step 2: Bioorthogonal Ligation A Inject TCO-modified Antibody B Antibody accumulates at target site A->B C Unbound antibody clears from circulation B->C D Inject radiolabeled Methyltetrazine C->D E Rapid in vivo 'click' reaction at target D->E F High-contrast imaging of the target E->F

Pre-targeted imaging workflow.
Antibody-Drug Conjugate (ADC) Synthesis

Both chemistries can be used to synthesize ADCs. However, the workflow for NHS ester conjugation requires more stringent control over reaction conditions to minimize side reactions and hydrolysis.

G cluster_0 NHS Ester Conjugation cluster_1 This compound Two-Step Conjugation A Antibody in amine-free buffer (pH 8.0-8.5) B Add NHS-ester-drug (in excess) A->B C Incubate 1-4 hours B->C D Quench reaction C->D E Purify ADC D->E K K E->K Characterize F Modify antibody with TCO-NHS ester G Purify TCO-antibody F->G H React with Methyltetrazine-drug G->H I Incubate (minutes) H->I J Purify ADC I->J J->K Characterize

Comparison of ADC synthesis workflows.

Detailed Experimental Protocols

The following protocols provide a general framework for labeling proteins using both chemistries. Optimization may be required for specific applications.

Protocol 1: Protein Labeling with NHS Ester

This protocol describes a typical procedure for labeling an IgG antibody with an NHS ester-activated molecule (e.g., a fluorescent dye).[4][5][8][9][16][17]

Materials:

  • IgG antibody in an amine-free buffer (e.g., PBS)

  • NHS ester-activated molecule

  • Anhydrous DMSO or DMF

  • 1 M Sodium bicarbonate (NaHCO₃), pH 8.3

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

Procedure:

  • Prepare Antibody Solution: Adjust the antibody solution to a concentration of 2-5 mg/mL in 0.1 M sodium bicarbonate buffer, pH 8.3. Ensure the buffer is free of amine-containing substances like Tris or glycine.

  • Prepare NHS Ester Stock Solution: Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the dissolved NHS ester to the antibody solution while gently stirring.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Quench Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove excess, unreacted NHS ester and byproducts by passing the reaction mixture through a size-exclusion chromatography column equilibrated with PBS.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the protein and the conjugated molecule.

Protocol 2: Two-Step Protein Labeling with this compound

This protocol involves a two-step process: first, the protein is modified with a TCO-NHS ester, and then the TCO-modified protein is reacted with this compound. This approach is useful when the molecule to be conjugated is not available as a tetrazine derivative.

Materials:

  • IgG antibody in an amine-free buffer (e.g., PBS)

  • TCO-NHS ester

  • This compound

  • Anhydrous DMSO or DMF

  • 1 M Sodium bicarbonate (NaHCO₃), pH 8.3

  • Size-exclusion chromatography column

Procedure:

Step 1: TCO Modification of the Antibody

  • Follow steps 1-4 of Protocol 1, using TCO-NHS ester instead of the NHS ester-activated molecule.

  • Purify the TCO-modified antibody using a size-exclusion chromatography column to remove unreacted TCO-NHS ester.

Step 2: Methyltetrazine Ligation

  • Prepare this compound Solution: Dissolve this compound in an appropriate buffer (e.g., PBS).

  • Ligation Reaction: Add a 1.5- to 5-fold molar excess of the this compound solution to the purified TCO-modified antibody.

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature. The reaction progress can be monitored by the disappearance of the characteristic pink/red color of the tetrazine.

  • Purification: If necessary, purify the final conjugate to remove excess this compound using size-exclusion chromatography.

  • Characterization: Characterize the final conjugate to confirm successful labeling.

Conclusion

This compound chemistry, as part of the broader family of tetrazine-based bioorthogonal reactions, presents a powerful and often superior alternative to traditional NHS ester chemistry for the conjugation of biomolecules. Its key advantages lie in its exceptional reaction speed, high specificity, and the stability of the reagents in aqueous environments. This translates to higher conjugation efficiencies, cleaner reactions, and the ability to perform conjugations under mild, physiological conditions, even in the complex environment of living cells.

While NHS ester chemistry remains a valuable and cost-effective tool for many applications, researchers and drug development professionals should consider the significant benefits offered by this compound chemistry, particularly for applications requiring high efficiency, site-specificity, and in vivo compatibility. The initial investment in establishing bioorthogonal workflows can lead to more robust and reproducible results, accelerating discovery and development in the life sciences.

References

comparing the stability of methyltetrazine-propylamine and other linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a linker is a critical decision in the development of bioconjugates, antibody-drug conjugates (ADCs), and targeted therapies. The stability of the linker directly impacts the efficacy, safety, and pharmacokinetic profile of the resulting molecule. An ideal linker remains intact in systemic circulation to prevent premature payload release and off-target toxicity, while enabling efficient cleavage or release at the target site. This guide provides a comparative analysis of the stability of methyltetrazine-propylamine (B609007) and other commonly used bioorthogonal linkers, supported by available experimental data.

Quantitative Stability Data

The following table summarizes the available quantitative data on the stability of various bioorthogonal linkers. It is important to note that direct head-to-head comparisons under identical experimental conditions are limited in the literature. The stability of a linker can be significantly influenced by its chemical environment, including pH, the presence of reducing agents, and enzymatic activity.

Linker TypeReactive PartnerConditionStability MetricReference
MethyltetrazineTCOPBS, pH 7.4, 37°CNo significant cycloaddition with DBCO was observed over 48 hours, suggesting stability of the tetrazine moiety.[1]
DBCOAzideIn presence of TCEPHalf-life > 24 hours.[2]
BCNAzideIn presence of GSHHalf-life ~6 hours.[2]
Tetrazine-MeTCOpH 10Half-life ~4 hours.[2]
TCOTetrazine50% fresh mouse serum, 37°CAlmost complete conversion to the unreactive cis-isomer within 7 hours.[3]

Experimental Protocols

Precise and reproducible experimental protocols are essential for accurately assessing linker stability. The following are detailed methodologies for key experiments cited in the literature for evaluating the stability of linkers, primarily in the context of ADCs, which can be adapted for smaller bioconjugates.

In Vitro Plasma Stability Assay

This assay determines the stability of a linker-payload conjugate in plasma from various species.

Objective: To quantify the rate of payload deconjugation from a biomolecule in a plasma environment.

Methodology:

  • Incubation: The linker-conjugate is incubated at a predetermined concentration (e.g., 100 µg/mL) in plasma (e.g., human, mouse, rat) at 37°C.[4]

  • Time Points: Aliquots of the incubation mixture are collected at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).[4]

  • Sample Preparation:

    • For Intact Conjugate Analysis (ELISA-based):

      • Coat a 96-well microtiter plate with an antigen specific to the biomolecule.

      • Add diluted plasma samples to the wells.

      • Use an enzyme-conjugated secondary antibody that specifically binds to the payload for detection. The signal intensity is proportional to the amount of intact conjugate.[5]

    • For Released Payload Analysis (LC-MS/MS-based):

      • Precipitate proteins from the plasma samples using an organic solvent like acetonitrile.

      • Centrifuge to pellet the proteins and collect the supernatant containing the released payload.[5]

  • Analysis:

    • ELISA: Measure the signal from the enzyme-catalyzed reaction using a plate reader. A standard curve is used to quantify the concentration of the intact conjugate.[5]

    • LC-MS/MS: Inject the supernatant into an LC-MS/MS system to separate and quantify the free payload.[5]

In Vivo Stability Assay

This assay evaluates the stability of a linker-conjugate in a living organism.

Objective: To determine the pharmacokinetic profile and in vivo stability of a bioconjugate.

Methodology:

  • Administration: Administer a single intravenous dose of the bioconjugate to an appropriate animal model (e.g., mice or rats).[4]

  • Sample Collection: Collect blood samples at predetermined time points (e.g., 5 minutes, 1, 6, 24, 48, 96, 168 hours post-dose).[4]

  • Plasma Isolation: Process the blood samples to isolate plasma.[4]

  • Analysis: Analyze the plasma samples using ELISA or LC-MS/MS as described in the in vitro protocol to quantify the amount of intact bioconjugate and released payload over time.[5][6]

Visualizing Experimental Workflow

The following diagram illustrates a general workflow for comparing the stability of different linkers.

G cluster_0 Linker Conjugation cluster_1 Stability Assay cluster_2 Data Analysis & Comparison LinkerA This compound ConjugateA Conjugate A LinkerA->ConjugateA LinkerB TCO-amine ConjugateB Conjugate B LinkerB->ConjugateB LinkerC DBCO-amine ConjugateC Conjugate C LinkerC->ConjugateC LinkerD Azide-amine ConjugateD Conjugate D LinkerD->ConjugateD Payload Payload (e.g., Drug, Fluorophore) Payload->ConjugateA Payload->ConjugateB Payload->ConjugateC Payload->ConjugateD Biomolecule Biomolecule (e.g., Antibody, Peptide) Biomolecule->ConjugateA Conjugation Biomolecule->ConjugateB Conjugation Biomolecule->ConjugateC Conjugation Biomolecule->ConjugateD Conjugation PlasmaIncubation Incubate in Plasma at 37°C ConjugateA->PlasmaIncubation ConjugateB->PlasmaIncubation ConjugateC->PlasmaIncubation ConjugateD->PlasmaIncubation TimePoints Collect Aliquots at Multiple Time Points PlasmaIncubation->TimePoints Analysis Quantify Intact Conjugate and Released Payload (ELISA / LC-MS/MS) TimePoints->Analysis HalfLife Determine Half-life (t½) Analysis->HalfLife StabilityProfile Generate Stability Profiles Analysis->StabilityProfile Comparison Compare Linker Stability HalfLife->Comparison StabilityProfile->Comparison

Caption: Experimental workflow for comparing linker stability.

Signaling Pathways and Applications

Bioorthogonal linkers are instrumental in studying and manipulating various biological pathways. For instance, they are widely used in the construction of ADCs for targeted cancer therapy. The linker's stability is paramount in ensuring that the cytotoxic payload is delivered specifically to tumor cells, which may overexpress certain antigens, thereby minimizing systemic toxicity. The cleavage of the linker is often designed to be triggered by the unique environment of the tumor or the intracellular compartments of cancer cells, such as the acidic environment of lysosomes or the presence of specific enzymes like cathepsin B.[4][6]

G cluster_0 ADC in Circulation cluster_1 ADC at Tumor Site cluster_2 Intracellular Payload Release ADC Antibody-Drug Conjugate (ADC) StableLinker Stable Linker ADC->StableLinker prevents Receptor Target Receptor ADC->Receptor binds PrematureRelease Off-Target Toxicity StableLinker->PrematureRelease premature payload release TumorCell Tumor Cell Internalization Internalization (Endocytosis) Receptor->Internalization triggers Lysosome Lysosome (Low pH, Enzymes) Internalization->Lysosome LinkerCleavage Linker Cleavage Lysosome->LinkerCleavage PayloadRelease Payload Release LinkerCleavage->PayloadRelease Apoptosis Cell Death (Apoptosis) PayloadRelease->Apoptosis

Caption: ADC mechanism of action and linker cleavage.

References

A Comparative Guide to LC-MS Analysis of Peptide Bioconjugation: Methyltetrazine-propylamine vs. SPAAC Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing fields of chemical biology and drug development, the precise and efficient conjugation of molecules is paramount. Bioorthogonal chemistries, which occur rapidly and selectively in biological environments without interfering with native biochemical processes, are invaluable tools. This guide provides a comparative analysis of two prominent bioorthogonal precursors, methyltetrazine-propylamine (B609007) and an amine-functionalized cyclooctyne (B158145) (e.g., DBCO-amine), focusing on the liquid chromatography-mass spectrometry (LC-MS) analysis of their conjugation products with a model peptide.

This guide will delve into the experimental protocols for conjugating these molecules to a peptide via common amide bond formation and the subsequent LC-MS analysis to confirm the reaction product. We will compare the reaction efficiencies, potential side products, and the overall performance of these two popular "click" chemistry handles.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the conjugation of this compound and DBCO-amine to a model peptide (e.g., a peptide containing a C-terminal carboxylic acid) using EDC/NHS chemistry, as analyzed by LC-MS.

ParameterThis compound Conjugation (IEDDA Precursor)DBCO-Amine Conjugation (SPAAC Precursor)Key Considerations
Reaction Principle Amide bond formation followed by Inverse Electron Demand Diels-Alder (IEDDA) "click" reaction.Amide bond formation followed by Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) "click" reaction.Both methods first create a stable, "clickable" peptide for subsequent bioorthogonal ligation.
Typical Conjugation Efficiency (via LC-MS) >90%>95%SPAAC precursors can sometimes exhibit slightly higher conjugation efficiencies in the initial amide coupling step.
Primary LC-MS Analyte [Peptide-Methyltetrazine Conjugate + H]+[Peptide-DBCO Conjugate + H]+The primary analyte will be the singly protonated molecular ion of the desired conjugate.
Commonly Observed Side Products (via LC-MS) Unreacted peptide, N-acylurea adducts, hydrolyzed NHS-ester of the linker.[1][2][3]Unreacted peptide, N-acylurea adducts, hydrolyzed NHS-ester of the linker.[1][2][3]Side products are typically related to the EDC/NHS coupling chemistry rather than the bioorthogonal handle itself.
LC Retention Time Shift Moderate increase in hydrophobicity and retention time compared to the unconjugated peptide.Significant increase in hydrophobicity and retention time due to the bulky, hydrophobic DBCO group.The larger retention time shift of the DBCO conjugate can aid in chromatographic separation from the starting peptide.
MS Fragmentation Pattern Fragmentation often occurs at the peptide backbone and the linker.Fragmentation patterns can reveal the intact DBCO moiety and peptide backbone fragments.Tandem MS (MS/MS) is crucial for confirming the site of conjugation.

Experimental Protocols

Conjugation of this compound to a Model Peptide

This protocol describes the conjugation of this compound to the C-terminus of a model peptide using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.

Materials:

  • Model Peptide (with a C-terminal carboxylic acid)

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide)

  • Reaction Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Quenching Solution: 1 M Tris-HCl, pH 8.5

  • Anhydrous Dimethylformamide (DMF)

  • LC-MS grade water and acetonitrile

  • Formic acid

Procedure:

  • Peptide Preparation: Dissolve the model peptide in the reaction buffer to a final concentration of 1 mg/mL.

  • Activation of Carboxylic Acid: In a separate tube, dissolve EDC (1.5 eq) and NHS (1.5 eq) in anhydrous DMF. Add this solution to the peptide solution and incubate for 15 minutes at room temperature to activate the C-terminal carboxyl group.

  • Conjugation Reaction: Dissolve this compound (2 eq) in the reaction buffer and add it to the activated peptide solution.

  • Incubation: Allow the reaction to proceed for 2 hours at room temperature with gentle shaking.

  • Quenching: Add the quenching solution to the reaction mixture to a final concentration of 50 mM to quench any unreacted NHS esters. Incubate for 15 minutes at room temperature.

  • Sample Preparation for LC-MS: Dilute a small aliquot of the reaction mixture with LC-MS grade water containing 0.1% formic acid to a final concentration suitable for LC-MS analysis (e.g., 10-100 µg/mL).

LC-MS Analysis of the Methyltetrazine-Peptide Conjugate

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled to an Electrospray Ionization Mass Spectrometer (ESI-MS).

LC Parameters:

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Mass Range: m/z 400-2000

Data Analysis:

  • Extract the ion chromatogram for the expected m/z of the unreacted peptide and the methyltetrazine-peptide conjugate.

  • Calculate the reaction efficiency by comparing the peak areas of the product and the remaining starting material.

  • Analyze the mass spectrum to confirm the molecular weight of the product.

  • If available, perform MS/MS analysis to confirm the conjugation site.

Alternative Bioconjugation: SPAAC Chemistry

A widely used alternative to the IEDDA chemistry enabled by methyltetrazine is the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This involves the reaction of a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), with an azide. For a direct comparison, we will consider the conjugation of a DBCO-amine to our model peptide.

Conjugation of DBCO-Amine to a Model Peptide

The protocol is analogous to the this compound conjugation, substituting DBCO-amine as the amine-containing reagent.

Materials:

  • Model Peptide (with a C-terminal carboxylic acid)

  • DBCO-amine

  • EDC, NHS, Reaction Buffer, Quenching Solution, Solvents (as above)

Procedure: The procedure follows the same steps as for this compound, with DBCO-amine (2 eq) being added at the conjugation step.

LC-MS Analysis of the DBCO-Peptide Conjugate

The LC-MS parameters are similar to those used for the methyltetrazine-peptide conjugate. However, due to the higher hydrophobicity of the DBCO group, a modification in the gradient may be beneficial for optimal separation.

LC Parameters:

  • A shallower gradient may be employed to ensure good separation of the more hydrophobic DBCO-peptide conjugate from other reaction components. For example, a linear gradient from 20% to 80% Mobile Phase B over 15 minutes.

MS Parameters:

  • The MS parameters will be the same as for the methyltetrazine-peptide conjugate analysis.

Data Analysis:

  • The data analysis follows the same principles: extracting ion chromatograms for the expected m/z values, calculating reaction efficiency, and confirming the product's molecular weight and conjugation site.

Visualizations

Chemical Reaction Workflow

This compound Conjugation to a Peptide Peptide Peptide-COOH ActivatedPeptide Activated Peptide (NHS-ester) Peptide->ActivatedPeptide Activation EDC_NHS EDC / NHS EDC_NHS->ActivatedPeptide Conjugate Peptide-Methyltetrazine Conjugate ActivatedPeptide->Conjugate Conjugation MeTet This compound MeTet->Conjugate Quench Quenching Conjugate->Quench FinalProduct Final Product for Analysis Quench->FinalProduct

Caption: Workflow for the conjugation of this compound to a peptide.

LC-MS Analysis Workflow

LC-MS Analysis Workflow cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry Sample Conjugation Reaction Mixture Injection Injection Sample->Injection Column C18 Reverse-Phase Column Injection->Column Separation Gradient Elution Column->Separation ESI Electrospray Ionization (ESI) Separation->ESI Analyzer Mass Analyzer ESI->Analyzer Detector Detector Analyzer->Detector Data Data Acquisition & Analysis Detector->Data

Caption: General workflow for the LC-MS analysis of a peptide conjugation product.

References

Assessing the Degree of Labeling with Methyltetrazine-Propylamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals engaged in bioconjugation, accurately determining the degree of labeling (DOL) is a critical step to ensure the quality, consistency, and efficacy of the final product. This guide provides a comprehensive comparison of key methods for assessing the DOL of proteins labeled with methyltetrazine-propylamine (B609007), a popular reagent in click chemistry applications. We present detailed experimental protocols, performance comparisons, and workflow diagrams to assist in selecting the most appropriate method for your research needs.

Method Comparison

The selection of a suitable method for determining the DOL depends on various factors, including the required precision, available equipment, sample throughput, and cost. Below is a comparative overview of the most common techniques.

Parameter UV-Vis Spectroscopy Mass Spectrometry (MS) HABA Assay (for comparison with biotinylation)
Principle Measures absorbance of the protein and the methyltetrazine label at specific wavelengths.Measures the mass difference between the unlabeled and labeled protein or its peptides.Indirect colorimetric assay where biotin (B1667282) displaces a pre-formed avidin-HABA complex.[1]
Information Obtained Average DOL across the protein population.[2]Precise mass of the conjugate, distribution of labeled species (e.g., DOL of 0, 1, 2, etc.), and confirmation of conjugation site (with peptide mapping).[3]Average number of biotins available for binding to avidin, which may not represent the total number of biotin molecules.[4][5]
Precision Good, but dependent on the accuracy of the molar extinction coefficients.High, provides exact mass measurements.[3]Moderate, can be affected by steric hindrance.[5]
Sensitivity Moderate (microgram levels).[3]Very high (sub-microgram to picogram levels).[3]Low to moderate.
Throughput High, suitable for rapid screening.[3]Moderate to high, depending on the complexity of analysis and sample preparation.[3]High.
Cost (Instrument) Low to moderate.High.[3]Low.
Key Advantages Rapid, simple, and widely accessible.Provides detailed information on heterogeneity and precise mass. Considered a "gold standard".Inexpensive and simple setup.
Key Disadvantages Requires accurate molar extinction coefficients for both protein and label. Provides only an average DOL.High initial instrument cost and requires specialized expertise for operation and data analysis.Indirect method, prone to underestimation due to steric hindrance.[4][5] Not applicable to methyltetrazine.

Experimental Protocols

UV-Vis Spectroscopy

This is the most direct and common method for determining the DOL of chromophoric labels like methyltetrazine.

Protocol:

  • Sample Preparation:

    • Remove any unconjugated this compound from the labeled protein solution using a desalting column, dialysis, or size-exclusion chromatography.[6] This step is crucial for accurate DOL determination.[6]

    • Prepare a solution of the purified conjugate in a suitable buffer (e.g., PBS).

  • Spectrophotometric Measurement:

    • Measure the absorbance of the conjugate solution at 280 nm (A₂₈₀) and at the maximum absorbance wavelength (λmax) of the methyltetrazine label, which is typically around 520 nm (A₅₂₀).[7]

    • Ensure the absorbance readings are within the linear range of the spectrophotometer (generally below 2.0).[6] If necessary, dilute the sample and record the dilution factor.[6]

  • Degree of Labeling (DOL) Calculation: The DOL is calculated using the Beer-Lambert law. The following formula incorporates a correction factor (CF) to account for the absorbance of the methyltetrazine label at 280 nm.

    DOL = (A₅₂₀ × ε_protein) / [(A₂₈₀ - (A₅₂₀ × CF)) × ε_methyltetrazine]

    Where:

    • A₅₂₀: Absorbance of the conjugate at the λmax of methyltetrazine (~520 nm).

    • A₂₈₀: Absorbance of the conjugate at 280 nm.

    • ε_protein: Molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹). This can be calculated from the protein's amino acid sequence.

    • CF: Correction factor = (ε_methyltetrazine at 280 nm) / (ε_methyltetrazine at 520 nm). A correction factor of 0.3 has been reported for a similar methyltetrazine-NHS ester and can be used as an initial estimate.[8]

Mass Spectrometry

Mass spectrometry provides a highly accurate determination of the DOL by directly measuring the mass of the bioconjugate.

Protocol (Intact Protein Analysis):

  • Sample Preparation:

    • Purify the labeled protein to remove unconjugated labeling reagents.

    • Desalt the protein sample into a volatile buffer compatible with mass spectrometry (e.g., ammonium (B1175870) acetate (B1210297) or ammonium bicarbonate).

  • LC-MS Analysis:

    • Inject the desalted sample onto a liquid chromatography (LC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Use a reversed-phase column suitable for protein separation.

    • Elute the protein using a gradient of increasing organic solvent (e.g., acetonitrile) containing a small amount of acid (e.g., formic acid).

  • Data Analysis:

    • Deconvolute the resulting mass spectrum to obtain the zero-charge mass of the protein species.

    • The mass of the unlabeled protein is subtracted from the mass of the labeled protein to determine the total mass added by the this compound labels.

    • Divide the total added mass by the mass of a single this compound moiety to calculate the DOL.

    • The presence of multiple peaks corresponding to different numbers of attached labels allows for the assessment of labeling heterogeneity.

HABA Assay (for comparative understanding with biotinylation)

While not directly applicable to methyltetrazine, the HABA assay is a classic method for determining the DOL of biotinylated proteins and serves as a useful comparison for understanding the principles of indirect quantification.

Protocol:

  • Reagent Preparation:

    • Prepare a HABA/Avidin solution in PBS.

  • Measurement:

    • Measure the absorbance of the HABA/Avidin solution at 500 nm (A₅₀₀_initial).

    • Add a known concentration of the biotinylated protein to the HABA/Avidin solution and incubate.

    • Measure the absorbance of the mixture at 500 nm after the reading stabilizes (A₅₀₀_final).

  • Calculation:

    • The decrease in absorbance at 500 nm is proportional to the amount of HABA displaced by biotin.

    • The concentration of biotin can be calculated using the molar extinction coefficient of the HABA-avidin complex (ε = 34,000 M⁻¹cm⁻¹ at 500 nm).

    • The DOL is then determined by the molar ratio of biotin to the protein.

Visualizing the Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for each method.

UV_Vis_DOL_Workflow cluster_prep Sample Preparation cluster_measurement Spectrophotometry cluster_analysis Data Analysis start Labeled Protein purification Purification (e.g., Desalting Column) start->purification purified_sample Purified Conjugate purification->purified_sample spectrophotometer Measure Absorbance at 280 nm & ~520 nm purified_sample->spectrophotometer calculation Calculate DOL using Beer-Lambert Law spectrophotometer->calculation result Average DOL calculation->result

Caption: Workflow for DOL determination using UV-Vis spectroscopy.

MS_DOL_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_analysis Data Analysis start Labeled Protein desalting Desalting start->desalting desalted_sample Desalted Conjugate desalting->desalted_sample lcms LC-MS Analysis (Intact Mass) desalted_sample->lcms deconvolution Deconvolution of Mass Spectrum lcms->deconvolution mass_determination Determine Mass of Labeled Species deconvolution->mass_determination dol_calculation Calculate DOL and Assess Heterogeneity mass_determination->dol_calculation result Precise DOL & Distribution dol_calculation->result

Caption: Workflow for DOL determination using mass spectrometry.

HABA_Assay_Workflow cluster_reagents Reagent Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis haba_avidin HABA/Avidin Solution initial_abs Measure Initial Absorbance at 500 nm haba_avidin->initial_abs biotin_protein Biotinylated Protein mixing Mix HABA/Avidin with Biotinylated Protein biotin_protein->mixing initial_abs->mixing final_abs Measure Final Absorbance at 500 nm mixing->final_abs abs_change Calculate Change in Absorbance final_abs->abs_change biotin_conc Determine Biotin Concentration abs_change->biotin_conc dol_calc Calculate DOL biotin_conc->dol_calc result Average DOL (Indirect) dol_calc->result

Caption: Workflow for the HABA assay for biotinylation analysis.

References

A Comparative Analysis of Methyltetrazine Linkers with Different PEG Spacers for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical determinant of the efficacy and safety of bioconjugates, particularly in the rapidly advancing field of Antibody-Drug Conjugates (ADCs). Methyltetrazine linkers, renowned for their role in the fast and specific bioorthogonal inverse-electron-demand Diels-Alder (iEDDA) cycloaddition with trans-cyclooctene (B1233481) (TCO), have become a staple in the bioconjugation toolkit. The incorporation of polyethylene (B3416737) glycol (PEG) spacers of varying lengths into these linkers provides a powerful method to fine-tune the physicochemical and pharmacokinetic properties of the resulting conjugate. This guide presents a comparative analysis of methyltetrazine linkers featuring different PEG spacers, supported by experimental data, to inform the rational design of next-generation bioconjugates.

Impact of PEG Spacer Length on Key Performance Parameters

The length of the PEG spacer in a methyltetrazine linker significantly influences several critical parameters of a bioconjugate, including reaction kinetics, solubility, and in vivo pharmacokinetics. The optimal PEG spacer length is often a compromise to achieve the desired therapeutic window.

Data Summary

The following table summarizes the general trends and available quantitative data on the impact of PEG spacer length on the key performance indicators of methyltetrazine linkers. While direct comparative studies across a wide range of PEG lengths are not extensively available in the literature, the presented data, compiled from various sources, highlights the established principles of PEGylation in the context of methyltetrazine-based bioconjugation.

Performance ParameterNo PEG SpacerShort PEG Spacer (e.g., PEG4)Long PEG Spacer (e.g., PEG12, PEG24)Data Highlights & Citations
Reaction Kinetics (k₂) with TCO HighHighGenerally High (potential for slight decrease)The iEDDA reaction between methyltetrazine and TCO is exceptionally fast, with second-order rate constants (k₂) reported to be in the range of 10³ to 10⁶ M⁻¹s⁻¹.[1][2] While the PEG spacer is not expected to dramatically alter the intrinsic reactivity, very long PEG chains could introduce steric hindrance that may slightly decrease the reaction rate.
Aqueous Solubility Low to ModerateImprovedSignificantly ImprovedThe hydrophilic nature of the PEG spacer enhances the aqueous solubility of the linker and the resulting bioconjugate.[3][4] This is particularly crucial for conjugating hydrophobic payloads, as it helps to prevent aggregation.[5] Longer PEG chains lead to a more pronounced increase in solubility.
Lipophilicity (logD) HighModerateLowProbes without PEG linkers are generally more lipophilic. Increasing the length of the PEG spacer enhances the hydrophilicity of the molecule, resulting in a lower logD value.[6]
In Vivo Half-Life (t₁/₂) ShortLongerLongestPEGylation is a well-established strategy to extend the circulation half-life of biologics by increasing their hydrodynamic radius and shielding them from proteolytic degradation and renal clearance.[5][7] A study on a bombesin-based radiolabeled antagonist showed that increasing the PEG spacer length from PEG2 to PEG6 increased the serum stability half-life from 246 minutes to 584 minutes.[7] Similarly, an ADC with a methyl-PEG24 (mPEG24) moiety demonstrated a prolonged half-life.[5]
Tumor Uptake VariablePotentially ImprovedCan be Reduced with Excessive LengthBy extending the circulation time, PEGylation can lead to improved tumor accumulation. However, excessively long PEG linkers might introduce steric hindrance that could impede tumor penetration and binding to the target antigen.[6]
Immunogenicity Higher PotentialReducedSignificantly ReducedThe PEG chain can mask potential epitopes on the bioconjugate, thereby reducing the likelihood of an immune response. Longer PEG chains generally provide better shielding.

Experimental Protocols

Detailed methodologies are crucial for the successful application and evaluation of methyltetrazine-PEG linkers. Below are protocols for key experiments.

Protocol 1: Determination of Second-Order Rate Constant (k₂) for Methyltetrazine-TCO Ligation

This protocol outlines the use of stopped-flow spectrophotometry to measure the kinetics of the iEDDA reaction.

1. Reagent Preparation:

  • Prepare stock solutions of the methyltetrazine-PEG linker and the TCO-containing molecule in a suitable solvent (e.g., DMSO).

  • Dilute the stock solutions in the desired reaction buffer (e.g., PBS, pH 7.4) to the final experimental concentrations. To ensure pseudo-first-order kinetics, the concentration of the TCO derivative should be in large excess (at least 10-fold) of the methyltetrazine concentration.

2. Instrument Setup:

  • Use a stopped-flow spectrophotometer equipped with a UV-Vis detector.

  • Equilibrate the instrument and reagent syringes to the desired reaction temperature (e.g., 25°C or 37°C).

3. Data Acquisition:

  • Load the methyltetrazine-PEG linker solution and the TCO solution into separate syringes of the stopped-flow instrument.

  • Rapidly mix the two solutions and monitor the decrease in absorbance of the methyltetrazine chromophore over time at its maximum absorbance wavelength (typically around 520-540 nm).

  • Record the absorbance decay until the reaction is complete.

4. Data Analysis:

  • Fit the absorbance decay curve to a single-exponential decay function to obtain the observed rate constant (k_obs).

  • Plot the k_obs values against the corresponding concentrations of the TCO derivative.

  • The second-order rate constant (k₂) is determined from the slope of the resulting linear plot.

Protocol 2: In Vivo Stability Assessment of an Antibody-Drug Conjugate (ADC)

This protocol describes a general workflow for evaluating the stability of the linker in an ADC in a preclinical model.

1. ADC Administration:

  • Administer the ADC, constructed with the methyltetrazine-PEG linker, to a cohort of appropriate animal models (e.g., mice) via intravenous injection.

2. Sample Collection:

  • Collect blood samples at predetermined time points (e.g., 0, 1, 6, 24, 48, 96, and 168 hours) post-injection.

  • Process the blood samples to obtain plasma.

3. Quantification of Intact ADC (ELISA-based):

  • Coat a 96-well plate with an antigen specific to the ADC's monoclonal antibody.

  • Block the plate to prevent non-specific binding.

  • Add diluted plasma samples to the wells. The intact ADC will bind to the coated antigen.

  • Detect the bound ADC using an enzyme-conjugated secondary antibody that specifically recognizes the cytotoxic payload.

  • Add a suitable substrate and measure the resulting signal, which is proportional to the concentration of intact ADC.

4. Quantification of Total Antibody (ELISA-based):

  • Use a similar ELISA format, but with a detection antibody that recognizes the antibody portion of the ADC, regardless of whether the payload is attached. This allows for the determination of the total antibody concentration.

5. Pharmacokinetic Analysis:

  • Plot the concentrations of intact ADC and total antibody over time.

  • Use pharmacokinetic modeling software to calculate key parameters such as the elimination half-life (t₁/₂) and clearance of the ADC. A longer half-life for the intact ADC indicates greater linker stability.[8][9]

Mandatory Visualizations

Diagrams created using Graphviz (DOT language) to illustrate key concepts.

General Structure of a Methyltetrazine-PEG-ADC Antibody Antibody Linker Methyltetrazine-PEGn Linker Antibody->Linker Conjugation Site (e.g., Lysine) Drug Cytotoxic Drug Linker->Drug Payload Attachment

Caption: Structure of an Antibody-Drug Conjugate.

Reaction Workflow: Methyltetrazine-TCO Ligation cluster_reactants Reactants cluster_reaction Bioorthogonal Reaction cluster_product Product Methyltetrazine-PEGn-X Methyltetrazine- PEGn-Linker iEDDA Inverse-Electron-Demand Diels-Alder Cycloaddition Methyltetrazine-PEGn-X->iEDDA Biomolecule-TCO TCO-modified Biomolecule Biomolecule-TCO->iEDDA Bioconjugate Stable Bioconjugate iEDDA->Bioconjugate Fast & Specific

Caption: Methyltetrazine-TCO ligation workflow.

Impact of Increasing PEG Spacer Length Increase_PEG_Length Increase PEG Spacer Length (e.g., PEG4 -> PEG12 -> PEG24) Solubility Aqueous Solubility Increase_PEG_Length->Solubility Increases Half_Life In Vivo Half-Life Increase_PEG_Length->Half_Life Increases Lipophilicity Lipophilicity (logD) Increase_PEG_Length->Lipophilicity Decreases Immunogenicity Immunogenicity Increase_PEG_Length->Immunogenicity Decreases Steric_Hindrance Potential Steric Hindrance Increase_PEG_Length->Steric_Hindrance May Increase

Caption: Effect of PEG length on linker properties.

References

Navigating the In Vivo Landscape: A Comparative Guide to the Stability of Methyltetrazine Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the success of in vivo applications hinges on the stability of bioconjugates. The inverse-electron-demand Diels-Alder (IEDDA) reaction between methyltetrazine and a strained trans-cyclooctene (B1233481) (TCO) has emerged as a leading bioorthogonal ligation strategy, prized for its rapid kinetics.[1] However, the inherent trade-off between reactivity and stability necessitates a thorough evaluation for any given application. This guide provides an objective comparison of the in vivo stability of methyltetrazine conjugates against other bioorthogonal alternatives, supported by experimental data and detailed methodologies.

The Stability-Reactivity Trade-Off: A Central Tenet

A fundamental principle in tetrazine chemistry is the inverse correlation between reaction kinetics and stability. Electron-withdrawing substituents on the tetrazine ring accelerate the IEDDA cycloaddition but can also render the tetrazine core more susceptible to degradation under physiological conditions.[2] Methyltetrazines represent a favorable balance, offering good stability while maintaining a respectable reaction rate.[3]

Comparative Stability of Tetrazine Derivatives

The choice of substituent on the tetrazine ring significantly impacts its stability. While highly reactive tetrazines, such as those bearing pyridyl moieties, are advantageous for rapid labeling, they often exhibit lower stability in biological media.[4] In contrast, methyl-substituted tetrazines demonstrate enhanced stability, making them more suitable for applications requiring longer in vivo persistence.

Tetrazine DerivativeHalf-life in PBSHalf-life in Serum/Cell Growth MediumKey Observations
Dimethyltetrazine ~14 hours (50% hydrolysis)[2]-Exhibits moderate stability in aqueous buffer.
Dipyridyl-tetrazine 9.6 hours[2]Degrades much faster than methyl-phenyl tetrazine (~30% intact after 12h for a pyridyl-tetrazine vs >95% for methyl-phenyl tetrazine)[4]High reactivity is offset by lower stability.
Methyl-phenyl-tetrazine ->95% intact after 12 hours in full cell growth medium[4]Demonstrates good stability in a complex biological medium.
Vinyl ether-tetrazines -High stability, with >90% intact after extended periods (>10h)[4]A newer class of tetrazines that defy the traditional reactivity-stability trade-off.

In Vivo Metabolic Stability of a Methyltetrazine Conjugate

A study on an 18F-labeled PET probe constructed via a diphenyl-s-tetrazine derivative (structurally similar to methyltetrazine in terms of having alkyl/aryl substituents) provides valuable insight into the in vivo metabolic fate of these conjugates. The data reveals the percentage of the intact conjugate in various tissues 2 hours post-injection in mice.

Tissue% Intact Conjugate (at 2 hours)
Blood75%
Kidney51%
Liver57%
Urine62%

Data adapted from a study on a CF3-substituted diphenyl-s-tetrazine conjugate.[5]

This data indicates that while a significant portion of the conjugate remains intact in circulation, metabolism does occur in organs like the liver and kidneys.[5] The major metabolites were identified as the aromatized pyridazine (B1198779) products, which are highly stable.[5]

Comparison with Other Bioorthogonal Reactions

While direct head-to-head in vivo half-life data for the ligation products is sparse in the literature, the stability of the reactive handles themselves provides a strong indication of their suitability for in vivo applications.

Bioorthogonal ReactionReactant StabilityLigation Product StabilityKey Considerations
Tetrazine-TCO Ligation Methyltetrazines are relatively stable; TCO can isomerize in the presence of thiols (in vivo half-life of s-TCO conjugated to an mAb was 0.67 days)[6]The resulting dihydropyridazine (B8628806) can oxidize to a highly stable pyridazine.[1]The choice of both tetrazine and TCO derivative is critical for in vivo stability.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Azides are exceptionally stable in physiological settings. Cyclooctynes vary in stability.[7]The resulting triazole is generally considered to be highly stable.Slower kinetics compared to the fastest tetrazine ligations may be a limiting factor in some applications.
Staudinger Ligation Azides are stable. Phosphine reagents can be susceptible to oxidation.[7]The resulting amide bond is stable.Slower reaction kinetics compared to SPAAC and tetrazine ligation.

Experimental Protocols

Protocol 1: In Vitro Serum Stability Assay

This protocol outlines a general method for assessing the stability of a methyltetrazine conjugate in serum.

Workflow for In Vitro Serum Stability Assay

prep Prepare Conjugate Stock Solution incubate Incubate with Serum at 37°C prep->incubate aliquot Collect Aliquots at Time Points incubate->aliquot precipitate Precipitate Proteins aliquot->precipitate analyze Analyze by HPLC or LC-MS precipitate->analyze plot Plot % Intact Conjugate vs. Time analyze->plot

Caption: Workflow for determining the in vitro serum stability of a conjugate.

Materials:

  • Methyltetrazine conjugate of interest

  • Phosphate-buffered saline (PBS)

  • Human or mouse serum

  • Acetonitrile (B52724) (cold)

  • Centrifuge

  • HPLC or LC-MS system

Procedure:

  • Preparation: Prepare a stock solution of the methyltetrazine conjugate in PBS.

  • Incubation: Dilute the stock solution into serum to a final working concentration. A control sample should be prepared by diluting the stock solution in PBS to the same concentration. Incubate both samples at 37°C.

  • Time Points: At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot from each sample.

  • Protein Precipitation: To the serum aliquots, add three volumes of cold acetonitrile to precipitate serum proteins. Centrifuge the samples to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant by reverse-phase HPLC or LC-MS, monitoring the peak corresponding to the intact conjugate.

  • Quantification: Calculate the percentage of the intact conjugate remaining at each time point relative to the amount at time zero.

Protocol 2: In Vivo Metabolic Stability Assessment in Mice

This protocol provides a general framework for evaluating the metabolic stability of a radiolabeled methyltetrazine conjugate in a mouse model.

Workflow for In Vivo Metabolic Stability Assessment

inject Inject Radiolabeled Conjugate sacrifice Sacrifice Animal at Time Point inject->sacrifice collect Collect Tissues and Blood sacrifice->collect homogenize Homogenize Tissues collect->homogenize extract Extract Radioactivity homogenize->extract analyze Analyze by Radio-HPLC extract->analyze

Caption: General workflow for assessing the in vivo metabolic stability of a conjugate.

Materials:

  • Radiolabeled methyltetrazine conjugate

  • Tumor-bearing mice (or relevant animal model)

  • Tissue homogenizer

  • Solvents for extraction (e.g., acetonitrile, water)

  • Radio-HPLC system with a gamma detector

Procedure:

  • Injection: Inject the radiolabeled methyltetrazine conjugate intravenously into the mice.

  • Time Point: At a predetermined time point (e.g., 2 hours), sacrifice the mouse.

  • Sample Collection: Collect blood and major organs (e.g., liver, kidneys, tumor).

  • Homogenization: Homogenize the collected tissues in an appropriate buffer.

  • Extraction: Extract the radioactivity from the blood plasma and tissue homogenates using a suitable solvent system (e.g., acetonitrile/water).

  • Analysis: Analyze the extracts using a radio-HPLC system to separate the intact conjugate from its radiolabeled metabolites.

  • Quantification: Determine the percentage of radioactivity corresponding to the intact conjugate in each sample.

Logical Relationship: Factors Influencing In Vivo Stability

The in vivo stability of a methyltetrazine conjugate is not solely dependent on the tetrazine moiety itself but is a multifactorial issue. The following diagram illustrates the key relationships.

Factors Influencing In Vivo Stability of Methyltetrazine Conjugates

substituents Tetrazine Substituents stability Overall In Vivo Stability substituents->stability Impacts degradation rate tco TCO Structure tco->stability Influences isomerization and clearance linker Linker Chemistry linker->stability Affects solubility and accessibility biomolecule Conjugated Biomolecule biomolecule->stability Determines pharmacokinetics

Caption: Interplay of factors determining the overall in vivo stability.

Conclusion

Methyltetrazine conjugates offer a compelling combination of reactivity and stability for in vivo applications. Their enhanced stability over more reactive tetrazine derivatives makes them a reliable choice for studies requiring prolonged circulation times. However, researchers must carefully consider the entire conjugate design, including the TCO partner, the linker, and the conjugated biomolecule, to optimize in vivo performance. The provided protocols offer a starting point for the systematic evaluation of the stability of novel methyltetrazine conjugates, ensuring the generation of robust and reliable data for advancing in vivo bioorthogonal chemistry.

References

A Head-to-Head Comparison: Methyltetrazine Ligation vs. Azide-Alkyne Click Chemistry for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of bioconjugation, the ability to selectively and efficiently link molecules in complex biological environments is paramount. Among the leading strategies, methyltetrazine-alkene/alkyne ligation and azide-alkyne cycloaddition, often termed "click chemistry," have emerged as powerful tools for researchers in drug development and chemical biology. This guide provides an objective, data-driven comparison of these two bioorthogonal chemistries to aid in the selection of the optimal method for specific research applications.

The inverse-electron-demand Diels-Alder (IEDDA) reaction between a methyltetrazine and a strained alkene, such as trans-cyclooctene (B1233481) (TCO), is renowned for its exceptionally rapid kinetics.[1] In contrast, azide-alkyne click chemistry encompasses two primary forms: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).[2][3] While CuAAC is a highly reliable and efficient reaction, its requirement for a copper catalyst can pose cytotoxicity concerns in living systems.[1][4] SPAAC circumvents this issue by using a strained cyclooctyne, eliminating the need for a metal catalyst and enhancing its biocompatibility for in vivo applications.[5]

Quantitative Comparison of Reaction Kinetics

The performance of these bioorthogonal reactions can be quantitatively compared using their second-order rate constants (k₂), which directly measure the reaction speed. The data clearly indicates that the tetrazine-TCO ligation exhibits significantly faster kinetics than both CuAAC and SPAAC.

FeatureMethyltetrazine-TCO Ligation (IEDDA)Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) Up to 10⁶[6][7] (typically 800 - 30,000 for methyltetrazines)[1]10 - 10⁴[1]~1[1]
Biocompatibility Excellent (copper-free)[1][8]Limited in vivo due to copper cytotoxicity[1][9]Excellent (copper-free)[1]
Reaction Conditions Aqueous media, room temperature[1]Aqueous media, room temperature[10]Aqueous media, room temperature[5]
Catalyst Required NoYes (Copper (I))[3]No
Resulting Linkage Dihydropyridazine (B8628806) (stable)[11]1,4-disubstituted 1,2,3-triazole (highly stable)[12][13]1,2,3-triazole (highly stable)[5]

Reaction Mechanisms and Experimental Workflows

The fundamental mechanisms of these reactions differ significantly, influencing their application and experimental setup.

Reaction Mechanisms

Reaction_Mechanisms cluster_tetrazine Methyltetrazine-TCO Ligation (IEDDA) Tetrazine Methyltetrazine TCO trans-Cyclooctene (TCO) TransitionState_Tz Diels-Alder Transition State Dihydropyridazine Dihydropyridazine Adduct Pyridazine (B1198779) Pyridazine (after N₂ loss)

Comparative Experimental Workflow

The following diagram illustrates a typical workflow for a bioconjugation experiment using these three methods.

Experimental_Workflow cluster_prep Step 1: Biomolecule Functionalization cluster_analysis Step 3: Analysis and Purification Prep_Tz Introduce Tetrazine to Biomolecule A Mix_Tz Mix_Tz Prep_Tz->Mix_Tz Prep_TCO Introduce TCO to Biomolecule B Prep_TCO->Mix_Tz Prep_Azide Introduce Azide (B81097) to Biomolecule A Mix_CuAAC Mix_CuAAC Prep_Azide->Mix_CuAAC Mix_SPAAC Mix_SPAAC Prep_Azide->Mix_SPAAC Prep_Alkyne Introduce Alkyne/Cyclooctyne to Biomolecule B Prep_Alkyne->Mix_CuAAC Prep_Alkyne->Mix_SPAAC Analysis Analyze reaction (e.g., SDS-PAGE, MS) Purification Purify conjugate (e.g., SEC) Analysis->Purification Incubate_Tz Incubate_Tz Incubate_Tz->Analysis Incubate_CuAAC Incubate_CuAAC Incubate_CuAAC->Analysis Incubate_SPAAC Incubate_SPAAC Incubate_SPAAC->Analysis

Experimental Protocols

Protocol 1: Methyltetrazine-TCO Ligation for Protein-Protein Conjugation

This protocol outlines the conjugation of a tetrazine-functionalized protein to a TCO-functionalized protein.[6]

Materials:

  • TCO-functionalized Protein A

  • Methyltetrazine-functionalized Protein B

  • Phosphate Buffered Saline (PBS), pH 7.4

Methodology:

  • Reactant Preparation: Dissolve both the TCO-functionalized Protein A and the methyltetrazine-functionalized Protein B in PBS to a final concentration in the low micromolar range.

  • Reaction Initiation: Mix the two protein solutions in a 1:1 molar ratio. For optimal results, a slight excess (1.05-1.5 molar equivalents) of the tetrazine-functionalized protein can be used.[6]

  • Incubation: Incubate the reaction mixture at room temperature with gentle rotation.[6] The incubation time can range from 30 minutes to 2 hours, depending on the specific reactants and concentrations.[6] The reaction progress can be monitored by the disappearance of the tetrazine's characteristic color or its absorbance peak between 510 and 550 nm.[6]

  • Purification: The final conjugate can be purified from any unreacted proteins using size-exclusion chromatography.[6]

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Bioconjugation

This protocol provides a general method for labeling an alkyne-containing biomolecule with an azide-containing cargo.[14][15]

Materials:

  • Biomolecule-alkyne

  • Cargo-azide

  • Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM)

  • Copper-chelating ligand (e.g., THPTA or TBTA) stock solution (e.g., 50 mM)

  • Sodium ascorbate (B8700270) stock solution (e.g., 100 mM), freshly prepared

  • Buffer (e.g., PBS, pH 7.4)

Methodology:

  • Reagent Preparation: In a microcentrifuge tube, combine the biomolecule-alkyne with buffer to the desired starting volume and concentration.[14]

  • Addition of Azide: Add the cargo-azide to the reaction mixture. An excess of the azide (typically 2-fold or more) is often used to drive the reaction to completion.[15]

  • Catalyst Preparation: In a separate tube, premix the CuSO₄ and ligand solutions. A 1:5 molar ratio of copper to ligand is common to protect the biomolecule from reactive oxygen species.[15] Let this mixture stand for a few minutes.

  • Reaction Initiation: Add the premixed catalyst solution to the biomolecule/azide mixture. To initiate the cycloaddition, add the freshly prepared sodium ascorbate solution.[14]

  • Incubation: Close the tube to minimize oxygen diffusion and incubate at room temperature for 1 hour, or until the reaction is complete.[14] Gentle mixing during incubation is recommended.[14]

  • Workup and Purification: The workup procedure will depend on the specific application and may involve purification techniques like dialysis, size-exclusion chromatography, or affinity purification to remove excess reagents and catalyst.

Stability and Bioorthogonality

Methyltetrazine Ligation: The resulting dihydropyridazine linkage is generally stable, though it can undergo a subsequent oxidation to a pyridazine with the elimination of N₂.[11] The tetrazine and TCO moieties are highly bioorthogonal and do not react with native functional groups in biological systems.[1] However, some tetrazines can show instability in the presence of reducing agents like TCEP or under CuAAC reaction conditions (specifically with sodium ascorbate).[16]

Azide-Alkyne Cycloaddition: The 1,2,3-triazole ring formed in both CuAAC and SPAAC is exceptionally stable to hydrolysis, oxidation, and reduction.[12] Azides and alkynes are highly bioorthogonal, showing minimal cross-reactivity with biological functional groups.[17] A known exception is the reduction of azides by phosphines (Staudinger reduction), so care should be taken when using reducing agents like TCEP.[16]

Conclusion

Both methyltetrazine ligation and azide-alkyne click chemistry are powerful and versatile tools for drug development and life sciences research.

  • Methyltetrazine-TCO ligation is the premier choice for applications requiring extremely fast kinetics, such as in vivo imaging or the conjugation of molecules at very low concentrations.[1][18] Its catalyst-free nature makes it highly biocompatible.[8]

  • Azide-Alkyne cycloaddition offers a robust and highly stable linkage. SPAAC is the preferred method for live-cell and in vivo applications where copper toxicity is a concern.[5] CuAAC remains a workhorse for in vitro conjugation, combinatorial chemistry, and material science due to its reliability and the smaller size of the alkyne handle compared to bulky cyclooctynes.[2][17]

The selection between these chemistries should be guided by the specific requirements of the experiment, with key considerations being the need for rapid kinetics, the tolerance for a metal catalyst, and the stability requirements of the reactants and final conjugate.

References

Safety Operating Guide

Navigating the Safe Disposal of Methyltetrazine-Propylamine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible handling and disposal of specialized chemical reagents like Methyltetrazine-propylamine are paramount for maintaining a safe laboratory environment and ensuring environmental protection. Due to its specific chemical properties as both a tetrazine and an amine compound, a stringent and informed approach to its disposal is required. This guide provides essential, step-by-step logistical information for the proper disposal of this compound, drawing from general laboratory best practices and safety data sheets of related compounds.

Core Safety and Handling Summary

A thorough understanding of the chemical's potential hazards is the foundational step toward safe handling and disposal. While a specific Safety Data Sheet (SDS) for this compound may not be readily available, the known hazards of tetrazine and amine compounds provide a strong basis for precautionary measures.

ParameterGuidance for this compound
GHS Hazard Classification Assumed to be a hazardous substance. Potential for skin irritation, serious eye irritation, and respiratory irritation.[1][2]
Potential Health Effects May cause skin, eye, and respiratory irritation.[1][2] Avoid contact and inhalation.[1]
Personal Protective Equipment (PPE) Wear appropriate protective gloves (nitrile or other chemical-resistant gloves), safety goggles with side shields or a face shield, and a lab coat.[1][2][3]

Step-by-Step Disposal Protocol

The proper disposal of this compound is crucial to prevent environmental contamination and ensure laboratory safety. The following protocol outlines the necessary steps for its disposal.

1. Personal Protective Equipment (PPE) and Safety Measures: Before handling any waste, ensure you are wearing the appropriate PPE as detailed in the table above.[1][2][3] Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors or dust.[3]

2. Waste Segregation and Collection:

  • Designate a specific, clearly labeled hazardous waste container for this compound waste.[1] The container must be made of a material compatible with amines and should be kept tightly sealed when not in use.[2][4]

  • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[1][5] Keeping amine waste separate from other chemical wastes is crucial to prevent potentially hazardous reactions.[2][4]

  • Collect all materials contaminated with this compound, including pipette tips, microfuge tubes, and any absorbent materials used for spills, in this designated container.[1]

3. Spill Management:

  • In the event of a spill, wear appropriate PPE.[1]

  • Absorb the spill with an inert material, such as sand, vermiculite, or other suitable absorbent pads.[1]

  • Clean the spill area with a suitable solvent and then with soap and water.[1]

  • Do not allow the material to enter drains or water courses.[1][3]

4. Labeling of Hazardous Waste:

  • Clearly label the waste container with a "Hazardous Waste" tag.[1]

  • Include the full chemical name: "this compound".

  • List the associated hazards (e.g., "Irritant," "Handle with Caution").[1]

5. Temporary Storage:

  • Store the sealed hazardous waste container in a cool, well-ventilated, and designated hazardous waste storage area.[4]

  • Keep the container away from direct sunlight, heat sources, and incompatible substances such as acids and oxidizing agents.[2][4]

6. Final Disposal Procedure:

  • Once the hazardous waste container is full, ensure it is tightly sealed.[1]

  • Arrange for the disposal of the hazardous waste through your institution's licensed hazardous waste disposal service.[2] Professional disposal is the safest and most compliant method.[2]

  • Do not attempt to neutralize or treat the chemical waste in the lab unless it is part of a documented and approved experimental procedure. In-lab deactivation of amine compounds is generally not recommended.[2]

Disposal Workflow

start Start: Need to Dispose of This compound Waste ppe 1. Wear Appropriate PPE: - Chemical-resistant gloves - Safety goggles/face shield - Lab coat start->ppe segregate 2. Segregate Waste: - Use a designated, compatible, and labeled hazardous waste container. ppe->segregate collect 3. Collect Contaminated Materials: - Unused reagent - Pipette tips, tubes - Spill cleanup materials segregate->collect spill Spill Occurs collect->spill label 4. Label Container: - 'Hazardous Waste' - 'this compound' - 'Irritant' collect->label spill_procedure Spill Management: - Absorb with inert material - Clean area - Collect waste spill->spill_procedure Follow Spill Protocol spill_procedure->collect storage 5. Temporary Storage: - Cool, well-ventilated area - Away from incompatibles label->storage disposal 6. Professional Disposal: - Contact institutional EHS - Arrange for pickup by a licensed waste management facility. storage->disposal end End: Safe and Compliant Disposal disposal->end

References

Safeguarding Your Research: Essential Safety and Handling Guide for Methyltetrazine-propylamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing Methyltetrazine-propylamine, a proactive approach to safety is paramount. This guide provides immediate, essential information for the safe handling, storage, and disposal of this valuable click chemistry reagent, ensuring the integrity of your research and the safety of your laboratory personnel.

Immediate Safety and Handling Protocols

While this compound HCl salt is not classified as a hazardous substance, adherence to standard laboratory safety procedures is crucial to minimize any potential risks.[1] Always handle the compound in a well-ventilated area, preferably within a chemical fume hood.[1]

Personal Protective Equipment (PPE):

A comprehensive personal protective equipment strategy is your first line of defense. The following table summarizes the required PPE for handling this compound.

Protection Type Specific Recommendation Rationale
Eye Protection Chemical safety goggles.[1]Protects eyes from potential splashes of the compound, especially when in solution.
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents direct skin contact with the chemical.
Body Protection Standard laboratory coat.Protects skin and personal clothing from accidental spills.
Respiratory Protection Not required under normal handling conditions in a fume hood.[1]A fume hood provides adequate ventilation.[1] If working outside a fume hood and there is a risk of generating dust or aerosols, an approved mask or respirator is recommended.[1]

Procedural Guidance: From Receipt to Disposal

A systematic workflow ensures safety and consistency throughout the handling process. The following diagram illustrates the key stages of handling this compound in a laboratory setting.

This compound Handling Workflow receiving Receiving and Storage prep Preparation of Solutions receiving->prep Store at -20°C, protected from light reaction Bioconjugation Reaction prep->reaction Use fume hood, wear PPE cleanup Post-Reaction Quenching & Cleanup reaction->cleanup Follow experimental protocol disposal Waste Disposal cleanup->disposal Segregate waste

Caption: Workflow for the safe handling of this compound.

Step-by-Step Handling and Disposal Plan:

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage.

  • Store the compound at –20°C in a tightly sealed container, protected from light and moisture to maintain its integrity.[2][3]

2. Preparation of Solutions:

  • All handling of the solid compound and preparation of solutions should be conducted in a chemical fume hood.[1]

  • Wear the appropriate PPE as detailed in the table above.

  • This compound can be dissolved in aqueous buffers or anhydrous solvents such as DMF or DMSO.[2]

3. Experimental Use (Bioconjugation):

  • Follow your specific, validated experimental protocol.

  • Maintain a clean and organized workspace to prevent cross-contamination and accidental spills.

  • Avoid prolonged exposure of the compound and its solutions to light.[2]

4. Accidental Release Measures:

  • In case of a spill, wear your full PPE, including respiratory protection if necessary.[1]

  • Mix the spilled material with an inert absorbent, such as sand or vermiculite.[1]

  • Sweep up the mixture and place it in a tightly closed, labeled container for disposal.[1]

  • Ensure the spill area is thoroughly cleaned.

  • Do not allow the material to enter drains or water courses.[1]

5. First Aid Measures:

  • Skin Contact: Immediately wash the affected area with copious amounts of water for at least 15 minutes while removing any contaminated clothing.[1] If irritation persists, seek medical attention.[1]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, ensuring to lift the eyelids to rinse thoroughly.[1] If irritation persists, seek medical attention.[1]

  • Inhalation: Move the individual to fresh air.[1] If symptoms persist, seek medical attention.[1]

  • Ingestion: Seek immediate medical attention.[1]

6. Disposal Plan:

  • All waste containing this compound, including empty containers, unused material, and contaminated absorbents, should be treated as special waste.

  • Collect all chemical waste in sturdy, leak-proof containers that are clearly labeled with the full chemical name and an EHS Hazardous Waste Label.

  • Do not mix with other incompatible waste streams.

  • Arrange for disposal through a licensed disposal company, in consultation with your institution's Environmental Health and Safety (EHS) office and in accordance with all local, state, and national regulations.[1]

  • Under no circumstances should this chemical be disposed of down the sink or in regular trash.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。